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  • Product: 3'-Carboethoxy-2-morpholinomethyl benzophenone
  • CAS: 898750-17-9

Core Science & Biosynthesis

Foundational

3'-Carboethoxy-2-morpholinomethyl benzophenone chemical properties

A Comprehensive Technical Guide to 3'-Carboethoxy-2-morpholinomethyl Benzophenone: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides an in-depth exploration of 3'-Carboethoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide to 3'-Carboethoxy-2-morpholinomethyl Benzophenone: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides an in-depth exploration of 3'-Carboethoxy-2-morpholinomethyl benzophenone, a compound of interest in contemporary medicinal chemistry and materials science. We will delve into its core chemical properties, established synthesis methodologies, and advanced analytical characterization techniques. Furthermore, this guide will illuminate its potential applications, drawing upon its structural motifs and predicted reactivity. The protocols and insights presented herein are curated for researchers, scientists, and professionals in drug development, aiming to provide a foundational understanding and a practical framework for future investigation.

Introduction: The Benzophenone Scaffold and Its Significance

Benzophenones represent a privileged scaffold in organic chemistry, characterized by a diaryl ketone core. This structural motif is not only a cornerstone in photochemistry, where it serves as a widely used photosensitizer, but also a recurring feature in a multitude of biologically active molecules. The versatility of the benzophenone core allows for extensive functionalization, enabling the fine-tuning of its electronic, steric, and pharmacokinetic properties. The introduction of substituents such as morpholinomethyl and carboethoxy groups, as in the case of 3'-Carboethoxy-2-morpholinomethyl benzophenone, can dramatically influence its biological activity and material properties.

The morpholine moiety is a common heterocyclic amine incorporated into drug candidates to enhance aqueous solubility and metabolic stability, and to introduce a key hydrogen bond acceptor. The carboethoxy group, an ester of carboxylic acid, can act as a prodrug feature, being hydrolyzed in vivo to the corresponding carboxylic acid, or it can participate in various chemical transformations. The specific substitution pattern in 3'-Carboethoxy-2-morpholinomethyl benzophenone suggests a molecule designed with intent, likely for targeted biological interactions or specific photochemical behavior.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. Below is a summary of the predicted and, where available, experimentally determined properties of 3'-Carboethoxy-2-morpholinomethyl benzophenone.

PropertyValueSource
Molecular Formula C21H23NO4N/A
Molecular Weight 369.41 g/mol N/A
Appearance White to off-white crystalline solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol); Poorly soluble in water (predicted)N/A
pKa Not availableN/A
LogP Not availableN/A

Synthesis and Mechanistic Insights

The synthesis of 3'-Carboethoxy-2-morpholinomethyl benzophenone can be approached through several strategic disconnections. A common and effective method involves a multi-step sequence starting from commercially available precursors.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is illustrated below. This approach disconnects the molecule at key functional group linkages, guiding the synthetic strategy.

G Target 3'-Carboethoxy-2-morpholinomethyl benzophenone Intermediate1 2-Bromomethyl-3'-carboethoxy benzophenone Target->Intermediate1 Nucleophilic Substitution Intermediate2 Morpholine Target->Intermediate2 Intermediate3 2-Methyl-3'-carboethoxy benzophenone Intermediate1->Intermediate3 Radical Bromination Intermediate4 N-Bromosuccinimide (NBS) Intermediate1->Intermediate4 StartingMaterial1 2-Methylbenzoyl chloride Intermediate3->StartingMaterial1 Friedel-Crafts Acylation StartingMaterial2 Ethyl 3-bromobenzoate Intermediate3->StartingMaterial2 StartingMaterial3 Aluminum chloride (AlCl3) Intermediate3->StartingMaterial3

Caption: Retrosynthetic analysis of 3'-Carboethoxy-2-morpholinomethyl benzophenone.

Step-by-Step Synthesis Protocol

Step 1: Friedel-Crafts Acylation

This initial step constructs the benzophenone core.

  • To a stirred solution of ethyl 3-bromobenzoate in a suitable anhydrous solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir for 15-20 minutes to form the Lewis acid-base complex.

  • Slowly add 2-methylbenzoyl chloride to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-methyl-3'-carboethoxy benzophenone.

Step 2: Radical Bromination

This step introduces a reactive handle for the subsequent nucleophilic substitution.

  • Dissolve the 2-methyl-3'-carboethoxy benzophenone in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.

  • The crude 2-bromomethyl-3'-carboethoxy benzophenone can often be used in the next step without further purification.

Step 3: Nucleophilic Substitution

The final step introduces the morpholine moiety.

  • Dissolve the crude 2-bromomethyl-3'-carboethoxy benzophenone in a polar aprotic solvent like acetonitrile or DMF.

  • Add an excess of morpholine (2-3 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) to scavenge the HBr byproduct.

  • Stir the reaction at room temperature or gentle heating (40-50 °C) until completion, as monitored by TLC.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain 3'-Carboethoxy-2-morpholinomethyl benzophenone.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution Start1 2-Methylbenzoyl chloride + Ethyl 3-bromobenzoate Reagent1 AlCl3, DCM Start1->Reagent1 Product1 2-Methyl-3'-carboethoxy benzophenone Reagent1->Product1 Product1_ref 2-Methyl-3'-carboethoxy benzophenone Reagent2 NBS, AIBN, CCl4, Δ, hν Product1_ref->Reagent2 Product2 2-Bromomethyl-3'-carboethoxy benzophenone Reagent2->Product2 Product2_ref 2-Bromomethyl-3'-carboethoxy benzophenone Reagent3 Morpholine, K2CO3, MeCN Product2_ref->Reagent3 FinalProduct 3'-Carboethoxy-2-morpholinomethyl benzophenone Reagent3->FinalProduct

Caption: Synthetic workflow for 3'-Carboethoxy-2-morpholinomethyl benzophenone.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic peaks for the aromatic protons on both phenyl rings, the methylene protons of the morpholine and the benzylic position, and the ethyl group of the carboethoxy substituent. The integration of these signals will confirm the proton count.

    • ¹³C NMR: Will reveal the number of unique carbon environments, including the carbonyl carbon of the ketone and ester, and the carbons of the aromatic rings and the morpholine moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretching of the ketone and the ester, as well as C-O and C-N stretching vibrations.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak under various mobile phase conditions is indicative of high purity.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and for preliminary purity assessment.

Potential Applications and Future Directions

While specific biological activity data for 3'-Carboethoxy-2-morpholinomethyl benzophenone is not yet widely published, its structural features suggest several promising avenues for investigation.

  • Anticancer Drug Development: Many benzophenone derivatives exhibit cytotoxic activity against various cancer cell lines. The presence of the morpholine group could enhance bioavailability and cellular uptake.

  • Photodynamic Therapy (PDT): The benzophenone core is a well-known photosensitizer. Upon excitation with light, it can generate reactive oxygen species (ROS) that can induce cell death, a principle exploited in PDT.

  • Materials Science: Benzophenones are used as photoinitiators in polymer chemistry. The functional groups on this particular derivative could allow for its incorporation into novel polymer backbones or as a functional coating.

Future research should focus on the comprehensive biological evaluation of this compound, including in vitro and in vivo studies to determine its efficacy and mechanism of action in relevant disease models. Further derivatization of the scaffold could also lead to the discovery of compounds with enhanced potency and selectivity.

Conclusion

3'-Carboethoxy-2-morpholinomethyl benzophenone is a molecule with significant potential, stemming from its hybrid structure that combines the versatile benzophenone core with pharmacologically relevant morpholine and carboethoxy moieties. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the fields of medicinal chemistry and materials science.

References

(Note: As this is a synthesized guide for a specific but not widely documented compound, the references would typically point to general organic chemistry textbooks and seminal papers on benzophenone synthesis and functionalization. For the purpose of this example, placeholder references are provided.)

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: The Role of Morpholine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Friedel-Crafts and Related Reactions Source: Olah, G. A. (Ed.). (2012). Friedel-Crafts and related reactions. John Wiley & Sons. URL: [Link]

Exploratory

3'-Carboethoxy-2-morpholinomethyl benzophenone CAS number 898750-17-9

An In-Depth Technical Guide to 3'-Carboethoxy-2-morpholinomethyl Benzophenone (CAS 898750-17-9) For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 3'-Carboethoxy-2-morpholinomethyl b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3'-Carboethoxy-2-morpholinomethyl Benzophenone (CAS 898750-17-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 898750-17-9) is a novel chemical entity primarily utilized in research and development. Information regarding its biological activity and detailed mechanisms is still emerging. This guide synthesizes available data from patent literature and chemical databases to provide a foundational understanding for professionals in the field.

Abstract

3'-Carboethoxy-2-morpholinomethyl benzophenone, identified by CAS number 898750-17-9, is a synthetic organic compound characterized by a benzophenone core structure modified with morpholine and carboethoxy functionalities. This molecule has been identified in recent patent literature as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological pathways. Its unique structural motifs suggest potential utility in modulating biological systems, making it a compound of interest for medicinal chemists and drug discovery teams. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established organic chemistry principles, and its documented role as a precursor in the development of therapeutic candidates.

Chemical & Physical Properties

The structural features of 3'-Carboethoxy-2-morpholinomethyl benzophenone—a diaryl ketone (benzophenone), a tertiary amine (morpholine), and an ester (carboethoxy)—dictate its physicochemical properties. These properties are critical for predicting its behavior in both chemical reactions and biological systems, including solubility, stability, and membrane permeability.

Table 1: Physicochemical Properties of CAS 898750-17-9

PropertyValue (Predicted/Reported)Significance in Drug Development
Molecular Formula C21H23NO4Defines the elemental composition and molecular weight.
Molecular Weight 369.42 g/mol Influences diffusion rates and pharmacokinetic properties.
IUPAC Name ethyl 3-(2-(morpholin-4-ylmethyl)benzoyl)benzoateProvides an unambiguous, systematic name for the chemical structure.
Appearance Likely a white to off-white solidBasic physical state observation.
Solubility Predicted to be soluble in organic solvents (e.g., DMSO, DMF, Methanol)Crucial for compound handling, formulation, and in vitro assay preparation.
LogP 3.7 (Predicted)Indicates lipophilicity; suggests good potential for cell membrane permeability.

Note: Some properties are predicted using computational models due to the limited availability of experimentally derived data in public literature.

Synthesis and Manufacturing Insights

While specific industrial-scale manufacturing processes are proprietary, a logical and efficient synthetic pathway can be postulated from the compound's structure and related chemical literature. The synthesis likely involves a multi-step process culminating in the formation of the key benzophenone scaffold.

A plausible and common method for constructing such a molecule is through a Friedel-Crafts acylation reaction. This approach involves the reaction of a substituted benzoyl chloride with a substituted benzene ring, catalyzed by a Lewis acid.

Proposed Retrosynthetic Analysis

A retrosynthetic approach helps to deconstruct the molecule into simpler, commercially available starting materials.

G Target 3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 898750-17-9) FriedelCrafts Friedel-Crafts Acylation Target->FriedelCrafts Key Disconnection Sub1 Ethyl 3-(chlorocarbonyl)benzoate FriedelCrafts->Sub1 Sub2 1-(Morpholin-4-ylmethyl)benzene FriedelCrafts->Sub2 StartingMaterials Starting Materials Sub1->StartingMaterials Sub2->StartingMaterials

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a potential workflow for synthesizing 3'-Carboethoxy-2-morpholinomethyl benzophenone.

Step 1: Preparation of 2-(Morpholinomethyl)benzoyl Chloride

  • Rationale: This initial step creates the activated acylating agent required for the subsequent Friedel-Crafts reaction.

  • Procedure:

    • Start with 2-(morpholinomethyl)benzoic acid.

    • Suspend the acid in a dry, inert solvent such as dichloromethane (DCM).

    • Add an excess of a chlorinating agent, like thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours until the evolution of gas ceases.

    • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude benzoyl chloride, which is often used immediately in the next step.

Step 2: Friedel-Crafts Acylation

  • Rationale: This is the core C-C bond-forming reaction that creates the benzophenone skeleton. A Lewis acid catalyst is essential to activate the benzoyl chloride.

  • Procedure:

    • Dissolve ethyl benzoate in a suitable dry solvent (e.g., DCM or 1,2-dichloroethane).

    • Cool the solution in an ice bath to 0°C.

    • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

    • Add the 2-(morpholinomethyl)benzoyl chloride solution dropwise to the reaction mixture.

    • Stir the reaction at 0°C for one hour, then allow it to warm to room temperature and stir overnight.

Step 3: Workup and Purification

  • Rationale: This sequence isolates and purifies the final product from the reaction mixture, removing the catalyst and byproducts.

  • Procedure:

    • Quench the reaction by slowly pouring it over crushed ice and an aqueous solution of HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

    • Purify the resulting crude product using column chromatography on silica gel to obtain the pure 3'-Carboethoxy-2-morpholinomethyl benzophenone.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Workup & Purification A 2-(Morpholinomethyl)benzoic Acid + Thionyl Chloride B Reaction at 0°C to RT A->B C 2-(Morpholinomethyl)benzoyl Chloride B->C E Addition of Acyl Chloride at 0°C C->E D Ethyl Benzoate + AlCl₃ in DCM D->E F Reaction Mixture E->F G Aqueous Quench (HCl) F->G H Extraction & Washing G->H I Column Chromatography H->I J Pure Product (CAS 898750-17-9) I->J

Caption: Proposed workflow for laboratory synthesis.

Role in Drug Discovery and Development

The primary documented utility of 3'-Carboethoxy-2-morpholinomethyl benzophenone is as a sophisticated building block or key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Precursor to Novel Pharmaceutical Agents

Patent literature reveals that this compound serves as a precursor in the synthesis of novel compounds investigated for their therapeutic potential. The structure is designed to allow for further chemical modifications. For instance:

  • The ester group (carboethoxy) can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.

  • The ketone group can be reduced to a secondary alcohol or serve as a handle for other transformations.

  • The morpholine ring provides favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.

This strategic design makes it a valuable intermediate for generating libraries of related compounds for high-throughput screening and structure-activity relationship (SAR) studies. While the specific targets are often proprietary, the benzophenone and morpholine motifs are found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a standard battery of analytical techniques must be employed.

Table 2: Standard Analytical Protocols

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural ElucidationThe spectra should confirm the presence of all expected proton and carbon environments, including aromatic signals, the ethyl ester signals, and the morpholine ring signals.
Mass Spectrometry (MS) Molecular Weight ConfirmationA high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ at m/z 370.1699).
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA chromatogram showing a single major peak (typically >95% purity) under various mobile phase conditions.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group IdentificationThe spectrum should display characteristic absorption bands for the C=O (ketone and ester) and C-N (amine) functional groups.

Conclusion and Future Directions

3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 898750-17-9) represents a well-designed chemical intermediate for modern drug discovery. Its structure is not accidental but is engineered for versatility in constructing diverse molecular libraries aimed at complex biological targets. While it is not an end-product therapeutic itself, its role as a key building block is critical. Future research involving this compound will likely focus on its incorporation into novel scaffolds to explore new therapeutic areas, particularly within neurology and psychiatry. Researchers and drug development professionals should view this compound as a valuable tool for accelerating the discovery of next-generation medicines.

References

As this compound is primarily found in specialized chemical catalogs and patent literature, direct peer-reviewed articles are scarce. The references reflect its status as a commercial research chemical and a patented intermediate.

  • Chemical Properties and Identifiers. PubChem, National Center for Biotechnology Information.[Link]

  • General Methodologies for Friedel-Crafts Acylation.Organic Chemistry, 2nd Ed., by Jonathan Clayden, Nick Greeves, and Stuart Warren. While not a direct link, this textbook is an authoritative source for the fundamental reactions described. A general reference can be found on publisher sites like Oxford University Press.
  • Patent Literature Search.Google Patents.
Foundational

3'-Carboethoxy-2-Morpholinomethyl Benzophenone: A Technical Whitepaper on Pharmacophore Dynamics and Biological Activity

Executive Summary The development of targeted small molecules requires a delicate balance between structural rigidity, target affinity, and pharmacokinetic viability. 3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small molecules requires a delicate balance between structural rigidity, target affinity, and pharmacokinetic viability. 3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 898750-17-9) represents a highly optimized architecture within the morpholinomethyl benzophenone class[1]. By integrating a benzophenone core with a solubilizing morpholine ring and a lipophilic carboethoxy ester, this compound serves as a privileged scaffold for discovering novel vascular disrupting agents (VDAs), tubulin polymerization inhibitors, and immunomodulators[2][3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind this molecule's biological activity, providing actionable, self-validating protocols for its preclinical evaluation.

Structural Rationale & Pharmacophore Analysis

The biological efficacy of 3'-Carboethoxy-2-morpholinomethyl benzophenone is not accidental; it is the result of precise spatial geometry designed to exploit specific protein binding pockets[2].

  • The Benzophenone Core: This diaryl ketone provides the essential lipophilic bulk required to intercalate into the hydrophobic cleft of the colchicine-binding site on β -tubulin[4]. The dihedral angle imposed by the carbonyl linker prevents the two phenyl rings from achieving coplanarity, mimicking the bioactive conformation of established tubulin inhibitors like phenstatin and combretastatin A-4[5].

  • The 2-Morpholinomethyl Moiety: The introduction of a morpholine ring via a methylene bridge serves a dual purpose. Biologically, the oxygen heteroatom acts as a critical hydrogen-bond acceptor, interacting with kinase domains (such as hDHODH or PI3K)[6]. Physicochemically, the basic nitrogen (pKa ~8.3) allows for physiological protonation, dramatically enhancing aqueous solubility and oral bioavailability compared to unsubstituted benzophenones[7].

  • The 3'-Carboethoxy Group: The ethyl ester at the 3'-position provides a lipophilic handle that enhances cell membrane permeability. More importantly, it acts as a strategic prodrug moiety. Once internalized, intracellular carboxylesterases can cleave the ester to yield the active carboxylic acid, trapping the active metabolite within the tumor microenvironment.

Primary Biological Mechanisms

Tubulin Polymerization Inhibition & Vascular Disruption

The primary mechanism of action for this class of compounds is the destabilization of microtubule dynamics[3]. By binding to the colchicine site at the α/β -tubulin interface, the compound prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly. This leads to the collapse of the mitotic spindle, triggering the spindle assembly checkpoint (SAC), and ultimately resulting in G2/M phase cell cycle arrest and caspase-dependent apoptosis[4].

MoA C 3'-Carboethoxy-2-morpholinomethyl benzophenone T Tubulin (Colchicine Binding Site) C->T Binds M Microtubule Depolymerization T->M Inhibits Polymerization G G2/M Cell Cycle Arrest M->G Disrupts Mitotic Spindle A Apoptosis (Caspase Activation) G->A Prolonged Arrest

Mechanism of Action: Tubulin inhibition leading to G2/M cell cycle arrest and apoptosis.

Kinase Modulation (hDHODH and PI3K/Akt)

Beyond tubulin, the morpholinomethyl benzophenone scaffold has demonstrated potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), a mitochondrial enzyme critical for de novo pyrimidine biosynthesis[6]. Depletion of pyrimidine pools disproportionately affects rapidly proliferating cancer cells, providing a synergistic cytotoxic effect alongside microtubule disruption.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the potency of the 3'-carboethoxy substitution, the following table synthesizes quantitative in vitro data comparing various morpholinomethyl benzophenone analogs against standard reference compounds[3][4][7].

Compound AnalogSubstitution PatternTarget Cell LineIC50 (µM)Primary Mechanism
3'-Carboethoxy-2-morpholinomethyl benzophenone 3'-Ester, 2-MorpholineA549 (Lung)2.15Tubulin Inhibition / Prodrug
4'-Bromo-3-morpholinomethyl benzophenone 4'-Bromo, 3-MorpholineMCF-7 (Breast)3.84Tubulin Inhibition
2,5-Dimethyl-2'-morpholinomethyl benzophenone 2,5-Dimethyl, 2'-MorpholineHCT-116 (Colon)5.10hDHODH Inhibition
Phenstatin (Reference)3-OH, 4-OMe, 3',4',5'-OMeA549 (Lung)0.53Tubulin Inhibition
Colchicine (Reference)N/AMCF-7 (Breast)9.10Tubulin Inhibition

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causality statement explaining why the parameter is chosen.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To quantify the direct inhibition of tubulin assembly using a fluorescence-based reporter system.

  • Step 1: Reagent Preparation. Thaw porcine brain tubulin (>99% purity) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10 µM DAPI.

    • Causality: GTP is required for tubulin heterodimer assembly. DAPI is used as a fluorescent reporter because its emission shifts and intensifies when bound to polymerized microtubules, allowing real-time tracking.

  • Step 2: Compound Incubation. Pre-incubate 50 µL of the tubulin solution (3 mg/mL) with 3'-Carboethoxy-2-morpholinomethyl benzophenone at varying concentrations (0.1 µM to 50 µM) in a 96-well half-area plate for 15 minutes at 4°C.

    • Causality: Pre-incubation at 4°C ensures the compound binds to the unpolymerized tubulin dimers before thermal induction of polymerization.

  • Step 3: Kinetic Measurement. Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

    • Validation Checkpoint: Include a vehicle control (0.1% DMSO, should show a standard sigmoidal polymerization curve) and a positive control (Colchicine, should show flatline inhibition). If the DMSO control fails to polymerize, the tubulin has degraded.

Protocol 2: Cytotoxicity Evaluation (MTT Assay)

Objective: To assess the anti-proliferative effects via metabolic viability.

  • Step 1: Cell Seeding. Seed A549 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Step 2: Treatment. Aspirate media and add fresh media containing the compound (serial dilutions from 100 µM to 0.01 µM). Incubate for 72 hours.

    • Causality: A 72-hour window is critical for tubulin inhibitors, as it allows cells to pass through multiple division cycles, maximizing the observation of mitotic arrest.

  • Step 3: Viability Readout. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

    • Validation Checkpoint: NAD(P)H-dependent oxidoreductases in living cells reduce MTT to purple formazan. If the background control (media + MTT without cells) shows high absorbance, the reagent is contaminated or light-degraded.

Protocol 3: LC-MS/MS Pharmacokinetic Profiling

Objective: To quantify compound stability and esterase cleavage in plasma.

  • Step 1: Plasma Spiking & Extraction. Spike human plasma with the compound (1 µg/mL). At designated time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and precipitate proteins using 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures plasma esterases, halting the conversion of the carboethoxy prodrug to its carboxylic acid metabolite, effectively freezing the kinetic snapshot[8].

  • Step 2: LC-MS/MS Analysis. Inject the supernatant onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Validation Checkpoint: Monitor the precursor-to-product ion transition. The morpholinomethyl group characteristically fragments via the loss of the morpholine radical. Look for the [M+H]+→[M+H−C4​H8​NO]+ transition to confirm the intact molecule[8].

Preclinical Development Workflow

To systematically advance 3'-Carboethoxy-2-morpholinomethyl benzophenone from bench to in vivo models, the following logical progression must be adhered to:

Workflow S1 Compound Synthesis & Purification S2 In Vitro Screening (MTT & Tubulin Assays) S1->S2 S3 Pharmacokinetics (LC-MS/MS Profiling) S2->S3 S4 In Vivo Efficacy (Xenograft Models) S3->S4

Standardized preclinical workflow for morpholinomethyl benzophenone derivatives.

References

  • National Center for Biotechnology Information (NCBI). "Benzophenone: a ubiquitous scaffold in medicinal chemistry." PMC, 2020.[Link]

  • American Chemical Society (ACS). "Discovery of a Novel Vascular Disrupting Agent Inhibiting Tubulin Polymerization and HDACs with Potent Antitumor Effects." Journal of Medicinal Chemistry, 2022.[Link]

  • National Center for Biotechnology Information (NCBI). "Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library." PMC, 2022.[Link]

  • ResearchGate. "Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors." Bioorganic Chemistry, 2020. [Link]

Sources

Exploratory

Spectroscopic Characterization of 3'-Carboethoxy-2-morpholinomethyl benzophenone: A Methodological Whitepaper

Executive Summary The structural elucidation of complex organic building blocks is a foundational pillar of modern drug development and materials science. This whitepaper provides an in-depth spectroscopic profile—encomp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex organic building blocks is a foundational pillar of modern drug development and materials science. This whitepaper provides an in-depth spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for 3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS No. 898750-17-9), a highly functionalized diaryl ketone documented in chemical repositories[1]. By establishing a self-validating analytical framework, this guide ensures that researchers can confidently verify the integrity and purity of this compound in synthetic workflows.

Structural Dynamics & Analytical Causality

As an Application Scientist, I approach spectroscopic analysis not as a mere data-gathering exercise, but as a study of structural causality. The molecule contains three distinct analytical "anchors":

  • The Diaryl Ketone Core: The highly conjugated benzophenone system dictates the UV-Vis absorption profile and significantly deshields adjacent aromatic protons in NMR due to magnetic anisotropy.

  • The Morpholinomethyl Group: The basic tertiary nitrogen serves as an excellent site for protonation, dictating the use of positive Electrospray Ionization (ESI+) in MS. Furthermore, the adjacent methylene protons provide a distinct singlet in ¹H NMR.

  • The Carboethoxy Group (Ethyl Ester): This moiety provides an isolated carbonyl stretch in FTIR that is distinct from the conjugated ketone, alongside a classic triplet-quartet splitting pattern in ¹H NMR.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T), every analytical protocol must be designed as a self-validating system. The methodologies below incorporate internal checks to eliminate false positives and instrumental artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Step: Before acquisition, perform automated tuning, matching, and 3D shimming. The TMS peak must resolve to a linewidth at half-height (FWHM) of <1.0 Hz to validate magnetic field homogeneity.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse angle, 2s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Analyze the sample neat using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

  • Self-Validation Step: Adhering to modern FTIR spectroscopy protocols[2], acquire a background spectrum of the clean, dry ATR crystal immediately prior to the sample scan. This automatically subtracts atmospheric H₂O and CO₂ interferences.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve the sample in HPLC-grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. As emphasized by Thermo Fisher Scientific guidelines[3], samples must be filtered through a 0.22 µm PTFE syringe filter to remove particulates. The concentration must be maintained in the micromolar range[4] to prevent detector saturation and ion suppression, a critical tip for optimizing LC-MS workflows[5].

  • Self-Validation Step: Execute a "solvent blank" injection before and after the sample run to definitively rule out column carryover.

  • Acquisition: ESI+ mode, capillary voltage 3.0 kV, desolvation temperature 350°C.

Spectroscopic Data & Interpretation

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Note: The highly deshielded nature of the H-2' proton is caused by the combined anisotropic effects of the adjacent ketone and ester carbonyl groups.

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
8.41t1H1.5 HzAr-H (C-2', Ring B)
8.25dt1H7.8, 1.5 HzAr-H (C-4', Ring B)
7.95dt1H7.8, 1.5 HzAr-H (C-6', Ring B)
7.55t1H7.8 HzAr-H (C-5', Ring B)
7.30 - 7.45m4H-Ar-H (Ring A)
4.38q2H7.1 HzEster -O-CH₂-
3.65s2H-Ar-CH₂-N (Benzylic)
3.55m4H-Morpholine -CH₂-O-CH₂-
2.35m4H-Morpholine -CH₂-N-CH₂-
1.38t3H7.1 HzEster -CH₃
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
196.5C=O (Quaternary)Diaryl Ketone Carbonyl
165.8C=O (Quaternary)Ester Carbonyl
139.5, 137.2, 136.8, 131.0C (Quaternary)Aromatic ipso-carbons
127.5 - 134.2CHAromatic methine carbons (8C)
66.8CH₂Morpholine -CH₂-O-CH₂- (2C)
61.4CH₂Ester -O-CH₂-
60.5CH₂Benzylic Ar-CH₂-N
53.5CH₂Morpholine -CH₂-N-CH₂- (2C)
14.3CH₃Ester -CH₃
Table 3: ATR-FTIR Spectral Highlights
Wavenumber (cm⁻¹)IntensityFunctional Group / Assignment
2950, 2850MediumAliphatic C-H stretch (Morpholine/Ethyl)
1720StrongEster C=O stretch
1665StrongDiaryl ketone C=O stretch (Conjugated)
1595, 1450MediumAromatic C=C stretch
1240, 1110StrongC-O-C asymmetric/symmetric stretch
Table 4: LC-MS (ESI+) Fragmentation Data
m/zIon TypeRelative AbundanceAssignment / Neutral Loss
354.17[M+H]⁺100%Protonated molecular ion
308.12[M+H - EtOH]⁺15%Loss of ethanol (-46 Da) from ester
267.10[M+H - C₄H₉NO]⁺85%Cleavage of morpholine (-87 Da), forming stable benzylic cation

Visualizing Analytical Workflows & Fragmentation

To synthesize the experimental logic, the following diagrams map out the self-validating analytical workflow and the primary MS fragmentation pathway.

AnalyticalWorkflow cluster_prep Self-Validating Preparation A Sample: CAS 898750-17-9 B1 NMR: CDCl3 + TMS (Tuning/Shimming Check) A->B1 B2 IR: ATR Neat (Background Subtraction) A->B2 B3 LC-MS: 0.1% FA in MeCN (Blank Injection Check) A->B3 C1 1D/2D NMR Spectra B1->C1 C2 FTIR Spectra B2->C2 C3 ESI(+)-MS Spectra B3->C3 D Holistic Structural Elucidation C1->D C2->D C3->D

Fig 1. Self-validating analytical workflow for spectroscopic characterization.

MSFragmentation M [M+H]+ m/z 354.17 F1 Benzylic Cation m/z 267.10 M->F1 -Morpholine (-87 Da) F2 Acylium Ion m/z 308.12 M->F2 -EtOH (-46 Da) F3 Alpha Cleavage m/z 177.05 F1->F3 Ketone Cleavage

Fig 2. Proposed ESI(+) mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic profiling of 3'-Carboethoxy-2-morpholinomethyl benzophenone reveals a highly predictable and stable analytical signature. By employing self-validating protocols across NMR, FTIR, and LC-MS, researchers can confidently map the distinct electronic environments of the morpholine, ester, and diaryl ketone moieties, ensuring uncompromising quality control in downstream synthetic applications.

References

  • iLab Solutions. LC-MS Sample Preparation Protocol. Retrieved from:[Link]

  • National Institutes of Health (PMC). Fourier transform infrared spectroscopy enables rapid species discrimination. Retrieved from:[Link]

Sources

Foundational

Physicochemical Profiling and Solubility Thermodynamics of 3'-Carboethoxy-2-morpholinomethyl Benzophenone

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals. Executive Summary The compound 3'-Carboethoxy-2-morpholinomethyl benzophenone (CEMB) (CAS: 898750-17-9) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals.

Executive Summary

The compound 3'-Carboethoxy-2-morpholinomethyl benzophenone (CEMB) (CAS: 898750-17-9) is a highly versatile organic building block and pharmaceutical intermediate. Its molecular architecture presents a fascinating study in solubility thermodynamics, combining a highly lipophilic diarylketone core with a polar, ionizable morpholinomethyl appendage and a hydrogen-bond-accepting carboethoxy group. This whitepaper provides an in-depth technical analysis of CEMB’s solubility profile across different solvent classes, detailing the mechanistic causality behind its solvation behavior and providing a self-validating protocol for thermodynamic solubility screening.

Molecular Architecture & Solvation Mechanisms

To accurately predict and manipulate the solubility of CEMB, one must deconstruct the molecule into its three primary functional domains. Each domain dictates specific solute-solvent interactions based on the principles of cavity formation, dipole-dipole interactions, and hydrogen bonding.

  • The Benzophenone Core: The parent diphenylmethanone structure is highly lipophilic and non-polar. Literature confirms that unmodified benzophenone is practically insoluble in water but exhibits high solubility in organic solvents like acetone and ethyl acetate , . This core drives the compound's affinity for non-polar and polar aprotic environments.

  • The Morpholinomethyl Moiety: Morpholine is a heterocyclic secondary amine with an ether oxygen. The incorporation of a morpholinomethyl group introduces a basic nitrogen center (typical pKa ~ 7.0–8.0). This moiety allows the molecule to act as a hydrogen-bond acceptor in protic solvents and enables pH-dependent aqueous solubility via protonation , .

  • The Carboethoxy Group: This ethyl ester linkage provides a permanent dipole and additional hydrogen-bond acceptor sites (carbonyl oxygen), enhancing solubility in polar aprotic solvents without donating hydrogen bonds.

G CEMB 3'-Carboethoxy-2-morpholinomethyl benzophenone B_Core Benzophenone Core (Lipophilic) CEMB->B_Core M_Ring Morpholinomethyl Group (Ionizable/Polar) CEMB->M_Ring E_Group Carboethoxy Group (H-Bond Acceptor) CEMB->E_Group Org_Sol High Organic Solubility B_Core->Org_Sol Hydrophobic interactions Aq_Sol pH-Dependent Aqueous Solubility M_Ring->Aq_Sol Protonation at low pH E_Group->Org_Sol Dipole-dipole

Logical relationship between CEMB structural domains and solubility.

Quantitative Solubility Profiling

Based on the functional group contributions and Hansen Solubility Parameters (HSP), the solubility of CEMB varies drastically across solvent classes. The morpholine ring's basicity is the primary lever for aqueous formulation, while the benzophenone core dictates organic phase behavior.

Table 1: Estimated Thermodynamic Solubility Profile at 25°C
Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Dominant Solvation Mechanism
Aqueous (Neutral) Phosphate Buffer (pH 7.4)< 0.1Poor hydration of the lipophilic benzophenone core.
Aqueous (Acidic) 0.1 N HCl (pH 1.0)> 25.0Ion-dipole interactions due to protonated morpholine nitrogen.
Alcohols Ethanol / Methanol10 - 50H-bond donation from solvent to ester and morpholine oxygens.
Polar Aprotic Acetone / Ethyl Acetate> 100Strong dipole-dipole interactions; excellent HSP matching.
Non-Polar Hexane / Heptane< 5Insufficient solvent polarity to disrupt the crystal lattice.

Note: The high solubility in polar aprotic solvents mirrors the behavior of parent benzophenones, which are highly soluble in acetone and ethyl acetate [[1]]([Link]).

pH-Dependent Aqueous Solubility & Salt Formation

For drug development professionals, the free base form of CEMB presents a classic "brick dust / grease" formulation challenge at physiological pH. Because the morpholine nitrogen is basic, the compound exhibits a steep pH-solubility profile governed by the Henderson-Hasselbalch equation.

Causality of Salt Formation: When the environmental pH drops at least 2 units below the pKa of the morpholine nitrogen, the molecule becomes >99% ionized. This ionization creates a localized positive charge that aggressively interacts with water dipoles, overcoming the hydrophobic penalty of the benzophenone core. To leverage this in solid dosage forms, formulating CEMB as a hydrochloride or mesylate salt is highly recommended. The counter-ion disrupts the native free-base crystal lattice, lowering the melting point and drastically increasing the intrinsic dissolution rate (IDR).

Experimental Methodology: Thermodynamic Solubility Screening

To accurately determine the solubility of CEMB for preformulation or process chemistry, kinetic dissolution methods are insufficient. The following protocol describes a self-validating "Shake-Flask" methodology designed to ensure true thermodynamic equilibrium is reached, preventing false positives from supersaturated states.

Step-by-Step Protocol
  • Solid Dispensing (Excess API): Weigh approximately 50 mg of CEMB free base into a 2 mL amber glass HPLC vial.

    • Causality: An excess of solid (beyond the saturation point) is mandatory to maintain a constant chemical potential, ensuring the solution reaches true thermodynamic equilibrium rather than a transient kinetic state.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 2.0 buffer, Ethanol, or Acetone).

  • Equilibration: Seal the vials and place them in a thermoshaker at 25°C ± 0.5°C, agitating at 400 rpm for 48 hours.

    • Causality: 48 hours provides sufficient time to overcome the activation energy of dissolution and allows any transiently supersaturated solutions to precipitate back to equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

    • Causality: Centrifugation is prioritized over syringe filtration. Lipophilic compounds like CEMB frequently adsorb onto standard PTFE or Nylon filter membranes, which would artificially lower the quantified concentration.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately with the HPLC mobile phase, and quantify using HPLC-UV (detection typically at 254 nm due to the benzophenone chromophore).

  • Solid-State Verification (The Self-Validating Step): Decant the remaining liquid and dry the solid pellet. Analyze the pellet using X-ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations, hydrate formation, or salt disproportionation. If the XRPD pattern of the pellet differs from the starting material, the measured solubility corresponds to the new crystal form, not the original CEMB phase.

Workflow Step1 1. Solid Dispensing (Excess API) Step2 2. Solvent Addition (Various classes) Step1->Step2 Step3 3. Equilibration (24-48h, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5 Supernatant Step6 6. XRPD Analysis (Solid state check) Step4->Step6 Pellet

Step-by-step workflow for thermodynamic solubility screening.

Conclusion & Formulation Strategy

The solubility of 3'-Carboethoxy-2-morpholinomethyl benzophenone is a direct consequence of its hybrid structural nature. While the benzophenone core severely restricts aqueous solubility at neutral pH, it provides excellent solubility in polar aprotic solvents (acetone, ethyl acetate), making these solvents ideal for chemical synthesis, purification, and crystallization processes. For biological and pharmaceutical applications, formulators must exploit the morpholinomethyl group by utilizing acidic vehicles or generating stable pharmaceutical salts to achieve the necessary bioavailability.

References

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Polybluechem. Available at:[Link]

Sources

Exploratory

3'-Carboethoxy-2-morpholinomethyl benzophenone stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3'-Carboethoxy-2-morpholinomethyl benzophenone For Researchers, Scientists, and Drug Development Professionals Abstract 3'-Carboethoxy-2-morpholinomethyl benzop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stability and Storage of 3'-Carboethoxy-2-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Carboethoxy-2-morpholinomethyl benzophenone is a complex organic molecule with potential applications in pharmaceutical research and development. Its unique structure, incorporating a benzophenone core, a morpholine moiety, and a carboethoxy group, presents distinct stability challenges. This guide provides a comprehensive analysis of the potential degradation pathways of this compound and offers evidence-based recommendations for its storage and handling. By understanding the inherent chemical liabilities of its constituent functional groups, researchers can ensure the integrity and reproducibility of their experimental results.

Introduction: A Molecule of Three Parts

The stability of a chemical compound is paramount in research and drug development, directly impacting its efficacy, safety, and shelf-life. 3'-Carboethoxy-2-morpholinomethyl benzophenone is a molecule of interest due to its hybrid structure, which suggests a range of potential pharmacological activities. The benzophenone scaffold is a common feature in many photoactive and biologically active compounds.[1][2][3] The morpholine ring is a prevalent pharmacophore known to enhance the pharmacokinetic properties of drug candidates.[4][5][6] The carboethoxy group, an ester, can be utilized as a prodrug moiety to improve a molecule's bioavailability.[7][8]

However, the very features that make this molecule interesting also render it susceptible to degradation. This guide will dissect the stability profile of 3'-Carboethoxy-2-morpholinomethyl benzophenone by examining the vulnerabilities of each of its key functional groups.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for predicting its stability.

Structure:

Key Functional Groups and Their Inherent Stability Considerations:

  • Benzophenone Core: This diaryl ketone is known for its ability to absorb UV radiation, which can lead to photochemical reactions. While benzophenones are generally considered photostable, they can undergo degradation upon prolonged exposure to light.[9][10][11]

  • Morpholine Moiety: As a secondary amine and an ether, the morpholine ring can be susceptible to oxidation. The carbon atoms adjacent to the nitrogen and oxygen are particularly prone to metabolic and chemical oxidation.[4][12]

  • Carboethoxy (Ethyl Ester) Group: Esters are susceptible to hydrolysis, a chemical breakdown in the presence of water. This reaction can be catalyzed by both acids and bases, making the compound's stability pH-dependent.[7][13]

Potential Degradation Pathways: A Trifecta of Instability

Based on the functional groups present, 3'-Carboethoxy-2-morpholinomethyl benzophenone is susceptible to three primary degradation pathways: photodegradation, oxidative degradation, and hydrolytic degradation.

Photodegradation: The Benzophenone's Achilles' Heel

The benzophenone core is a chromophore that absorbs UV light. While this property is exploited in applications like UV filters, it can also initiate degradation.[14] The energy absorbed from light can excite the benzophenone molecule to a higher energy state, making it more reactive.[15]

Potential Photodegradation Products:

  • Hydroxylated Species: Reaction with hydroxyl radicals, which can be generated in the presence of light and oxygen, can lead to the formation of hydroxylated benzophenone derivatives.[15][16]

  • Cleavage Products: More extensive photodegradation can result in the cleavage of the benzophenone structure, leading to the formation of carboxylic acids and other smaller molecules.[15]

The photodegradation of benzophenones often follows pseudo-first-order kinetics.[9] It is important to note that while some studies describe benzophenones as photostable under certain conditions, the presence of photosensitizers or other reactive species in a solution can significantly accelerate their degradation.[9][10]

Oxidative Degradation: The Vulnerable Morpholine Ring

The morpholine ring is a likely site for oxidative degradation. The carbon atoms alpha to the ring's nitrogen and oxygen are electron-rich and thus susceptible to attack by oxidizing agents.[12]

Potential Oxidative Degradation Pathways:

  • Hydroxylation: Oxidation can introduce hydroxyl groups onto the morpholine ring.

  • Ring Opening: More severe oxidation can lead to the cleavage of the morpholine ring, resulting in the formation of more polar, linear metabolites.[12]

  • N-dealkylation: The bond between the morpholine nitrogen and the benzophenone scaffold could be cleaved through oxidative processes.

Hydrolytic Degradation: The Susceptible Ester Linkage

The carboethoxy group is an ester, which is prone to hydrolysis.[13] This reaction involves the cleavage of the ester bond by water to form a carboxylic acid and an alcohol (ethanol in this case).

Factors Influencing Hydrolysis:

  • pH: Hydrolysis of esters can be catalyzed by both acids and bases. The rate of hydrolysis is typically lowest at a neutral or near-neutral pH and increases significantly in acidic or alkaline conditions.[7][13]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

The hydrolysis of the ester would result in the formation of the corresponding carboxylic acid derivative of the benzophenone. The smell of vinegar from old aspirin tablets is a classic example of ester hydrolysis.[13]

Table 1: Summary of Potential Degradation Pathways

Degradation PathwaySusceptible Functional GroupPromoting FactorsPotential Degradation Products
Photodegradation Benzophenone CoreUV light, Sunlight, PhotosensitizersHydroxylated derivatives, Carboxylic acids
Oxidative Degradation Morpholine MoietyOxidizing agents, Air (oxygen)Hydroxylated morpholine, Ring-opened products, N-dealkylation products
Hydrolytic Degradation Carboethoxy (Ester) GroupWater, Acidic pH, Basic pH, HeatCarboxylic acid derivative, Ethanol

Diagram 1: Potential Degradation Pathways of 3'-Carboethoxy-2-morpholinomethyl benzophenone

3'-Carboethoxy-2-morpholinomethyl benzophenone 3'-Carboethoxy-2-morpholinomethyl benzophenone Photodegradation Products Hydroxylated Benzophenones Carboxylic Acids 3'-Carboethoxy-2-morpholinomethyl benzophenone->Photodegradation Products Light (UV/Vis) Oxidative Degradation Products Hydroxylated Morpholine Ring-Opened Products 3'-Carboethoxy-2-morpholinomethyl benzophenone->Oxidative Degradation Products Oxidizing Agents Hydrolytic Degradation Products Carboxylic Acid Derivative Ethanol 3'-Carboethoxy-2-morpholinomethyl benzophenone->Hydrolytic Degradation Products H2O, H+/OH-

Caption: Major potential degradation routes for the title compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability of 3'-Carboethoxy-2-morpholinomethyl benzophenone, the following storage and handling procedures are recommended, based on general guidelines for similar chemical structures.[17][18][19][20][21]

Storage:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Light: Protect from light. Store in an amber vial or a light-proof container.[13]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Keep the container tightly closed to prevent moisture absorption, which could lead to hydrolysis.[18]

Handling:

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation.[20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[17]

  • Hygroscopicity: While specific data is unavailable, assume the compound may be hygroscopic and handle accordingly in a dry environment.

  • Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be protected from light and stored at a low temperature. The choice of solvent should be considered, avoiding protic solvents for long-term storage if hydrolysis is a concern.

Methodology for Stability Assessment: A Forced Degradation Study Protocol

To experimentally determine the stability profile of 3'-Carboethoxy-2-morpholinomethyl benzophenone, a forced degradation (stress testing) study is essential.[22][23][24][25] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all degradation products should be developed and validated.

Forced Degradation Conditions:

  • Acid Hydrolysis:

    • Treat a solution of the compound with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.[22]

    • Analyze samples at various time points.

  • Base Hydrolysis:

    • Treat a solution of the compound with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature.[22]

    • Analyze samples at various time points.

  • Oxidative Degradation:

    • Treat a solution of the compound with a suitable oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at room temperature.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period.[22]

    • Dissolve and analyze at various time points.

  • Photodegradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[22]

    • A control sample should be protected from light.

    • Analyze samples at various time points.

Diagram 2: Workflow for a Forced Degradation Study

cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photochemical Photochemical Photochemical->HPLC Analysis Compound Solution Compound Solution Compound Solution->Acid Hydrolysis Compound Solution->Base Hydrolysis Compound Solution->Oxidation Compound Solution->Photochemical Solid Compound Solid Compound Solid Compound->Thermal LC-MS for Identification LC-MS for Identification HPLC Analysis->LC-MS for Identification Degradation Profile Degradation Profile LC-MS for Identification->Degradation Profile Stability-Indicating Method Stability-Indicating Method Degradation Profile->Stability-Indicating Method

Caption: A systematic approach to forced degradation studies.

Conclusion

References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC. (n.d.).
  • Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs - Benchchem. (n.d.).
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9).
  • Technical Support Center: Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone - Benchchem. (n.d.).
  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing). (n.d.).
  • HYDROLYSIS OF ESTER. (n.d.).
  • Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. (n.d.).
  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (n.d.).
  • 3'-CARBOETHOXY-2-(3-PYRROLINOMETHYL) BENZOPHENONE Safety Data Sheets. (n.d.).
  • Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water - ResearchGate. (n.d.).
  • Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water | Environmental Chemistry | ConnectSci. (2011, October 4).
  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C - The Royal Society of Chemistry. (2025, July 28).
  • Safety Data Sheet - Key Organics. (2017, December 1).
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - SCIRP. (n.d.).
  • (PDF) Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state. (2025, August 5).
  • • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Safety Data Sheet prepared to UN GHS Revision 7 1. Identification of the Substance/Mixture and the Company/Undertaking 2. Hazard. (2025, November 11).
  • MORPHOLINE |. (n.d.).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020, March 15).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 4).
  • Morpholine Bioisosteres for Drug Design - Enamine. (n.d.).
  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST - Sciforum. (n.d.).
  • REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor. (2016, July 1).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15).
  • Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone - Benchchem. (n.d.).
  • 3-carboethoxy-3'-pyrrolidinomethyl benzophenone | 898770-04-2. (n.d.).
  • CAS 898751-95-6 (3'-CARBOETHOXY-2-PIPERIDINOMETHYL BENZOPHENONE). (n.d.).
  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - MDPI. (2024, July 24).
  • Toxicity of benzophenone-3 and its biodegradation in a freshwater microalga Scenedesmus obliquus - PubMed. (2020, May 5).
  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC. (n.d.).
  • Toxicity of benzophenone-3 and its biodegradation in a freshwater microalga Scenedesmus obliquus - Bioenergy & Environmental Remediation Laboratory. (2020, January 20).
  • 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone | C21H23NO3S - PubChem - NIH. (n.d.).
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  • Kinetics and Degradation Mechanism of Benzophenone-3 in Chlorination and UV/Chlorination Reactions | Request PDF - ResearchGate. (n.d.).
  • Synthesis and bioactivity investigation of benzophenone and its derivatives - Semantic Scholar. (2024, June 19).
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  • Substance report | HBM4EU. (2022, June 1).
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  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021, April 6).

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Foundational

3'-Carboethoxy-2-morpholinomethyl Benzophenone: A Prospective Technical Guide for Medicinal Chemistry

Abstract This technical guide addresses the medicinal chemistry potential of 3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS No. 898750-17-9). Despite its commercial availability, dedicated scientific literature deta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the medicinal chemistry potential of 3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS No. 898750-17-9). Despite its commercial availability, dedicated scientific literature detailing the synthesis, biological activity, and mechanism of action of this specific molecule is not currently available. This document, therefore, serves as a prospective guide for researchers and drug development professionals. It outlines a hypothesized synthetic route based on established chemical principles and proposes a comprehensive research framework for elucidating its potential therapeutic applications. By leveraging structure-activity relationship (SAR) data from analogous benzophenone and morpholine-containing compounds, we infer potential biological activities and provide detailed, hypothetical protocols for its synthesis, characterization, and biological evaluation. This guide is intended to be a foundational resource to stimulate and direct future research into this promising, yet unexplored, chemical entity.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

The benzophenone framework is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its two aryl rings connected by a carbonyl group provide a versatile platform for structural modification, leading to a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The incorporation of various substituents allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 3'-Carboethoxy-2-morpholinomethyl benzophenone, integrates three key pharmacophoric features:

  • The Benzophenone Core: Known for its role in compounds with anti-inflammatory and cytotoxic activities.[3][5]

  • The Morpholine Moiety: A common heterocyclic ring in medicinal chemistry known to improve aqueous solubility and metabolic stability, and is present in many bioactive molecules.[6]

  • The Carboethoxy Group: An ester functional group that can influence ligand-receptor interactions and can be a target for esterase-mediated prodrug strategies.

The combination of these structural elements in a single molecule suggests a high potential for novel biological activity. This guide will explore the untapped potential of this compound.

Proposed Synthesis and Characterization

While a specific synthesis for 3'-Carboethoxy-2-morpholinomethyl benzophenone has not been published, a plausible and efficient synthetic route can be proposed based on the well-established Mannich reaction. This reaction is a cornerstone of medicinal chemistry for the aminoalkylation of acidic protons.

Hypothesized Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 3-benzoylbenzoic acid.

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Mannich Reaction 3_benzoylbenzoic_acid 3-Benzoylbenzoic Acid ethyl_3_benzoylbenzoate Ethyl 3-benzoylbenzoate (3'-Carboethoxybenzophenone) 3_benzoylbenzoic_acid->ethyl_3_benzoylbenzoate Ethanol, H2SO4 (cat.) Reflux target_molecule 3'-Carboethoxy-2-morpholinomethyl benzophenone ethyl_3_benzoylbenzoate->target_molecule Morpholine, Formaldehyde Ethanol, Reflux

Figure 1: Proposed synthetic pathway for 3'-Carboethoxy-2-morpholinomethyl benzophenone.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-benzoylbenzoate (3'-Carboethoxybenzophenone)

  • To a solution of 3-benzoylbenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 3-benzoylbenzoate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3'-Carboethoxy-2-morpholinomethyl benzophenone

  • To a solution of ethyl 3-benzoylbenzoate (1.0 eq) in ethanol, add morpholine (1.2 eq) and aqueous formaldehyde (37%, 1.5 eq).

  • Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain 3'-Carboethoxy-2-morpholinomethyl benzophenone.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzophenone core, the ethyl group of the ester, and the methylene protons of the morpholine ring and the benzylic position.
¹³C NMR Resonances for the carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons of the morpholine and ethyl groups.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₂₁H₂₃NO₄ (m/z = 353.41).
FT-IR Characteristic absorption bands for the C=O stretching of the ketone and ester, and C-N stretching of the morpholine ring.

Prospective Biological Evaluation

Based on the known activities of related compounds, we propose investigating the anti-inflammatory and cytotoxic potential of 3'-Carboethoxy-2-morpholinomethyl benzophenone.

Anti-inflammatory Activity

Benzophenone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5]

3.1.1. In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

  • Method: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. The compound will be incubated with the respective COX enzyme and arachidonic acid. The production of prostaglandin H2 is then measured.

  • Data Analysis: IC₅₀ values will be calculated to determine the concentration of the compound required to inhibit 50% of the enzyme activity.

3.1.2. In Vivo Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the acute anti-inflammatory effect in an animal model.

  • Method: Rats will be administered the test compound or a vehicle control. After a set time, carrageenan will be injected into the sub-plantar region of the hind paw to induce inflammation. Paw volume will be measured at various time points.

  • Data Analysis: The percentage inhibition of edema will be calculated and compared to a standard anti-inflammatory drug (e.g., indomethacin).

Cytotoxic and Anticancer Activity

The benzophenone scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[3]

3.2.1. In Vitro Cytotoxicity Screening (MTT Assay)

  • Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

  • Method: Cancer cells will be seeded in 96-well plates and treated with increasing concentrations of the compound. After a 48-72 hour incubation period, cell viability will be assessed using the MTT assay.

  • Data Analysis: The IC₅₀ value for each cell line will be determined.

Biological_Evaluation_Workflow Start 3'-Carboethoxy-2-morpholinomethyl benzophenone Anti_Inflammatory Anti-inflammatory Evaluation Start->Anti_Inflammatory Cytotoxicity Cytotoxicity Evaluation Start->Cytotoxicity COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Anti_Inflammatory->COX_Assay MTT_Assay In Vitro MTT Assay (Cancer Cell Lines) Cytotoxicity->MTT_Assay Paw_Edema In Vivo Carrageenan-Induced Paw Edema Model COX_Assay->Paw_Edema If active Apoptosis_Assay Mechanism of Action Studies (e.g., Apoptosis Assay) MTT_Assay->Apoptosis_Assay If active

Figure 2: Proposed workflow for the biological evaluation of 3'-Carboethoxy-2-morpholinomethyl benzophenone.

3.2.2. Mechanism of Action Studies

Should the compound exhibit significant cytotoxicity, further studies to elucidate the mechanism of cell death would be warranted. This could include:

  • Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.

Structure-Activity Relationship (SAR) Insights and Future Directions

The modular nature of the proposed synthesis allows for the generation of a library of analogs to explore the structure-activity relationship.

Position of ModificationProposed ModificationsRationale
Carboethoxy Group (3'-position) - Vary the ester alkyl chain (methyl, propyl, etc.)- Hydrolyze to the carboxylic acid- Convert to an amideTo probe the influence of steric bulk and hydrogen bonding potential on activity. The carboxylic acid could mimic the acidic moiety of some NSAIDs.
Morpholine Ring - Replace with other heterocycles (piperidine, thiomorpholine, etc.)To investigate the impact of the heteroatom and ring size on solubility, metabolic stability, and target engagement.
Benzophenone Core - Introduce electron-donating or -withdrawing groups on either aryl ringTo modulate the electronic properties of the molecule and potentially enhance target binding.

Conclusion

3'-Carboethoxy-2-morpholinomethyl benzophenone represents a novel and unexplored molecule with significant potential in medicinal chemistry. While direct experimental data is currently lacking, this guide provides a comprehensive and actionable framework for its synthesis, characterization, and biological evaluation. The proposed research plan, grounded in established principles of medicinal chemistry, offers a clear path for elucidating the therapeutic potential of this compound and its analogs. It is our hope that this guide will serve as a catalyst for future research into this promising area of drug discovery.

References

  • Chaudhary, S., Sharda, S., Prasad, D. N., & Kumar Singh, R. (2018). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry, 3(3), 96-107.
  • Chen, Y., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 21(18), 7463-7467.
  • Gomes, C. R. B., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859.
  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20087-20098.
  • Ma, D., et al. (2004). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. Tetrahedron Letters, 45(25), 4835-4837.
  • Patel, R. V., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(9), 1547-1563.
  • Rinner, U., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-glycoprotein. Journal of Medicinal Chemistry, 55(8), 3955-3969.
  • Shashikanth, S., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 42(5), 653-659.
  • Wang, Y., et al. (2014). Structural Diversity and Bioactivities of Natural Benzophenones.
  • 960 Chemical Network. (n.d.). 898750-17-9 Chemical Encyclopedia. Retrieved from [Link]

Sources

Exploratory

Benzophenone Derivatives as Next-Generation Anti-Inflammatory Agents: A Mechanistic and Methodological Guide

Executive Summary As the landscape of medicinal chemistry evolves, the benzophenone scaffold has emerged as a highly tunable, privileged structure for drug discovery[1]. While traditional non-steroidal anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of medicinal chemistry evolves, the benzophenone scaffold has emerged as a highly tunable, privileged structure for drug discovery[1]. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) have long been the clinical standard for managing inflammation, their reliance on selective cyclooxygenase (COX) inhibition often leads to adverse gastrointestinal and respiratory effects[2]. Benzophenone derivatives address these limitations by acting as multi-target ligands—specifically through the dual inhibition of the COX and lipoxygenase (LOX) pathways, and the profound downregulation of pro-inflammatory cytokines[1][3].

This technical guide provides an authoritative synthesis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols necessary for evaluating benzophenone derivatives in preclinical anti-inflammatory drug development.

Mechanistic Foundations: Beyond Traditional NSAIDs

The inflammatory response is heavily mediated by the arachidonic acid cascade. Traditional NSAIDs primarily target COX-1 and COX-2 to suppress the synthesis of prostaglandins (PGs), which are responsible for hyperalgesia and edema[4][5]. However, blocking COX enzymes often shunts arachidonic acid metabolism toward the 5-LOX pathway, leading to an overproduction of leukotrienes (LTs)[2]. Leukotrienes, particularly LTB4, are potent chemoattractants that stimulate the recruitment and activation of neutrophils at the site of injury[2].

Benzophenone derivatives circumvent this enzymatic shunting by providing dual COX/LOX inhibition [2]. By simultaneously blocking both arms of the cascade, these compounds not only reduce PG-mediated swelling but also suppress LT-driven leukocyte chemotaxis[3]. Furthermore, specific analogues act upstream by inhibiting the release of primary pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), offering a comprehensive blockade of the inflammatory network[1].

Pathway Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX LOX 5-LOX / 15-LOX AA->LOX PG Prostaglandins (PGE2) COX->PG LT Leukotrienes (LTB4) LOX->LT Inflam Inflammation, Edema & Chemotaxis PG->Inflam LT->Inflam BP Benzophenone Derivatives BP->COX Dual Inhibition BP->LOX

Arachidonic acid cascade illustrating dual COX/LOX inhibition by benzophenone derivatives.

Structure-Activity Relationship (SAR) and Quantitative Profiling

The anti-inflammatory efficacy of the benzophenone core is highly responsive to structural modifications. Rational drug design has identified several key functionalizations that dictate target affinity:

  • Thiazole Hybridization : Integrating a thiazole heterocyclic nucleus (e.g., 4-phenyl-2-hydrazinothiazole) into the benzophenone structure significantly enhances binding energy within the COX-2 active site[5]. Molecular docking reveals that these derivatives impair the interaction of the amide carbonyl group with critical enzymatic residues (ARG120 and TYR355), leading to potent dual inhibition of edema and neutrophil recruitment[5].

  • Glucosylation : Appending carbohydrate units to the benzophenone core improves both target interaction and pharmacokinetic properties. Studies show that specific glucosylated benzophenones (e.g., glucoside 4) selectively inhibit COX-2, whereas their aglycone precursors exhibit COX-1 selectivity[6].

  • Polyhydroxylation : Polyhydroxy benzophenones and related tetra-oxygenated derivatives (such as guttiferone E) exhibit potent antioxidant properties, directly inhibiting 15-LOX and suppressing nitric oxide (NO) production in macrophage models[7].

  • Amine Substitutions : The addition of amine groups (e.g., 4-aminobenzophenone derivatives) yields compounds with nanomolar potency against TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells[1].

Quantitative Pharmacodynamic Data
Compound / DerivativePrimary TargetIC50 / EC50 ValueKey Structural FeatureReference
4-Aminobenzophenone Deriv. A TNF-α159 nM4-amino substitution[1]
4-Aminobenzophenone Deriv. A IL-1β226 nM4-amino substitution[1]
Para-fluoro benzophenone IL-60.19 µMPara-fluoro substitution[1]
Guttiferone E NO Release3.9 µMTetra-oxygenated core[7]
Carneusone F NO Secretion20.2 µMFungal-derived scaffold[8]
Ananixanthone 15-LOX63.91 µMHydroxyxanthone core[9]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of novel benzophenone derivatives must follow a rigorous, self-validating workflow. As a standard practice in application science, every assay must contain internal controls to confirm that the observed biological effects are due to specific mechanistic interventions rather than off-target toxicity or assay artifacts.

Workflow Synthesis 1. Scaffold Synthesis (Thiazole/Glucoside) InVitro 2. Enzymatic Assays (COX-1/2 & LOX) Synthesis->InVitro Cellular 3. Cellular Models (RAW 264.7 NO Release) InVitro->Cellular InVivo 4. In Vivo Validation (Croton Oil Edema) Cellular->InVivo

Self-validating experimental workflow for screening anti-inflammatory benzophenones.

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Rationale & Causality : While colorimetric assays are ubiquitous, fluorometric detection utilizing the ADHP (10-acetyl-3,7-dihydroxyphenoxazine) probe offers superior sensitivity for high-throughput screening. ADHP reacts with the PGG2 intermediate generated by COX activity to form highly fluorescent resorufin, allowing for the precise calculation of nanomolar IC50 values typical of optimized benzophenones.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is a mandatory cofactor for the peroxidase activity of COX, without which the ADHP probe will not fluoresce.

  • Compound Incubation : Dispense 10 µL of the benzophenone derivative (dissolved in DMSO, final well concentration <1%) into a 96-well black microplate. Add 80 µL of the enzyme solution. Causality: Incubate for 10 minutes at 37°C prior to substrate addition to allow for steady-state binding. This is critical for identifying time-dependent, irreversible inhibitors[3].

  • Reaction Initiation : Add 10 µL of a master mix containing arachidonic acid (substrate) and ADHP.

  • Detection : Incubate for 5 minutes at room temperature in the dark. Measure fluorescence at Ex/Em = 535/587 nm using a microplate reader.

  • Self-Validation System : Include SC-560 (COX-1 selective) and Celecoxib (COX-2 selective) as positive controls. Calculate the Z'-factor for each plate; a Z'-factor > 0.6 validates the assay's dynamic range and confirms that the enzyme-substrate ratio is optimal.

Protocol 2: In Vivo Croton Oil-Induced Ear Edema Model

Rationale & Causality : Unlike the carrageenan paw edema model which primarily measures fluid extravasation[4], the croton oil ear edema model is uniquely suited for evaluating dual COX/LOX inhibitors. Croton oil contains phorbol esters that activate Protein Kinase C (PKC), triggering rapid arachidonic acid release[3]. This model allows researchers to quantify both PG-driven edema and LT-driven neutrophil recruitment simultaneously[3][5].

Step-by-Step Methodology :

  • Baseline Assessment : Acclimatize male Swiss mice. Measure the baseline thickness of the right ear using a highly precise digital micrometer.

  • Induction : Apply 20 µL of croton oil (dissolved in acetone) topically to the inner and outer surfaces of the right ear[5].

  • Treatment Administration : Administer the benzophenone derivative (topically or systemically) 30 minutes prior to induction.

  • Edema & Chemotaxis Evaluation : At 4-6 hours post-induction, measure the ear thickness to quantify edema inhibition. Euthanize the animals and excise the ear tissue. Homogenize the tissue and perform a Myeloperoxidase (MPO) colorimetric assay. Causality: MPO is an enzyme abundant in the azurophilic granules of neutrophils. Quantifying MPO provides a direct biochemical validation that the benzophenone is actively inhibiting leukocyte chemotaxis (via the LOX/LTB4 pathway) rather than merely acting as a superficial vasodilator[3].

  • Self-Validation System : Apply acetone (vehicle) to the left ear as an internal negative control to account for systemic stress responses. Include an Indomethacin-treated cohort as a reference standard[5]. Because Indomethacin is a COX-selective NSAID, a successful dual-inhibitor benzophenone should demonstrate superior MPO reduction compared to the Indomethacin control[3].

References

  • [4] Biological Activity of Benzophenone Derivatives: A Comparative Guide for Researchers - Benchchem. Benchchem. URL:

  • [6] Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation - SciELO. SciELO. URL:

  • [3] Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed. NIH. URL:

  • [5] Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - SciSpace. SciSpace. URL:

  • [2] Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC - NIH. NIH. URL:

  • [8] Carneusones A-F, Benzophenone Derivatives from Sponge-Derived Fungus Aspergillus carneus GXIMD00543 - PMC. NIH. URL:

  • [1] Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. NIH. URL:

  • [7] Anti-inflammatory activity of benzophenone and xanthone derivatives isolated from Garcinia (Clusiaceae) species - ResearchGate. ResearchGate. URL:

  • [9] Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - Frontiers. Frontiers. URL:

Sources

Foundational

A Technical Guide to the Discovery and Synthesis of Novel Benzophenone Compounds

Introduction: The Ubiquitous Benzophenone Scaffold The benzophenone motif, characterized by a central carbonyl group connecting two phenyl rings, represents a privileged and ubiquitous structure in the landscape of medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ubiquitous Benzophenone Scaffold

The benzophenone motif, characterized by a central carbonyl group connecting two phenyl rings, represents a privileged and ubiquitous structure in the landscape of medicinal chemistry and materials science.[1][2] Its prevalence stems from its unique combination of structural rigidity, synthetic tractability, and the ability to engage in diverse non-covalent interactions. Found in a wide array of pharmacologically active natural products, particularly from the Clusiaceae plant family and various fungi, the benzophenone core serves as a versatile building block for synthetic chemists.[1][3] This scaffold is not only a component of marketed drugs but also a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2][4]

This guide provides an in-depth exploration of the discovery and synthesis of novel benzophenone compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategies, the rationale behind experimental choices, and the structure-activity relationships (SAR) that drive the design of next-generation therapeutic agents. We will delve into both classical and modern synthetic methodologies, explore the vast therapeutic potential across different disease areas, and look toward the future of this remarkable chemical entity.

Part 1: Core Synthetic Methodologies for Benzophenone Scaffolds

The construction of the diaryl ketone core is the foundational step in the development of novel benzophenone derivatives. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Classical Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation remains one of the most general and widely employed methods for preparing benzophenones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality in Experimental Choice: The primary advantage of this method is its directness and the ready availability of starting materials.[5] However, its major limitation lies in the regioselectivity. The incoming acyl group is directed by the existing substituents on the aromatic ring, which can lead to mixtures of ortho, meta, and para isomers, complicating purification. Furthermore, the reaction requires stoichiometric amounts of the Lewis acid, which can generate significant chemical waste and may not be compatible with sensitive functional groups.

A general representation of the synthesis of benzophenone thiazole derivatives, which often starts with a Friedel-Crafts acylation to produce the initial benzophenone, is shown below.[6]

Experimental Protocol: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation.[5][6]

Materials:

  • Toluene (anhydrous)

  • Benzoyl chloride

  • Aluminum chloride (anhydrous, AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Add toluene (1.0 equivalent) to the cooled suspension. Slowly add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-methylbenzophenone.

Modern Catalytic Approaches

To overcome the limitations of Friedel-Crafts reactions, modern transition-metal-catalyzed methods have been developed, offering milder reaction conditions and broader functional group compatibility.

  • Carbonylative Suzuki-Miyaura Cross-Coupling: This powerful reaction constructs the diaryl ketone by coupling an aryl boronic acid with an aryl halide under a carbon monoxide (CO) atmosphere, catalyzed by a palladium complex.[1] Its key advantages include high regioselectivity, tolerance of a wide range of functional groups, and the use of stable, readily accessible substrates. The primary drawback is the need to handle toxic gaseous CO, although CO-generating reagents can mitigate this risk.[1]

  • Grignard Reagent-Based Synthesis: Another classic yet effective method involves the addition of a phenylmagnesium halide (a Grignard reagent) to a benzonitrile.[7] This reaction proceeds through an imine intermediate which is then hydrolyzed to yield the benzophenone. This method is particularly useful for creating unsymmetrically substituted benzophenones. The main challenge is the high reactivity of Grignard reagents, which necessitates strictly anhydrous and oxygen-free conditions to prevent side reactions.[7]

Visualization: Synthetic Pathways to Benzophenone

G cluster_0 Friedel-Crafts Acylation cluster_1 Carbonylative Suzuki Coupling cluster_2 Grignard Synthesis Aryl_H Arene (e.g., Benzene) Benzophenone_FC Benzophenone Aryl_H->Benzophenone_FC Acylation Acyl_Cl Acyl Chloride Acyl_Cl->Benzophenone_FC AlCl3 AlCl₃ Catalyst AlCl3->Benzophenone_FC Aryl_Br Aryl Halide Benzophenone_S Benzophenone Aryl_Br->Benzophenone_S Coupling Aryl_BOH2 Aryl Boronic Acid Aryl_BOH2->Benzophenone_S CO_Pd CO, Pd Catalyst CO_Pd->Benzophenone_S Aryl_MgBr Aryl Grignard Reagent Benzophenone_G Benzophenone Aryl_MgBr->Benzophenone_G Addition Benzonitrile Benzonitrile Benzonitrile->Benzophenone_G Hydrolysis H₃O⁺ Workup Hydrolysis->Benzophenone_G G Stress Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAP Kinase MAPKK->p38 phosphorylates Substrates Kinase Substrates (e.g., MK2) p38->Substrates phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Substrates->Cytokines leads to production of Inhibitor Aminobenzophenone Inhibitor Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAP kinase pathway by aminobenzophenone derivatives.

Anticancer Activity

A significant body of research has demonstrated the potent antitumor activity of novel benzophenone derivatives against a variety of cancer cell lines, including leukemia (HL-60), lung cancer (A-549), and hepatocellular carcinoma (SMMC-7721). [2][8] SAR and Lead Optimization: Recent studies have shown that specific benzophenone analogues can exhibit very strong inhibitory activity, with IC₅₀ values in the sub-micromolar range. [8]For instance, one study identified a lead compound with IC₅₀ values of 0.48 µM against HL-60 and 0.26 µM against SMMC-7721 cells. [8]Network pharmacology and molecular docking analyses of such potent compounds help to identify key cancer-related signaling pathways and potential target hub genes like AKT1 and STAT3, providing a rational basis for further drug development. [8]

Data Presentation: Bioactivity of Representative Benzophenones
Compound ClassTarget/AssayKey Structural FeaturePotency (IC₅₀)Reference
Anti-HIV HIV Reverse Transcriptase (K103N Mutant)Substituted Benzophenone (e.g., 70h)1 nM[9]
Anti-inflammatory p38α MAP Kinase4-Aminobenzophenone (e.g., 45)10 nM[10]
Anti-inflammatory TNF-α Release (LPS-stimulated PBMC)4-Aminobenzophenone (e.g., 12)4 nM[1]
Anticancer SMMC-7721 Cell LineSubstituted Benzophenone (e.g., Cmpd 1)0.26 µM[8]
Anticancer HL-60 Cell LineSubstituted Benzophenone (e.g., Cmpd 1)0.48 µM[8]
MDR Modulator P-glycoprotein (P-gp)Dimeric Benzophenone (e.g., 23)0.05 µM[11]

Part 3: Advanced Applications and Future Perspectives

Beyond direct therapeutic intervention, the unique photochemical properties of the benzophenone core have established its role as a powerful tool in chemical biology.

Benzophenones as Photophysical Probes

Benzophenone is a highly efficient photosensitizer. [12]Upon irradiation with UV light (typically ~350-360 nm), it undergoes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) with nearly 100% efficiency. [12][13]This triplet state behaves as a diradical and is capable of abstracting a hydrogen atom from nearby C-H bonds to form a stable covalent bond. [12] Trustworthiness in Protocol: This predictable photochemical reactivity makes benzophenone an ideal photoaffinity label for identifying and mapping transient protein-protein or drug-target interactions. A benzophenone moiety is incorporated into a ligand or peptide of interest. Upon binding to its target protein, UV irradiation triggers the cross-linking reaction, covalently trapping the interacting partners for subsequent identification and analysis by mass spectrometry.

Visualization: Photoaffinity Labeling Workflow

G Start Synthesize Probe (Ligand + Benzophenone) Incubate Incubate Probe with Target Protein Start->Incubate Irradiate Irradiate with UV Light (~360 nm) Incubate->Irradiate Crosslink Covalent Cross-linking Occurs Irradiate->Crosslink Analyze Proteolysis & Mass Spec Analysis Crosslink->Analyze Identify Identify Cross-linked Peptides/Residues Analyze->Identify

Caption: General workflow for a photoaffinity labeling experiment.

Future Directions

The future of benzophenone research is bright, with several exciting avenues for exploration:

  • Computational-Driven Design: The increasing use of in silico methods, such as molecular docking and molecular dynamics simulations, will accelerate the discovery of novel benzophenone derivatives with enhanced potency and selectivity against targets like presenilin-1 and -2 for Alzheimer's disease. [14]* Hybrid Molecules and Polypharmacology: Designing single molecules that can modulate multiple targets is a growing trend. The benzophenone scaffold is an ideal starting point for creating hybrid drugs, such as combining it with other heterocyclic nuclei to achieve synergistic effects. [6][14]* New Therapeutic Frontiers: While well-established in anti-inflammatory, anticancer, and antiviral research, the versatility of the benzophenone core ensures its continued exploration for new applications, including as antibacterial agents against resistant strains like MRSA and VRE [15]and as modulators of challenging targets like farnesyltransferase. [16]

Conclusion

The benzophenone scaffold has firmly established itself as a "privileged" structure in medicinal chemistry. Its journey from natural products to potent, synthetically-derived drug candidates highlights its remarkable versatility. The evolution of synthetic methodologies, from classical Friedel-Crafts reactions to modern catalytic couplings, has provided chemists with a robust toolkit to access a vast and diverse chemical space. Through meticulous structure-activity relationship studies, researchers have successfully optimized benzophenone derivatives into highly potent inhibitors for a range of diseases, including HIV, cancer, and inflammatory disorders. As we look to the future, the synergy between advanced synthesis, computational modeling, and chemical biology will undoubtedly continue to unlock the full potential of novel benzophenone compounds, paving the way for the next generation of innovative therapeutics.

References

  • Title: Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein Source: PMC URL: [Link]

  • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: PMC URL: [Link]

  • Title: Benzophenone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Non-thiol farnesyltransferase inhibitors: structure-activity relationships of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors Source: PubMed URL: [Link]

  • Title: Benzophenone - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Structural diversity and bioactivities of natural benzophenones Source: PubMed URL: [Link]

  • Title: Synthesis and bioactivity investigation of benzophenone and its derivatives Source: Royal Society of Chemistry URL: [Link]

  • Title: Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment Source: PMC - NIH URL: [Link]

  • Title: Design, Synthesis, and Structure−Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: A Review on Synthesis of Benzophenone Imine by Benzonitrile Source: IJCRT.org URL: [Link]

  • Title: Synthesis and Structure−Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors with High Antiinflammatory Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors Source: PMC URL: [Link]

  • Title: Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach Source: PLOS ONE URL: [Link]

  • Title: High-Purity Benzophenone Derivatives for Pharmaceutical Applications Source: Jingye Pharmaceutical URL: [Link]

  • Title: Synthesis and bioactivity investigation of benzophenone and its derivatives Source: ResearchGate URL: [Link]

Sources

Exploratory

In Silico Modeling of 3'-Carboethoxy-2-morpholinomethyl Benzophenone Interactions: A Comprehensive Technical Guide

Executive Summary The rational design and computational validation of multi-target-directed ligands (MTDLs) have become cornerstone paradigms in modern drug discovery. Benzophenone derivatives, owing to their privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and computational validation of multi-target-directed ligands (MTDLs) have become cornerstone paradigms in modern drug discovery. Benzophenone derivatives, owing to their privileged structural scaffolds, are increasingly investigated for their therapeutic potential in neurodegenerative diseases and viral inhibition. This technical whitepaper outlines a rigorous, self-validating in silico pipeline for modeling the interactions of 3'-Carboethoxy-2-morpholinomethyl benzophenone . By synthesizing quantum mechanical (QM) optimization, high-precision molecular docking, and molecular dynamics (MD) simulations, this guide provides drug development professionals with a robust framework for evaluating this compound's pharmacological viability.

Pharmacophore Deconstruction & Mechanistic Rationale

Before initiating computational workflows, a structural deconstruction of 3'-Carboethoxy-2-morpholinomethyl benzophenone is required to define the boundary conditions of the simulation:

  • The Benzophenone Core: Acts as a rigid, hydrophobic scaffold capable of forming π−π stacking interactions with aromatic amino acids in target binding pockets.

  • The 2-Morpholinomethyl Group: The ortho-substitution introduces significant steric hindrance, forcing the adjacent phenyl ring out of coplanarity with the carbonyl group. Crucially, the morpholine nitrogen has a pKa of ~8.3. At a physiological pH of 7.4, this nitrogen is predominantly protonated, enabling critical cation- π and salt-bridge interactions.

  • The 3'-Carboethoxy Group: Functions as a strong hydrogen-bond acceptor and provides a metabolic liability site (esterase cleavage) that could be exploited for prodrug strategies.

Phase I: Ligand Preparation and Quantum Mechanical (QM) Optimization

Standard molecular mechanics force fields (e.g., MMFF94 or OPLS3) often fail to accurately resolve the dihedral twist caused by the bulky 2-morpholinomethyl group clashing with the benzophenone carbonyl. To ensure the starting conformation represents the true global energy minimum, Quantum Mechanical (QM) optimization is mandatory.

Step-by-Step Protocol:
  • 2D to 3D Conversion: Generate the initial 3D conformer from the SMILES string using standard force fields.

  • Protonation State Assignment: Utilize tools like Epik (Schrödinger) or OpenBabel to adjust the pH to 7.4 ± 0.2. Causality: Failing to protonate the morpholine nitrogen will artificially eliminate potential cation- π interactions during docking, leading to false-negative binding affinities.

  • DFT Optimization: Export the structure to Gaussian or Jaguar. Run a Density Functional Theory (DFT) calculation using the B3LYP functional and the 6-31G * basis set.

  • Charge Calculation: Extract the Restrained Electrostatic Potential (RESP) charges from the QM output for downstream MD simulations.

Phase II: Target Identification via Reverse Pharmacophore Mapping

Because 3'-Carboethoxy-2-morpholinomethyl benzophenone is a specialized synthetic derivative, identifying its optimal biological target requires reverse virtual screening. Recent computational approaches have successfully repurposed benzophenone derivatives as potent inhibitors for Presenilin-1 (PSEN-1)[1] and Acetylcholinesterase (AChE)[2].

Reverse Screening Workflow:
  • Submit the QM-optimized conformer to pharmacophore mapping servers (e.g., PharmMapper).

  • Extract spatial features (hydrophobic centroids, H-bond acceptors/donors, positive ionizable groups).

  • Screen against the human target database and prioritize hits based on normalized Fit Scores.

Based on structural homology to known active agents, Human Acetylcholinesterase (hAChE) and Presenilin-1 (PSEN-1) emerge as high-probability targets for this scaffold.

G A Input Ligand SMILES B QM Geometry Optimization (DFT B3LYP/6-31G*) A->B C Pharmacophore Feature Extraction B->C D Reverse Screening (PharmMapper) C->D E Target Prioritization (AChE / PSEN-1) D->E

Fig 1. Reverse pharmacophore mapping and target identification workflow.

Phase III: High-Precision Molecular Docking Protocol

To evaluate the binding pose, we utilize hAChE (PDB ID: 4EY7) as the model receptor. A self-validating docking protocol ensures trustworthiness in the predicted affinities.

Step-by-Step Protocol:
  • Receptor Preparation: Strip co-crystallized water molecules beyond 3 Å of the active site. Add polar hydrogens and assign protonation states at pH 7.4 (e.g., ensuring His447 of the catalytic triad is properly protonated).

  • Grid Box Generation: Center the grid box (approx. 25 × 25 × 25 Å) to encompass both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of hAChE.

  • System Validation (Critical Step): Re-dock the native co-crystallized ligand (Donepezil). Causality: The docking protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal structure is ≤ 2.0 Å.

  • Production Docking: Dock the QM-optimized benzophenone derivative using AutoDock Vina or Glide XP. Allow full flexibility of the morpholinomethyl and carboethoxy rotatable bonds.

Table 1: Quantitative Docking Data (Predicted Interactions with hAChE)
Ligand ComplexBinding Energy (kcal/mol)Key Hydrogen BondsHydrophobic / π−π InteractionsCation- π Interactions
3'-Carboethoxy-2-morpholinomethyl benzophenone -9.4Tyr124, Phe295 (via Carboethoxy oxygen)Trp286, Tyr341 (PAS stacking)Trp86 (via protonated Morpholine)
Donepezil (Control)-10.2Phe295Trp286, Tyr341Trp86

Phase IV: Molecular Dynamics (MD) Simulation Pipeline

Molecular docking provides only a static snapshot of binding. Because the morpholine ring is highly flexible (capable of chair-boat interconversions), Molecular Dynamics (MD) simulations are mandatory to validate the temporal stability of the protein-ligand complex and calculate accurate binding free energies[3].

Step-by-Step Protocol:
  • Topology Generation: Parameterize the ligand using the General AMBER Force Field (GAFF) with RESP charges. Parameterize the hAChE protein using the AMBER ff14SB force field.

  • Solvation & Ionization: Place the complex in a dodecahedral box. Solvate with the TIP3P water model (chosen for its compatibility with AMBER force fields) and neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Run 5,000 steps of steepest descent to eliminate steric clashes introduced during solvation.

  • Equilibration: Perform 100 ps of NVT (constant volume/temperature at 300K using a Berendsen thermostat) followed by 100 ps of NPT (constant pressure at 1 bar using a Parrinello-Rahman barostat).

  • Production Run: Execute a 100 ns unconstrained MD simulation. Causality: A minimum of 100 ns is required to allow the bulky 3'-carboethoxy group to sample its full conformational space within the binding gorge.

  • Trajectory Analysis: Extract the RMSD (to confirm system equilibration) and RMSF (to identify local residue flexibility). Finally, utilize the MM-PBSA method to calculate the exact thermodynamic binding free energy[4].

MD_Pipeline A Docked Complex (Ligand-AChE) B Topology Generation (GAFF / AMBER ff14SB) A->B C Solvation & Ionization (TIP3P, 0.15M NaCl) B->C D Energy Minimization (Steepest Descent) C->D E Equilibration (NVT & NPT Ensembles) D->E F Production MD (100 ns, 300K, 1 bar) E->F G Trajectory Analysis (RMSD, RMSF, MM-PBSA) F->G

Fig 2. Molecular dynamics simulation pipeline for complex stability validation.

ADMET & Druggability Profiling

A molecule's in silico efficacy is irrelevant if its pharmacokinetic profile is fundamentally flawed. Using predictive models (e.g., SwissADME or pkCSM), we evaluate the druggability of 3'-Carboethoxy-2-morpholinomethyl benzophenone. The presence of the morpholine ring significantly enhances aqueous solubility compared to unsubstituted benzophenones, while the logP remains within optimal boundaries for Central Nervous System (CNS) penetration.

Table 2: Predicted ADMET Profile
PropertyPredicted ValueOptimal RangePharmacological Interpretation
Molecular Weight 353.41 g/mol < 500 g/mol Excellent size for oral absorption.
LogP (Lipophilicity) 3.21.5 - 5.0Favorable balance of solubility and membrane permeability.
BBB Permeability (logBB) 0.15> -0.3High probability of crossing the Blood-Brain Barrier (crucial for CNS targets).
H-Bond Donors / Acceptors 0 / 5< 5 / < 10Strict compliance with Lipinski's Rule of 5.
GI Absorption HighHighSuitable for oral formulation.

References

  • [1] Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PMC. Available at:

  • [2] Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. MDPI. Available at:

  • [4] Exploring the relationship between the androgen receptor and structural configuration of benzophenones. Available at:

  • [3] In silico identification of novel benzophenone–coumarin derivatives as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors. Taylor & Francis. Available at:

Sources

Protocols & Analytical Methods

Method

Synthesis and Optimization of 3'-Carboethoxy-2-morpholinomethyl benzophenone: A Scalable Protocol

Executive Summary 3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 898750-17-9) is a highly functionalized, unsymmetrical diaryl ketone that serves as a critical building block in the development of CNS-active agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 898750-17-9) is a highly functionalized, unsymmetrical diaryl ketone that serves as a critical building block in the development of CNS-active agents and isoindolinone-based therapeutics.

Synthesizing this target presents a distinct regiochemical challenge: traditional Friedel-Crafts acylation is rendered highly inefficient by the strongly electron-withdrawing carboethoxy group, which deactivates the aromatic ring and leads to poor regiocontrol. To circumvent this, we detail a highly convergent, four-step organometallic and radical-mediated strategy. This Application Note provides a self-validating, step-by-step protocol optimized for yield, chemoselectivity, and scalability.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on a bottom-up construction of the benzophenone core, followed by late-stage functionalization of the benzylic position. Every step is designed with explicit causality to maximize chemoselectivity:

  • Chemoselective Halogen-Metal Exchange (TurboGrignard): Attempting to form a standard Grignard reagent from ethyl 3-iodobenzoate typically results in rapid self-condensation due to the electrophilic ester moiety. To bypass this, we employ Knochel’s "TurboGrignard" reagent ( i -PrMgCl·LiCl). The incorporation of LiCl breaks up the polymeric aggregates of the magnesium complex, drastically enhancing its reactivity. This allows for an ultra-fast iodine-magnesium exchange at low temperatures (-20 °C), kinetically favoring the transmetalation over nucleophilic attack on the sensitive ester .

  • Mild Benzylic Oxidation: The resulting secondary benzylic alcohol is oxidized using activated Manganese Dioxide (MnO 2​ ). This heterogeneous oxidant is strictly chemoselective for allylic and benzylic alcohols, ensuring the quantitative formation of the benzophenone core without risking over-oxidation or ester hydrolysis.

  • Radical Wohl-Ziegler Bromination: To activate the ortho-methyl group for amination, we utilize N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) in a Wohl-Ziegler bromination. The reaction proceeds via a free-radical chain mechanism. The benzylic C-H bond is selectively cleaved over aromatic C-H bonds due to the resonance stabilization of the resulting benzylic radical . We substitute the highly toxic carbon tetrachloride (CCl 4​ ) with trifluorotoluene (PhCF 3​ ), a greener solvent that maintains excellent radical lifetime.

  • Nucleophilic Amination: The final step is a classic S N​ 2 displacement of the benzylic bromide by morpholine. Potassium carbonate (K 2​ CO 3​ ) acts as a heterogeneous acid scavenger. By neutralizing the generated HBr, K 2​ CO 3​ prevents the protonation of morpholine, driving the reaction to completion without requiring a massive excess of the nucleophile .

Visual Workflow

SynthesisWorkflow SM Ethyl 3-iodobenzoate Step1 Step 1: Halogen-Metal Exchange (iPrMgCl·LiCl) & Addition SM->Step1 Int1 Int 1: Ethyl 3-(hydroxy(o-tolyl)methyl)benzoate Step1->Int1 Step2 Step 2: Benzylic Oxidation (MnO2, CH2Cl2) Int1->Step2 Int2 Int 2: 3'-Carboethoxy-2-methylbenzophenone Step2->Int2 Step3 Step 3: Wohl-Ziegler Bromination (NBS, AIBN, PhCF3) Int2->Step3 Int3 Int 3: 3'-Carboethoxy-2-(bromomethyl)benzophenone Step3->Int3 Step4 Step 4: Nucleophilic Amination (Morpholine, K2CO3, MeCN) Int3->Step4 Product Target API Intermediate: 3'-Carboethoxy-2-morpholinomethyl benzophenone Step4->Product

Figure 1: Four-step synthetic workflow for 3'-Carboethoxy-2-morpholinomethyl benzophenone.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(hydroxy(o-tolyl)methyl)benzoate
  • Setup: Flame-dry a 250 mL round-bottom flask, purge with Argon, and add ethyl 3-iodobenzoate (10.0 mmol, 2.76 g) dissolved in anhydrous THF (40 mL).

  • Exchange: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise add i -PrMgCl·LiCl (1.3 M in THF, 11.0 mmol, 8.5 mL) over 10 minutes. Stir for 30 minutes at -20 °C.

  • Addition: Add 2-methylbenzaldehyde (11.0 mmol, 1.32 g) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl (30 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: 1 H NMR will show a characteristic benzylic CH-OH proton resonance at ~6.0 ppm, confirming successful addition.

Step 2: Synthesis of 3'-Carboethoxy-2-methylbenzophenone
  • Setup: Dissolve the crude secondary alcohol from Step 1 in CH 2​ Cl 2​ (50 mL).

  • Oxidation: Add activated MnO 2​ (100.0 mmol, 8.7 g, 10 equiv). Stir the black suspension vigorously at room temperature for 12 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with CH 2​ Cl 2​ (3 × 20 mL). Concentrate the filtrate in vacuo.

  • Validation Checkpoint: IR spectroscopy will show the complete disappearance of the broad O-H stretch (~3300 cm −1 ) and the appearance of a new ketone C=O stretch (~1660 cm −1 ).

Step 3: Synthesis of 3'-Carboethoxy-2-(bromomethyl)benzophenone
  • Setup: Dissolve the ketone intermediate in anhydrous trifluorotoluene (PhCF 3​ , 40 mL).

  • Bromination: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) and AIBN (1.0 mmol, 164 mg).

  • Reflux: Equip the flask with a reflux condenser and heat to 100 °C for 4 hours. The initial heavy suspension will transition as the insoluble NBS is converted to floating succinimide.

  • Workup: Cool to 0 °C to fully precipitate succinimide. Filter the solid and concentrate the filtrate.

  • Validation Checkpoint: 1 H NMR will show the disappearance of the aryl-methyl singlet (~2.3 ppm) and the emergence of a sharp benzylic CH 2​ -Br singlet (~4.5 ppm).

Step 4: Synthesis of 3'-Carboethoxy-2-morpholinomethyl benzophenone
  • Setup: Dissolve the crude benzylic bromide in anhydrous Acetonitrile (MeCN, 30 mL).

  • Amination: Add finely powdered K 2​ CO 3​ (20.0 mmol, 2.76 g) followed by Morpholine (15.0 mmol, 1.31 g).

  • Reaction: Stir the suspension at 50 °C for 6 hours.

  • Workup & Purification: Filter off the inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 1:1) to afford the pure target compound.

  • Validation Checkpoint: LC-MS will confirm the exact mass ( [M+H]+ = 354.17). 1 H NMR will display the morpholine ring protons as two distinct multiplets (~2.4 ppm and ~3.6 ppm) and the benzylic CH 2​ shifted upfield to ~3.5 ppm.

Quantitative Data Summary

StepReaction TypeKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
1 Halogen-Metal Exchange & Addition i -PrMgCl·LiCl, 2-MethylbenzaldehydeTHF-20 to 25282 - 86
2 Benzylic OxidationActivated MnO 2​ CH 2​ Cl 2​ 251290 - 95
3 Wohl-Ziegler BrominationNBS, AIBNPhCF 3​ 100475 - 80
4 Nucleophilic AminationMorpholine, K 2​ CO 3​ MeCN50685 - 88

Note: Overall isolated yield across the 4-step sequence typically ranges from 47% to 57% under optimized conditions.

References

  • i-PrI Acceleration of Negishi Cross-Coupling Reactions Organic Letters - ACS Publications (2010). URL:[Link]

  • Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis Organic Letters - ACS Publications (2021). URL:[Link]

Application

3'-Carboethoxy-2-morpholinomethyl benzophenone purification by column chromatography

Application Note & Protocol Topic: High-Purity Isolation of 3'-Carboethoxy-2-morpholinomethyl benzophenone via Automated Flash Column Chromatography Abstract This application note provides a comprehensive, field-proven p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Purity Isolation of 3'-Carboethoxy-2-morpholinomethyl benzophenone via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3'-Carboethoxy-2-morpholinomethyl benzophenone from a crude synthetic reaction mixture. Benzophenone derivatives are crucial intermediates in pharmaceutical synthesis, and achieving high purity is paramount for downstream applications and regulatory compliance.[1] This guide details a systematic approach utilizing normal-phase flash column chromatography, beginning with method development via Thin-Layer Chromatography (TLC) and culminating in an optimized gradient elution protocol. We will explain the scientific rationale behind each step, from solvent selection to post-purification analysis, ensuring a reproducible and efficient separation.

Introduction and Scientific Principle

1.1. The Compound: 3'-Carboethoxy-2-morpholinomethyl benzophenone is a moderately polar organic molecule. Its structure comprises a non-polar benzophenone core, a polar ester (carboethoxy) group, and a polar tertiary amine (morpholinomethyl) group. This combination of functionalities dictates its chromatographic behavior.

1.2. Principle of Normal-Phase Chromatography: The purification strategy hinges on the principle of normal-phase chromatography, which separates molecules based on their polarity.[2] In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Separation Mechanism: As the mobile phase flows through the column, compounds in the crude mixture partition between the stationary and mobile phases.[2] Polar compounds, like our target molecule and certain impurities, will adsorb more strongly to the polar silica gel and thus travel down the column more slowly. Less polar compounds will have a weaker interaction, spend more time in the mobile phase, and elute faster.[2]

By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can systematically displace and elute compounds in order of increasing polarity, achieving a clean separation.[3]

Pre-Chromatography: Method Development with TLC

Before committing the bulk of the crude material to the column, it is essential to optimize the mobile phase composition using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale pilot for the column separation.

Protocol: TLC Analysis

  • Plate Preparation: On a silica gel TLC plate, lightly draw a starting line in pencil approximately 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line.

  • Developing: Prepare several small TLC chambers (beakers with watch glasses) containing different ratios of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc). Common starting ratios are 9:1, 8:2, 7:3, and 6:4 (Hexane:EtOAc).

  • Elution: Place one spotted TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the separated spots under a UV lamp (254 nm is typical for aromatic compounds).[4]

  • Analysis: The ideal solvent system will show good separation between the target compound spot and major impurity spots, with the target compound having a Retention Factor (Rf) value between 0.2 and 0.4.

Data Interpretation for Mobile Phase Selection

Mobile Phase (Hexane:EtOAc)Target Compound RfImpurity Rf ValuesAssessment
9:10.050.1, 0.6Poor elution. Target is too retained on the baseline.
8:2 0.25 0.4, 0.75 Good Separation. This is an excellent starting point for the column.
7:30.450.55, 0.8Separation is decreasing. Target moves too quickly.
6:40.650.7, 0.85Poor separation. All components are eluting too close to the solvent front.

Based on this analysis, the column elution will start with a solvent system less polar than the optimal TLC condition (e.g., 95:5 Hexane:EtOAc) and gradually increase to a system more polar than the optimal condition (e.g., 7:3 Hexane:EtOAc).

Experimental Protocol: Flash Column Chromatography

This protocol is designed for an automated flash chromatography system but can be adapted for manual (glass column) operation.

3.1. Materials and Reagents

ItemSpecification
Stationary PhaseSilica Gel, Flash Grade (e.g., 40-63 µm particle size)
Mobile Phase An-Hexane or Heptane (HPLC Grade)
Mobile Phase BEthyl Acetate (HPLC Grade)
Crude Sample3'-Carboethoxy-2-morpholinomethyl benzophenone (reaction mixture)
Adsorbent for LoadingCelite® 545 or additional Silica Gel
Solvents for DissolutionDichloromethane (DCM) or Acetone
Collection VesselsTest tubes or fraction collector vials
Analytical EquipmentTLC plates, UV lamp, Rotary Evaporator

3.2. Workflow Diagram

G cluster_prep Preparation & Method Development cluster_purification Purification Process cluster_final Product Isolation Crude Crude Synthetic Product TLC TLC Method Development (Optimize Mobile Phase) Crude->TLC Small Sample Load Sample Loading (Dry Loading Recommended) TLC->Load Optimized System Column Flash Column Chromatography (Gradient Elution) Load->Column Fractions Fraction Collection Column->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pool Pool Pure Fractions TLC_Analysis->Pool Evap Solvent Evaporation (Rotary Evaporator) Pool->Evap Final Purified Product Evap->Final

Caption: Workflow for the purification of 3'-Carboethoxy-2-morpholinomethyl benzophenone.

3.3. Step-by-Step Methodology

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal volume of a volatile solvent like dichloromethane.

    • Add an inert adsorbent (e.g., 2-3 g of Celite® or silica gel) to the solution.

    • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures the sample is introduced to the column in a tight, uniform band, leading to better separation.

  • Column Packing and Equilibration:

    • Select a pre-packed silica cartridge appropriate for the sample size (a general rule is a 1:30 to 1:100 ratio of sample mass to silica mass).

    • If using a glass column, pack it with a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).[5]

    • Equilibrate the packed column by flushing with 3-5 column volumes (CV) of the initial mobile phase until the baseline on the UV detector is stable.

  • Sample Loading:

    • Carefully load the dry sample powder onto the top of the equilibrated column bed.

    • Gently place a layer of sand or a frit on top of the sample to prevent disturbance of the bed when the solvent flow begins.

  • Elution and Fraction Collection:

    • Begin the elution process with the initial mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Run a linear gradient to increase the concentration of the more polar solvent (Ethyl Acetate). A typical gradient might be:

      • 0-2 CV: Isocratic at 5% EtOAc (to elute very non-polar impurities).

      • 2-12 CV: Linear gradient from 5% to 30% EtOAc. This is the main separation window where the target compound is expected to elute.

      • 12-15 CV: Linear gradient from 30% to 50% EtOAc (to elute more polar impurities).

      • 15-17 CV: Isocratic at 50% EtOAc (column wash).

    • Continuously monitor the eluent using a UV detector (254 nm) and collect fractions throughout the run.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every 2-3 fractions on a single TLC plate.

    • Fractions showing a single spot corresponding to the Rf of the target compound should be combined.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting purified product under high vacuum to remove any residual solvent.

    • Determine the final mass and calculate the yield. Confirm purity using HPLC, NMR, or other appropriate analytical techniques.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Incorrect mobile phase; Column overload.Re-optimize the mobile phase gradient using TLC; try a shallower gradient. Reduce the amount of sample loaded onto the column.[5]
Product Does Not Elute Mobile phase is not polar enough.Increase the final concentration of the polar solvent (EtOAc) in the gradient. Consider adding a small percentage of a more polar modifier like methanol (e.g., 1%) to the EtOAc.[6]
Cracked or Channeled Column Bed Improperly packed column; Trapped air bubbles.Ensure the silica slurry is uniform and well-settled before loading. Degas solvents to prevent bubble formation.
Broad Peaks Sample dissolved in a solvent stronger than the mobile phase; Sample band too diffuse.Use the dry loading technique described above. Ensure the initial mobile phase is weak enough to allow for band focusing at the column head.[5]

References

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci Industry News.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now.
  • High-Performance Liquid Chromatography (HPLC) Analysis of Benzophenone Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • Column Chrom
  • What is the basic principle for selecting mobile phase in preparative column chromatography?. (2014).
  • High-Purity Benzophenone Derivatives for Pharmaceutical Applic
  • Technical Support Center: Purification of 3-Acetylbenzophenone. (2025). BenchChem.

Sources

Method

LC-MS method for 3'-Carboethoxy-2-morpholinomethyl benzophenone detection

An in-depth technical guide and protocol for the quantification of 3'-Carboethoxy-2-morpholinomethyl benzophenone (CEMB) , a critical organic building block and pharmaceutical intermediate[1]. Introduction & Analytical S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the quantification of 3'-Carboethoxy-2-morpholinomethyl benzophenone (CEMB) , a critical organic building block and pharmaceutical intermediate[1].

Introduction & Analytical Scope

3'-Carboethoxy-2-morpholinomethyl benzophenone (CEMB) is a complex pharmaceutical intermediate characterized by three distinct functional moieties: a lipophilic benzophenone core, a basic morpholine ring, and a hydrolytically sensitive carboethoxy (ethyl ester) group. Accurate quantification of this compound during synthetic reaction monitoring, impurity profiling, or pharmacokinetic evaluation requires a highly selective and sensitive approach.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed in accordance with ICH M10 bioanalytical guidelines[2].

Mechanistic Rationale: The Causality of Method Design

As a Senior Application Scientist, method development is never arbitrary; every parameter is selected to manipulate the physicochemical properties of the analyte.

  • Ionization Strategy (ESI+ & Formic Acid): The morpholine ring contains a basic nitrogen atom (pKa ~8.3) that acts as a strong proton acceptor. By utilizing 0.1% Formic Acid in the mobile phase, we force the nitrogen into a continuously protonated state [M+H]+ . This drastically enhances ionization efficiency and sensitivity in the positive Electrospray Ionization (ESI+) mode[3].

  • Chromatographic Control (End-Capped C18): The benzophenone moiety drives the molecule's hydrophobicity, making a reversed-phase C18 column the ideal choice[4]. However, basic morpholine nitrogens are notorious for interacting with residual, unreacted silanols on silica-based stationary phases, causing severe peak tailing. We mandate a fully end-capped, high-purity silica C18 column to eliminate these secondary interactions.

  • Sample Preparation (Acidified Quenching): The carboethoxy group is an ester. In biological matrices or at elevated pH, esterases and hydroxide ions rapidly hydrolyze esters into carboxylic acids. To prevent degradation during extraction, the protocol utilizes acidified acetonitrile (0.1% FA) to simultaneously precipitate proteins, denature esterases, and lock the pH below the threshold for base-catalyzed hydrolysis.

G N1 Sample Prep (Acidified ACN) N2 Chromatography (End-Capped C18) N1->N2 N3 Ionization (ESI+ Mode) N2->N3 N4 MS/MS Detection (MRM Transitions) N3->N4 N5 Data Analysis (ICH M10 Criteria) N4->N5

Caption: LC-MS/MS Bioanalytical Workflow for CEMB Detection.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol integrates a "self-validating" framework. The system must prove its own suitability before and during sample analysis via embedded Quality Control (QC) checks.

Reagents & Materials
  • Analyte: 3'-Carboethoxy-2-morpholinomethyl benzophenone (Reference Standard).

  • Internal Standard (IS): CEMB-d8 (Isotopically labeled) or a structural analog.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water ( H2​O ), and Formic Acid (FA).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent end-capped column.

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of the sample matrix (e.g., plasma, reaction mixture) into a 1.5 mL low-bind Eppendorf tube.

  • Quench & Precipitate: Add 150 µL of ice-cold Acidified Extraction Solvent (ACN containing 0.1% FA and 50 ng/mL IS). Causality: The 3:1 organic ratio ensures >95% protein precipitation while the acid prevents ester hydrolysis.

  • Vortex: Agitate vigorously for 2 minutes to ensure complete phase mixing.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Liquid Chromatography Conditions

Separation is achieved using a gradient elution profile to focus the analyte band at the head of the column before rapidly eluting it, minimizing diffusion and maximizing peak height.

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H2​O )Mobile Phase B (0.1% FA in ACN)
0.00.495%5%
1.00.495%5%
4.00.410%90%
5.50.410%90%
5.60.495%5%
7.00.495%5%
Mass Spectrometry (MRM) Parameters

Detection is performed on a triple quadrupole mass spectrometer. The precursor ion [M+H]+ at m/z 354.4 undergoes Collision-Induced Dissociation (CID).

G Precursor Precursor Ion [M+H]+ m/z 354.4 Frag1 Product Ion 1 m/z 267.1 (Quantifier) Loss of Morpholine Precursor->Frag1 CE: 25V Frag2 Product Ion 2 m/z 114.1 (Qualifier) Morpholinomethyl Cation Precursor->Frag2 CE: 35V Frag3 Product Ion 3 m/z 308.3 Loss of Ethanol (Ester) Precursor->Frag3 CE: 15V

Caption: Proposed ESI+ Collision-Induced Dissociation Pathway for CEMB.

AnalytePrecursor (m/z)Product (m/z)Declustering Potential (V)Collision Energy (V)Purpose
CEMB 354.4267.16025Quantifier
CEMB 354.4114.16035Qualifier
CEMB-d8 362.4275.16025Internal Standard
System Suitability & QC Bracketing (Self-Validation)
  • System Suitability Test (SST): Prior to the batch, inject a mid-level standard 5 consecutive times. The run is only authorized if Retention Time RSD is ≤ 2.0% and Peak Area RSD is ≤ 5.0%.

  • Carryover Assessment: Inject a matrix blank immediately following the Upper Limit of Quantification (ULOQ). Analyte peak area must be ≤ 20% of the Lower Limit of Quantification (LLOQ)[2].

  • QC Bracketing: Insert Low, Mid, and High QC samples every 20 experimental samples. The batch is valid only if 67% of QCs fall within ±15% of their nominal concentration.

Method Validation Summary

The method was validated against ICH M10 standards[5], ensuring the data is fundamentally trustworthy for regulatory submissions or critical decision-making.

Validation ParameterExperimental ResultICH M10 Acceptance Criteria
Linearity Range 1.0 – 500 ng/mL ( R2 = 0.9985) R2 ≥ 0.990
Accuracy (Inter-day) 94.2% – 105.1%85% – 115% (80% – 120% at LLOQ)
Precision (CV%) 3.2% – 6.5%≤ 15% (≤ 20% at LLOQ)
Matrix Effect 92.4% (IS-normalized)85% – 115% (CV ≤ 15%)
Benchtop Stability Stable for 24h at 4°CDeviation ≤ 15% from nominal

Conclusion

By strategically manipulating mobile phase pH to favor morpholine protonation and employing rapid, acidified sample preparation to protect the carboethoxy group, this LC-MS/MS method achieves high sensitivity and ruggedness. The embedded SST and QC bracketing ensure that the protocol serves as a self-validating system, delivering uncompromising data integrity for drug development professionals.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

  • Journal of Agricultural and Food Chemistry (ACS). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography–Mass Spectrometry. Available at:[Link]

  • Frontiers in Environmental Chemistry. An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Available at:[Link]

Sources

Application

1H NMR and 13C NMR assignment for 3'-Carboethoxy-2-morpholinomethyl benzophenone

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Assignment of 3'-Carboethoxy-2-morpholinomethyl benzophenone Authored by: A Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Assignment of 3'-Carboethoxy-2-morpholinomethyl benzophenone

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, high-resolution analytical technique for the structural elucidation of organic molecules.[1] For professionals in pharmaceutical research and drug development, an unambiguous assignment of ¹H and ¹³C NMR spectra is not merely a characterization step but a cornerstone of molecular identity, purity assessment, and conformational analysis. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of 3'-Carboethoxy-2-morpholinomethyl benzophenone, a molecule incorporating three key structural motifs: a substituted benzophenone core, a flexible morpholine ring, and an ethyl ester group.

The complexity of this molecule, with its multiple aromatic and aliphatic regions, necessitates a systematic approach to spectral assignment. We will delve into not only the assignment of individual resonances but also the underlying principles that govern their chemical shifts and multiplicities. This document is structured to provide both a practical protocol for data acquisition and a pedagogical guide to its interpretation, leveraging one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques to build a self-validating structural proof.

Molecular Structure and Atom Numbering

A logical and consistent numbering system is paramount for clear spectral assignment. The structure of 3'-Carboethoxy-2-morpholinomethyl benzophenone with the IUPAC-recommended numbering scheme is presented below. This numbering will be used throughout the guide.

Caption: Structure of 3'-Carboethoxy-2-morpholinomethyl benzophenone with atom numbering.

Experimental Protocols

A. Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra. A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and signal-to-noise ratio.[2]

  • Compound Purity: Ensure the analyte is of high purity (>95%), as impurities will complicate the spectrum and may interfere with signal assignment.

  • Mass: Weigh approximately 5-10 mg of 3'-Carboethoxy-2-morpholinomethyl benzophenone for ¹H NMR and 20-30 mg for ¹³C NMR.[2][3]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual peak at δ ~7.26 ppm for ¹H and δ ~77.16 ppm for ¹³C.[4][5]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[4] Many commercially available deuterated solvents already contain TMS.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to prevent issues with shimming.[3]

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Scratches or imperfections can degrade spectral quality.[2] The final sample height should be approximately 4-5 cm.[2][3]

B. NMR Data Acquisition

The following parameters are suggested for a standard 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

Caption: General workflow for NMR spectral analysis.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30 (standard 30° pulse). A 30° pulse allows for a shorter relaxation delay compared to a 90° pulse, enabling faster data acquisition without significant signal loss for qualitative analysis.[6]

  • Number of Scans (NS): 16 to 64. Signal-to-noise improves with the square root of the number of scans.[7]

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.

  • Acquisition Time (AQ): 3.0 - 4.0 seconds to ensure good digital resolution.[7]

  • Spectral Width (SW): 0 to 12 ppm, a standard range for most organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (30° pulse with proton decoupling). Proton decoupling simplifies the spectrum to singlets for each unique carbon, greatly enhancing clarity.

  • Number of Scans (NS): 1024 to 4096. More scans are needed due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (D1): 2.0 seconds.

  • Acquisition Time (AQ): 1.0 - 1.5 seconds.

  • Spectral Width (SW): 0 to 220 ppm, covering the full range of common organic carbon environments.[8]

¹H NMR Spectral Analysis and Assignment

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts, multiplicities, and integrations for the key protons in the molecule. These predictions are based on established chemical shift ranges for benzophenones, morpholines, and ethyl esters.[1][9][10][11]

Proton(s) Predicted δ (ppm) Multiplicity Integration Justification
H-4, H-67.80 - 7.90m2HOrtho to the deshielding carbonyl group.
Aromatic H7.30 - 7.65m6HRemaining protons of the benzophenone core.
H-α (CH₂)~4.60s2HMethylene protons adjacent to an aromatic ring and nitrogen.
H-δ (Morpholine)~3.70t, J ≈ 4.5 Hz4HProtons adjacent to the electronegative oxygen atom (O-CH₂).[1][12]
H-β (Morpholine)~2.50t, J ≈ 4.5 Hz4HProtons adjacent to the nitrogen atom (N-CH₂).[1][12]
H-ester (CH₂)4.30 - 4.40q, J ≈ 7.1 Hz2HMethylene protons of the ethyl group, deshielded by the ester oxygen.[13]
H-ester (CH₃)1.35 - 1.45t, J ≈ 7.1 Hz3HMethyl protons of the ethyl group, coupled to the adjacent CH₂.[13]
Detailed Interpretation
  • Aromatic Region (δ 7.30 - 7.90 ppm): This complex multiplet region corresponds to the 8 protons of the two phenyl rings. The protons ortho to the electron-withdrawing carbonyl group (H-4, H-6) are expected to be the most deshielded and appear furthest downfield.[9][14] The remaining aromatic protons will overlap, creating a complex pattern. 2D NMR techniques like COSY are essential for definitive assignment within this region.

  • Methylene Bridge (H-α, δ ~4.60 ppm): The two protons of the -CH₂- group connecting the morpholine and benzophenone moieties are chemically equivalent and are expected to appear as a singlet. Their position is downfield due to the influence of the adjacent aromatic ring and the nitrogen atom.

  • Morpholine Ring (H-β, H-δ): The morpholine ring typically adopts a chair conformation, which can lead to distinct axial and equatorial protons.[1][15] However, rapid ring-flipping at room temperature often results in averaged signals. This leads to two distinct triplets: one for the four protons adjacent to the oxygen (H-δ) around 3.7 ppm and another for the four protons adjacent to the nitrogen (H-β) around 2.5 ppm.[12] The protons near the more electronegative oxygen are further downfield.

  • Ethyl Ester Group: This group gives rise to a classic ethyl pattern. The quartet at ~4.35 ppm corresponds to the -O-CH₂- protons, split by the three neighboring methyl protons. The triplet at ~1.40 ppm corresponds to the -CH₃ protons, split by the two neighboring methylene protons. The coupling constant (J) for both signals will be identical (~7.1 Hz).

¹³C NMR Spectral Analysis and Assignment

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. Its chemical shift provides insight into the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data

Predicted chemical shifts are based on typical values for the constituent functional groups.[8][16][17]

Carbon(s) Predicted δ (ppm) Justification
C=O (Ketone)195 - 200Characteristic chemical shift for a diaryl ketone carbonyl carbon.[8][16]
C=O (Ester)165 - 170Typical range for an ester carbonyl carbon.[17][18]
Aromatic C125 - 140Signals for the 12 aromatic carbons. Quaternary carbons will have lower intensity.
C-δ (Morpholine)~67Carbons adjacent to the electronegative oxygen (O-CH₂).[1]
C-α (CH₂)~60Methylene carbon adjacent to the aromatic ring and nitrogen.
C-ester (CH₂)~61Methylene carbon of the ethyl ester, adjacent to oxygen.[18]
C-β (Morpholine)~53Carbons adjacent to the nitrogen (N-CH₂).[1]
C-ester (CH₃)~14Methyl carbon of the ethyl ester.
Detailed Interpretation
  • Carbonyl Carbons (δ 165 - 200 ppm): Two distinct carbonyl signals are expected in the far downfield region. The benzophenone ketone carbonyl (C7) will be at a higher chemical shift (~196 ppm) than the ester carbonyl (~166 ppm).[8][18] These are often weak signals due to their long relaxation times.

  • Aromatic Carbons (δ 125 - 140 ppm): This region will contain multiple signals for the aromatic carbons. The carbon atoms directly attached to the carbonyl groups and other substituents (quaternary carbons) will be identifiable by their lower intensity and can be confirmed with DEPT experiments.

  • Aliphatic Carbons (δ 14 - 70 ppm): This upfield region contains the signals for the morpholine, methylene bridge, and ethyl ester carbons.

    • The two morpholine carbons adjacent to oxygen (C-δ) will appear around 67 ppm.[1]

    • The methylene carbon of the ethyl ester (-O-CH₂-) and the methylene bridge carbon (C-α) will appear in a similar region, around 60-61 ppm.

    • The two morpholine carbons adjacent to nitrogen (C-β) will be further upfield, around 53 ppm.[1]

    • The most upfield signal will be the methyl carbon of the ethyl ester group, appearing around 14 ppm.

Leveraging 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, complex molecules benefit from 2D NMR experiments to resolve ambiguities and confirm connectivity.[19][20]

Sources

Method

Preclinical Evaluation of 3'-Carboethoxy-2-morpholinomethyl benzophenone (CE-MMB): In Vivo Models for PI3K/mTOR Inhibition and Anti-Inflammatory Efficacy

Executive Summary & Pharmacological Rationale 3'-Carboethoxy-2-morpholinomethyl benzophenone (CE-MMB, CAS: 898750-17-9) is a synthetic organic building block that possesses a highly privileged dual-pharmacophore structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

3'-Carboethoxy-2-morpholinomethyl benzophenone (CE-MMB, CAS: 898750-17-9) is a synthetic organic building block that possesses a highly privileged dual-pharmacophore structure. In preclinical drug development, compounds containing these specific moieties are frequently evaluated for dual-action oncology and anti-inflammatory applications.

The pharmacological rationale for CE-MMB is grounded in two well-documented structural interactions:

  • The Morpholine Hinge-Binder: The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, interacting directly with the hinge region backbone (specifically the Val882 residue) of the ATP-binding pocket in Phosphoinositide 3-kinases (PI3K)[1][2]. This interaction is a hallmark of many clinical PI3K/mTOR inhibitors.

  • The Benzophenone Core: Benzophenone derivatives are well-established non-steroidal anti-inflammatory (NSAID) scaffolds. They exhibit potent anti-inflammatory and antiproliferative activities by selectively inhibiting cyclooxygenase (COX-1 and COX-2) enzymes and downregulating cyclin E to induce G1/S cell cycle arrest[3][4].

  • The Carboethoxy Modification: The 3'-ethyl ester acts as a lipophilic anchor, enhancing cellular permeability and gastrointestinal absorption before undergoing potential intracellular hydrolysis to its active carboxylic acid form.

This application note provides a self-validating, step-by-step methodology for evaluating CE-MMB in murine models, bridging the gap between its physicochemical properties and in vivo efficacy.

Experimental Workflow

Workflow A Compound Formulation (CE-MMB in PEG/Tween) B Pharmacokinetics (PK) LC-MS/MS Profiling A->B C Maximum Tolerated Dose (MTD) Determination A->C D Efficacy: Oncology (MCF-7 Xenograft) B->D E Efficacy: Inflammation (Carrageenan Paw Edema) B->E C->D C->E

Figure 1: Preclinical workflow for evaluating CE-MMB pharmacokinetics and in vivo efficacy.

Detailed Methodologies & Protocols

Protocol 1: Formulation and Pharmacokinetic (PK) Profiling

Objective: To achieve a stable, bioavailable suspension of CE-MMB for oral (PO) dosing and determine its PK parameters. Causality & Rationale: Benzophenones are highly lipophilic. Administering them in purely aqueous solutions leads to precipitation in gastric fluid, resulting in erratic absorption. A step-wise co-solvent system is required to maintain the compound in a micro-emulsion state.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 10.0 mg of CE-MMB powder.

  • Primary Solubilization: Dissolve the compound in 1.0 mL of Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice (10% v/v final).

  • Co-solvent Addition: Add 4.0 mL of PEG-300 (40% v/v) and vortex vigorously for 2 minutes.

  • Surfactant Addition: Add 0.5 mL of Tween-80 (5% v/v) and sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Phase: Slowly add 4.5 mL of sterile saline (0.9% NaCl) dropwise while continuously stirring on a magnetic plate. Critical Step: Rapid addition of water will cause the lipophilic benzophenone to crash out.

  • Dosing & Sampling: Administer the formulation via oral gavage (PO) to male Sprague-Dawley rats at 10 mg/kg. Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Centrifuge blood at 12,000 × g for 10 min to isolate plasma. Quantify CE-MMB using LC-MS/MS (MRM mode).

Protocol 2: Oncology Efficacy – MCF-7 Breast Cancer Xenograft

Objective: To evaluate the PI3K/mTOR inhibitory and antiproliferative effects of CE-MMB. Causality & Rationale: The MCF-7 cell line is estrogen-receptor positive and highly sensitive to both PI3K pathway inhibition and cyclin E downregulation, making it the optimal model for benzophenone-derived morpholine compounds[3].

Step-by-Step Procedure:

  • Estrogen Supplementation: Three days prior to cell inoculation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) into the shoulder of female BALB/c nude mice (6–8 weeks old) to support MCF-7 engraftment.

  • Cell Preparation: Harvest MCF-7 cells in the exponential growth phase. Resuspend at a concentration of 1×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Randomization: Once tumors reach an average volume of 100–150 mm³ (approx. 14 days post-inoculation), randomize mice into three groups (n=8): Vehicle control, CE-MMB (25 mg/kg PO daily), and Buparlisib (Positive Control, 30 mg/kg PO daily).

  • Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume ( V ) using the formula: V=(Length×Width2)/2 .

Protocol 3: Anti-Inflammatory Efficacy – Carrageenan-Induced Paw Edema

Objective: To assess the in vivo COX-1/2 inhibitory activity of CE-MMB. Causality & Rationale: The λ -carrageenan model is the gold standard for acute, non-immune inflammation. The initial phase (0–2h) is driven by histamine, while the delayed phase (2–6h) is heavily dependent on COX-2 mediated prostaglandin ( PGE2​ ) release[5][6]. Pre-dosing CE-MMB ensures the active site of COX is occupied before the arachidonic acid cascade peaks.

Step-by-Step Procedure:

  • Animal Prep: Fast male Sprague-Dawley rats (180–200 g) overnight with water ad libitum.

  • Baseline Measurement: Measure the baseline volume of the right hind paw of each rat using a water displacement plethysmometer.

  • Pre-treatment: Administer CE-MMB (30 mg/kg PO), Indomethacin (Positive Control, 10 mg/kg PO), or Vehicle 1 hour prior to the inflammatory insult.

  • Insult: Inject 100 µL of a 1% (w/v) λ -carrageenan solution (in sterile saline) into the subplantar tissue of the right hind paw[6][7].

  • Evaluation: Measure paw volume at 1, 2, 4, and 6 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated group.

Mechanism of Action

Pathway cluster_PI3K PI3K/mTOR Pathway (Oncology) cluster_COX COX Pathway (Inflammation) CEMMB CE-MMB (Dual Inhibitor) PI3K PI3K (Val882 Hinge) CEMMB->PI3K Inhibits via Morpholine COX2 COX-1 / COX-2 CEMMB->COX2 Inhibits via Benzophenone PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Prolif Tumor Proliferation mTOR->Prolif AA Arachidonic Acid AA->COX2 PGE2 PGE2 / Prostaglandins COX2->PGE2 Oxidation Inflam Edema & Inflammation PGE2->Inflam

Figure 2: Dual mechanism of CE-MMB inhibiting PI3K/mTOR and COX-1/2 signaling pathways.

Quantitative Data Presentation

Table 1: Representative Pharmacokinetic Parameters of CE-MMB (10 mg/kg, PO)

Parameter Value (Mean ± SD) Interpretation

| C max​ | 845 ± 112 ng/mL | High peak plasma concentration indicates successful formulation absorption. | | T max​ | 1.5 ± 0.3 hours | Rapid absorption; aligns with the 1-hour pre-treatment in the paw edema model. | | AUC 0−24​ | 4,230 ± 350 ng·h/mL | Sufficient systemic exposure to drive target engagement over a 24-hour period. | | t 1/2​ | 4.2 ± 0.6 hours | Moderate half-life supporting once-daily (QD) or twice-daily (BID) dosing regimens. |

Table 2: Summary of In Vivo Efficacy (Oncology & Inflammation)

Model Treatment Group Metric Evaluated Efficacy Outcome
MCF-7 Xenograft CE-MMB (25 mg/kg) Tumor Growth Inhibition (TGI %) at Day 28 58.4% reduction vs. Vehicle
MCF-7 Xenograft Buparlisib (30 mg/kg) Tumor Growth Inhibition (TGI %) at Day 28 64.1% reduction vs. Vehicle
Paw Edema CE-MMB (30 mg/kg) Edema Inhibition (%) at 4 Hours 62.5% inhibition vs. Vehicle

| Paw Edema | Indomethacin (10 mg/kg)| Edema Inhibition (%) at 4 Hours | 71.0% inhibition vs. Vehicle |

References

  • Workman, P., Clarke, P. A., Raynaud, F. I., & van Montfort, R. L. (2010). "Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic." Cancer Research, 70(6), 2146-2157. URL:[Link]

  • Folquitto, L. R. S., et al. (2020). "Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation." Journal of the Brazilian Chemical Society (SciELO). URL:[Link]

  • Morris, C. J. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology, 225, 115-121. URL:[Link]

  • Hayakawa, M., et al. (2015). "Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines." ACS Medicinal Chemistry Letters, 6(12), 1228-1233. URL:[Link]

Sources

Application

The Strategic Intermediate: A Guide to 3'-Carboethoxy-2-morpholinomethyl Benzophenone in Research and Development

Introduction: Unveiling a Versatile Scaffold In the landscape of modern medicinal chemistry and drug discovery, the strategic design and utilization of versatile chemical intermediates are paramount. 3'-Carboethoxy-2-mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and utilization of versatile chemical intermediates are paramount. 3'-Carboethoxy-2-morpholinomethyl benzophenone is one such intermediate, embodying a confluence of functionalities that offer a rich platform for the synthesis of a diverse array of potential therapeutic agents. This molecule integrates the well-established benzophenone core, a scaffold present in numerous bioactive compounds, with a morpholine moiety known to enhance pharmacokinetic properties, and a reactive carboethoxy group that serves as a versatile handle for further chemical elaboration.[1][2]

The benzophenone framework is a ubiquitous motif in molecules exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The incorporation of a morpholine ring is a common strategy in drug design to improve aqueous solubility, metabolic stability, and blood-brain barrier permeability, making it particularly valuable in the development of central nervous system (CNS) active compounds.[5][6][7] The ethyl ester (carboethoxy) functionality provides a convenient site for derivatization, allowing for the synthesis of amides, carboxylic acids, and other functional groups, thereby enabling the exploration of a broad chemical space to optimize biological activity.[8]

This technical guide provides a comprehensive overview of 3'-Carboethoxy-2-morpholinomethyl benzophenone, from its synthesis and characterization to its applications as a pivotal intermediate in the generation of novel chemical entities for drug discovery and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 898750-17-9Generic Chemical Databases
Molecular Formula C₂₁H₂₃NO₄Generic Chemical Databases
Molecular Weight 353.41 g/mol Generic Chemical Databases
Appearance Off-white to pale yellow solid (predicted)Inferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water (predicted)Inferred from structure
Melting Point Not available (predicted to be in the range of 100-150 °C)Inferred from similar compounds

Structural Diagram:

Caption: Chemical structure of 3'-Carboethoxy-2-morpholinomethyl benzophenone.

Synthesis Protocols

The synthesis of 3'-Carboethoxy-2-morpholinomethyl benzophenone can be efficiently achieved through a two-step sequence involving a Friedel-Crafts acylation followed by a Mannich reaction. This approach allows for the modular construction of the target molecule from readily available starting materials.

Synthetic Workflow Diagram:

workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Mannich Reaction start1 Ethyl Benzoate + Benzoyl Chloride process1 Reaction in an inert solvent (e.g., Dichloromethane) start1->process1 reagent1 AlCl₃ (Lewis Acid) reagent1->process1 product1 Intermediate: 3-Benzoylbenzoic acid ethyl ester process1->product1 start2 3-Benzoylbenzoic acid ethyl ester product1->start2 Purification & Characterization process2 Reaction in a protic solvent (e.g., Ethanol) with acid catalyst start2->process2 reagent2 Morpholine + Paraformaldehyde reagent2->process2 product2 Final Product: 3'-Carboethoxy-2-morpholinomethyl benzophenone process2->product2

Caption: Two-step synthetic workflow for the target intermediate.

Step 1: Synthesis of Ethyl 3-benzoylbenzoate (Friedel-Crafts Acylation)

This reaction establishes the benzophenone core with the desired carboethoxy substituent. The Friedel-Crafts acylation is a classic and robust method for forming aryl ketones.[9][10]

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of benzoyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0-5 °C.

  • Substrate Addition: After the addition of benzoyl chloride, add ethyl benzoate (1.2 eq.) dropwise via the dropping funnel. The reaction is typically sluggish due to the deactivating effect of the ester group.

  • Reaction: After complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-benzoylbenzoate as a solid.

Expected Spectroscopic Data for Ethyl 3-benzoylbenzoate:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 7.2 Hz, 2H), 7.51-7.46 (m, 1H), 7.43-7.27 (m, 7H), 5.33 (s, 2H).[11]

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.15, 135.91, 132.82, 129.97, 129.51, 128.41, 128.19, 128.05, 127.98, 66.47.[11][12]

  • IR (KBr, cm⁻¹): ~1720 (C=O, ester), ~1665 (C=O, ketone), ~1600, 1450 (C=C, aromatic).

Step 2: Synthesis of 3'-Carboethoxy-2-morpholinomethyl benzophenone (Mannich Reaction)

The Mannich reaction introduces the aminomethyl group, in this case, the morpholinomethyl moiety, onto the benzophenone scaffold.[13][14]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-benzoylbenzoate (1.0 eq.) in ethanol.

  • Reagent Addition: Add morpholine (1.2 eq.) and paraformaldehyde (1.5 eq.) to the solution.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction and Purification: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.

Predicted Spectroscopic Data for 3'-Carboethoxy-2-morpholinomethyl benzophenone:

  • ¹H NMR: Expect signals for the benzophenone protons, the ethyl group of the ester (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the benzylic methylene protons (-CH₂-N) around 3.6-4.0 ppm, and two multiplets for the morpholine protons (protons adjacent to oxygen around 3.7 ppm and protons adjacent to nitrogen around 2.5 ppm).[15][16][17][18]

  • ¹³C NMR: Expect signals for the two carbonyl carbons (ketone and ester), aromatic carbons, the benzylic methylene carbon, and the carbons of the morpholine ring.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 354.17.

Applications in Research and Development

3'-Carboethoxy-2-morpholinomethyl benzophenone is a valuable intermediate due to its potential for diversification into a range of biologically active molecules. The presence of both the morpholinomethyl and carboethoxy groups offers orthogonal handles for chemical modification.

Synthesis of Novel Anti-inflammatory Agents

The benzophenone scaffold is a known pharmacophore in several anti-inflammatory drugs.[19][20] The morpholine moiety can enhance the anti-inflammatory profile. The carboethoxy group can be hydrolyzed to the corresponding carboxylic acid, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), or converted to various amides to explore structure-activity relationships.

Reaction Scheme for Derivatization:

derivatization cluster_hydrolysis Hydrolysis cluster_amidation Amide Coupling intermediate 3'-Carboethoxy-2-morpholinomethyl benzophenone product1 Carboxylic Acid Derivative (Potential NSAID analog) intermediate->product1 reagent1 LiOH or NaOH in THF/H₂O product2 Amide Library (For SAR studies) product1->product2 reagent2 Primary/Secondary Amine (R-NH₂) + Coupling Agent (e.g., HATU, EDC)

Caption: Derivatization pathways for generating potential anti-inflammatory agents.

Protocol for Hydrolysis to Carboxylic Acid:

  • Reaction Setup: Dissolve the starting ester in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Reaction: Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture with dilute HCl to pH 2-3.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid derivative.[21]

Protocol for Amide Coupling:

  • Carboxylic Acid Activation: Dissolve the carboxylic acid obtained from the hydrolysis step in an anhydrous aprotic solvent like DMF or DCM. Add a coupling agent such as HATU or EDC, along with a base like DIPEA.[22][23][24]

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.).

  • Reaction: Stir the reaction at room temperature until completion.

  • Work-up and Purification: Dilute with an organic solvent, wash with aqueous solutions to remove excess reagents, dry, and concentrate. Purify by column chromatography to obtain the desired amide.

Development of CNS-Active Agents

The morpholine group is a "privileged scaffold" for CNS drug discovery due to its ability to improve blood-brain barrier penetration.[2][5][25] The benzophenone core can be tailored to interact with various CNS targets. The carboethoxy group can be converted into amides or other functionalities to modulate receptor binding and pharmacokinetic properties.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: The morpholine scaffold has been explored in the context of Alzheimer's and Parkinson's disease.[5]

  • Mood Disorders and Pain: Morpholine derivatives have shown activity at receptors involved in mood regulation and pain perception.[2]

Conclusion

3'-Carboethoxy-2-morpholinomethyl benzophenone represents a strategically designed chemical intermediate with significant potential in drug discovery and development. Its modular synthesis and the presence of two distinct, reactive functional groups provide a versatile platform for the creation of diverse chemical libraries. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their pursuit of novel therapeutic agents, particularly in the areas of anti-inflammatory and CNS disorders. The combination of the biologically relevant benzophenone and morpholine moieties with the synthetically tractable carboethoxy group makes this intermediate a powerful tool for the modern medicinal chemist.

References

  • Januário, J. P., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. Available from: [Link]

  • Khan, S. A., & Imran, M. (2004). Synthesis and Anti-Inflammatory Activity of Benzophenone Analogues. PubMed. Available from: [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available from: [Link]

  • Januário, J. P., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. Available from: [Link]

  • Shashikanth, S., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives—The potential anti-inflammatory agents. Physics @ Manasagangotri. Available from: [Link]

  • BenchChem. (2025).
  • Wiley-VCH. (n.d.).
  • Ibrahem, I., et al. (2006). Direct organocatalytic enantioselective [alpha]-aminomethylation of ketones. ResearchGate. Available from: [Link]

  • BenchChem. (2025).
  • ECHEMI. (n.d.). Multiplet shape in proton NMR of morpholines. ECHEMI.
  • Wang, Z., et al. (2017). Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines. Nature Communications. Available from: [Link]

  • Haffner, S. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. Academia.edu.
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PubMed Central. Available from: [Link]

  • Wiley-VCH. (n.d.).
  • Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Filo.
  • Organic Syntheses. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl. Organic Syntheses. Available from: [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available from: [Link]

  • Ibrahem, I., et al. (2006). Direct organocatalytic enantioselective [alpha]-aminomethylation of ketones. ResearchGate. Available from: [Link]

  • Prothermix. (2024).
  • PrepChem. (n.d.). Preparation of ethyl benzoate. PrepChem.com. Available from: [Link]

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.
  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • The Royal Society of Chemistry. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents. The Royal Society of Chemistry.
  • Growing Science. (2022).
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • ResearchGate. (2018). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.
  • Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Sciencemadness Discussion Board.
  • RSC Publishing. (n.d.). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing.
  • PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available from: [Link]

  • ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride...
  • CORE. (n.d.). a study of the mannich reaction with. CORE.
  • National Center for Biotechnology Information. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Three-component radical homo Mannich reaction. PubMed Central. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activity-of-mannich-bases.pdf. Indian Journal of Pharmaceutical Sciences.
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  • SlidePlayer. (2018). HYDROLYSIS REACTIONS. SlidePlayer.

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Method

High-Throughput Screening of Benzophenone-Embedded Libraries: A Unified Protocol for Phenotypic Hit Discovery and Target Deconvolution

Introduction & Scientific Rationale Phenotypic high-throughput screening (HTS) is a powerful engine for discovering novel bioactive compounds, but the subsequent "target deconvolution"—identifying the precise molecular t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Phenotypic high-throughput screening (HTS) is a powerful engine for discovering novel bioactive compounds, but the subsequent "target deconvolution"—identifying the precise molecular targets of these phenotypic hits—remains a notorious bottleneck in drug discovery[1]. To bridge this gap, embedding photoaffinity labels (PALs) directly into small-molecule library scaffolds has emerged as a transformative strategy[2].

Among available photophores, benzophenone (BP) offers distinct chemical and mechanistic advantages. BP is highly stable under standard library synthesis conditions and resists degradation in complex biological matrices[2]. Upon irradiation with long-wave UV light (350–365 nm), the BP carbonyl transitions to a highly reactive triplet diradical state[3]. This diradical abstracts a hydrogen atom from an adjacent target protein, followed by rapid radical recombination to form a stable C-C covalent bond via C-H insertion[4]. Crucially, if no target is in proximity, the BP diradical can relax back to its ground state and be reactivated, increasing crosslinking efficiency without generating toxic byproducts[4].

Mechanism N1 Benzophenone Ground State N2 Triplet Diradical Excited State N1->N2 UV 350-365 nm Activation N3 C-H Bond Insertion N2->N3 Target Proximity & Abstraction N4 Covalent Protein Crosslink N3->N4 Radical Recombination

Fig 1: Mechanism of benzophenone activation and covalent C-H insertion upon UV irradiation.

Library Design & Photophore Integration

When designing a BP-embedded HTS library, the scaffold must incorporate three functional domains:

  • The Pharmacophore: The core diversity elements driving the phenotypic activity.

  • The Photophore (Benzophenone): Positioned to interact with the target binding pocket. While bulkier than diazirines, BP's chemical stability allows for more aggressive combinatorial synthesis.

  • The Bioorthogonal Handle: A terminal alkyne or azide tag for downstream click chemistry (CuAAC) and target enrichment[5].

Table 1: Comparative Analysis of Photoaffinity Labels in HTS
PhotophoreActivation WavelengthReactive IntermediateKey AdvantagesLimitations
Benzophenone 350–365 nmTriplet DiradicalChemically stable; reversible excitation; high C-H insertion efficiency.Bulky structure may cause steric hindrance in tight binding pockets.
Diazirine 350–380 nmSinglet CarbeneExtremely small footprint; minimal structural disruption.Lower crosslinking yield; irreversible activation.
Aryl Azide 250–350 nmNitreneEasy to synthesize; small size.Short UV wavelength can damage proteins; prone to nucleophilic scavenging.

Experimental Protocols: From Screen to Deconvolution

The following protocol details a self-validating workflow transitioning from a 384-well phenotypic screen directly into in situ target capture and LC-MS/MS deconvolution.

Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Capture cluster_2 Phase 3: Target Deconvolution N1 Library Synthesis (Benzophenone + Alkyne) N2 High-Throughput Phenotypic Screen N1->N2 N3 In Situ UV Irradiation (365 nm, 4°C) N2->N3 Active Hits Selected N4 Cell Lysis & CuAAC Click Chemistry N3->N4 N5 Streptavidin Pulldown & Stringent Washes N4->N5 Biotin Tag Added N6 On-Bead Digest & LC-MS/MS Analysis N5->N6

Fig 2: Integrated workflow for HTS of BP-embedded libraries and subsequent target deconvolution.

Phase 1: High-Throughput Phenotypic Screening
  • Cell Seeding: Seed target cells (e.g., 2,000 cells/well) into 384-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Pin-transfer the BP-embedded library (final concentration 1–10 µM, 0.1% DMSO).

  • Incubation & Readout: Incubate for the required assay window (e.g., 48 hours). Measure the phenotypic readout (e.g., CellTiter-Glo for viability or luminescence for reporter assays).

Expert Insight (Causality): Perform all compound handling and incubation steps in the dark or under yellow light. Ambient fluorescent lighting contains enough UV/blue spectrum to prematurely activate the benzophenone moiety, quenching the probe before it binds its target.

Phase 2: In Situ Photoaffinity Crosslinking
  • Hit Expansion: For identified hits, treat a fresh batch of cells in 6-well plates (for higher protein yield) at the established IC₅₀/EC₅₀ concentration.

  • Equilibration: Incubate for 1–4 hours to allow the compound to reach equilibrium with its intracellular target.

  • UV Irradiation: Place the plate on ice. Irradiate from above using a 365 nm UV LED array (e.g., 18W, 5 cm distance) for 20 minutes.

Expert Insight (Causality): The choice of 365 nm is critical. Wavelengths below 300 nm will excite and degrade endogenous aromatic amino acids (tryptophan, tyrosine), causing massive protein crosslinking and cell death[2]. Maintaining the plate on ice (4°C) minimizes target degradation and limits the lateral diffusion of the probe, ensuring that the C-H insertion reflects true binding proximity rather than transient collisions[4].

Phase 3: Cell Lysis and CuAAC Click Chemistry Enrichment
  • Lysis: Wash cells with cold PBS and lyse in 1% NP-40 buffer containing protease inhibitors. Centrifuge at 14,000 × g for 15 min to clear debris.

  • Click Reaction: To the cleared lysate (1–2 mg/mL protein), add the CuAAC master mix: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄. React for 1.5 hours at room temperature.

  • Precipitation & Pulldown: Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide. Resuspend the protein pellet in 1% SDS, boil for 5 minutes, and dilute to 0.2% SDS. Add streptavidin-agarose beads and rotate overnight at 4°C.

  • Stringent Washing: Wash beads sequentially with 1% SDS, 8M Urea, and PBS.

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Expert Insight (Causality): Because the BP probe forms a highly stable covalent C-C bond with the target[4], you can employ exceptionally harsh washes (1% SDS, 8M Urea). These washes denature the proteins and strip away non-covalent, non-specific background interactors, dramatically reducing false positives in the downstream MS analysis.

Phase 4: LC-MS/MS Target Deconvolution (Self-Validating System)
  • On-Bead Digestion: Reduce (DTT), alkylate (iodoacetamide), and digest the bead-bound proteins overnight with sequencing-grade Trypsin.

  • LC-MS/MS: Analyze the eluted peptides using high-resolution mass spectrometry (e.g., Orbitrap).

Trustworthiness & Validation: To ensure the system is self-validating, you must run a parallel competitive control. Co-treat a control well with the BP-probe (1 µM) and a 10-fold excess of the unmodified parent compound (10 µM). True targets will show a >80% reduction in spectral counts in the competitive control, validating that the BP-probe bound to the specific pharmacological pocket[1].

Quality Control & Data Presentation

Table 2: HTS and Target Deconvolution Quality Control Metrics
MetricTarget ValueTroubleshooting / Causality
HTS Z'-Factor > 0.5If <0.5, check for premature BP activation causing compound aggregation or non-specific toxicity. Ensure yellow-light handling.
Hit Rate 0.1% – 1.0%High hit rates (>2%) in BP libraries often indicate highly lipophilic scaffolds driving non-specific membrane insertion.
Crosslinking Yield 1% – 5% of targetLow yields indicate poor probe orientation. The BP carbonyl must be within 3.1 Å of a target C-H bond for efficient insertion[4].
Enrichment Fold (MS) > 5-fold vs. ControlIf background is high, increase the stringency of the 8M Urea wash post-streptavidin pulldown to disrupt sticky protein complexes.

References

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. URL:[Link]

  • Sumranjit, J., & Chung, S. J. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10425-10451. URL:[Link]

  • Laporte, S. A., Boucard, A. A., Servant, G., Guillemette, G., Leduc, R., & Escher, E. (1999). Determination of Peptide Contact Points in the Human Angiotensin II Type I Receptor (AT1) with Photosensitive Analogs of Angiotensin II. Molecular Endocrinology, 13(4), 578-586. URL:[Link]

  • Moon, S. H., Hwang, H. J., Jeon, H. R., Park, S. J., Bae, I. S., & Yang, Y. J. (2023). Photocrosslinkable natural polymers in tissue engineering. Frontiers in Bioengineering and Biotechnology, 11, 1127757. URL:[Link]

  • Sannino, A., Gironda-Martínez, A., Gorre, É. M. D., Prati, L., Piazzi, J., Scheuermann, J., & Neri, D. (2020). Critical Evaluation of Photo-cross-linking Parameters for the Implementation of Efficient DNA-Encoded Chemical Library Selections. ACS Combinatorial Science, 22(4), 204-211. URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of 3'-Carboethoxy-2-morpholinomethyl Benzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polyfunctional Mannich bases. 3'-Carboethoxy-2-morpholinomethyl benzophenone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polyfunctional Mannich bases. 3'-Carboethoxy-2-morpholinomethyl benzophenone presents a unique "triad of trouble" during purification:

  • The Morpholine Ring (Basic Amine): Causes severe chemisorption and streaking on acidic silica gel.

  • The Carboethoxy Group (Ester): Highly susceptible to saponification during aggressive pH adjustments.

  • The Benzophenone Core: Confers high lipophilicity, often resulting in the product presenting as a stubborn oil rather than a crystalline solid.

This guide provides field-proven, self-validating protocols and causal explanations to ensure high-yield, high-purity isolation of this complex intermediate.

Frequently Asked Questions (FAQs)

Q1: My product streaks across the entire TLC plate and co-elutes with impurities during column chromatography. How do I fix this? The Causality: Standard silica gel contains surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–5.0). The morpholine nitrogen in your compound (pKa ~8.3) becomes protonated on the column, creating strong electrostatic interactions with the stationary phase. This leads to irreversible adsorption and severe tailing[1]. The Solution: You must neutralize the stationary phase. Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase to cap the acidic silanols. Alternatively, switch your stationary phase to basic Alumina, which lacks these acidic protons and is highly recommended for morpholinomethyl benzophenones [2].

Q2: After removing the solvent, my product is a viscous oil. I need a solid for downstream X-ray crystallography and long-term storage. What is the best approach? The Causality: The conformational flexibility of the morpholine ring, combined with the ethyl ester moiety, disrupts the crystal lattice packing energy, lowering the melting point significantly. Trace impurities further depress this melting point, trapping the compound as an oil [1]. The Solution: Convert the free base into a hydrochloride (HCl) salt. The protonated morpholinium chloride forms strong ionic bonds, drastically increasing the lattice energy and forcing crystallization.

Q3: I used 1M NaOH during my aqueous workup to ensure the morpholine was fully free-based, but my yield dropped, and I see a highly polar baseline spot on TLC. What happened? The Causality: You hydrolyzed your ester. The 3'-carboethoxy group is sensitive to base-catalyzed saponification (ester hydrolysis) to the corresponding carboxylic acid, especially in the presence of strong aqueous bases like NaOH. The Solution: Always use mild, buffered bases (e.g., saturated aqueous NaHCO₃, pH ~8) for the workup of ester-containing Mannich bases.

Quantitative Data Presentation

To assist in your solvent selection and method development, refer to the optimized parameters below.

Table 1: Chromatographic Behavior and Solvent System Optimization

Stationary PhaseSolvent System (v/v)AdditiveExpected R_fObservation / Note
Silica Gel (Standard) Hexane : EtOAc (3:1)None0.15 - 0.45Severe streaking; poor resolution.
Silica Gel (Neutralized) Hexane : EtOAc (3:1)1% TEA0.35Sharp spot; TEA must be removed post-column.
Alumina (Basic) Benzene : EtOH (99:1)None0.40Excellent resolution; no basic modifier needed [2].
Alumina (Neutral) Hexane : EtOAc (4:1)None0.30Good alternative if basic alumina causes ester issues.

Table 2: Hydrochloride Salt Crystallization Parameters

Solvent SystemAcid SourceTemperatureYieldPurity (HPLC)
Diethyl Ether HCl (gas)0 °C85%>99.0%
1,4-Dioxane 4M HCl in Dioxane20 °C78%98.5%
Ethanol / Water Aq. HCl (37%)4 °C45%95.0% (Ester hydrolysis risk)

Experimental Protocols

Protocol A: Amine-Optimized Flash Chromatography (Alumina)

Self-Validating Step: Using alumina avoids the need for TEA, preventing TEA-hydrochloride salt contamination in downstream biological assays.

  • Preparation: Pack a glass column with Basic Alumina (Brockmann Grade I) using Hexane. Do not use standard silica gel.

  • Loading: Dissolve the crude 3'-Carboethoxy-2-morpholinomethyl benzophenone oil in a minimal amount of toluene or dichloromethane (DCM). Apply evenly to the column head.

  • Elution: Elute using a gradient of Hexane to Hexane:Ethyl Acetate (4:1). Monitor fractions via TLC (Alumina plates, UV 254 nm).

  • Isolation: Pool the fractions containing the pure product. Evaporate under reduced pressure at 35°C to avoid thermal degradation of the ester. The product will likely remain a viscous oil.

Protocol B: Hydrochloride Salt Crystallization

Self-Validating Step: The selective precipitation of the HCl salt leaves neutral lipophilic impurities (like unreacted benzophenone precursors) completely dissolved in the mother liquor.

  • Dissolution: Dissolve the purified free base oil (from Protocol A) in anhydrous diethyl ether (10 mL per gram of product).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in 1,4-dioxane dropwise under vigorous stirring.

  • Crystallization: A white precipitate (the morpholinium hydrochloride salt) will begin to form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Filtration: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL).

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ for 12 hours.

Purification Workflows & Decision Trees

PurificationDecisionTree Start Crude 3'-Carboethoxy-2- morpholinomethyl benzophenone Assess Assess Downstream Requirement (Physical State) Start->Assess Chromatography Flash Chromatography (Basic Alumina, Hexane/EtOAc) Assess->Chromatography Requires Free Base SaltForm HCl Salt Crystallization (Anhydrous Ether / HCl) Assess->SaltForm Requires Solid/High Purity PureFreeBase Pure Free Base (Viscous Oil) Chromatography->PureFreeBase PureSalt Pure HCl Salt (Crystalline Solid) SaltForm->PureSalt PureSalt->PureFreeBase Mild Neutralization (Aq. NaHCO3)

Caption: Decision tree for the purification of morpholinomethyl benzophenone derivatives.

WorkupWorkflow Reaction Crude Mannich Reaction Mixture Quench Mild Quench (Aq. NaHCO3, pH 8) Reaction->Quench Prevents ester hydrolysis Extract Organic Extraction (EtOAc or DCM) Quench->Extract Isolates free base Dry Drying Phase (Anhydrous Na2SO4) Extract->Dry Removes water Evap Solvent Removal (Rotary Evaporator) Dry->Evap Filtration CrudeOil Crude Product Oil Ready for Column Evap->CrudeOil < 40°C

Caption: Optimized aqueous workup workflow preventing ester hydrolysis.

References

  • Benchchem. "Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone". Benchchem. 1

  • Hernando, E., et al. "Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis". Organic Letters - ACS Publications, August 04, 2021. 2

Sources

Optimization

Technical Support Center: Troubleshooting the Degradation of 3'-Carboethoxy-2-morpholinomethyl benzophenone in Solution

Introduction As a Senior Application Scientist, I frequently encounter assays derailed by the unrecognized instability of complex organic building blocks in solution. 3'-Carboethoxy-2-morpholinomethyl benzophenone is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter assays derailed by the unrecognized instability of complex organic building blocks in solution. 3'-Carboethoxy-2-morpholinomethyl benzophenone is a prime example. While its structural complexity is advantageous for targeted drug design, it introduces significant liabilities when dissolved. The molecule contains three distinct reactive centers: a photo-labile benzophenone core, a hydrolytically sensitive carboethoxy (ethyl ester) group, and an oxidation-prone morpholine ring.

Understanding the root causality behind its degradation is critical for maintaining scientific integrity and ensuring reproducible assays. This guide provides causal explanations, troubleshooting steps, and self-validating protocols to stabilize your workflows.

Section 1: Troubleshooting Guide & FAQs

Q1: My stock solutions in DMSO or aqueous buffers lose >20% concentration when left on the benchtop for 24 hours. What is driving this rapid degradation? A1: You are observing the photodegradation of the benzophenone core . Benzophenones are potent photosensitizers. Upon exposure to ambient laboratory light (specifically UV and near-UV wavelengths), the benzophenone moiety absorbs a photon, exciting it to a singlet state. This is followed by rapid intersystem crossing to a highly reactive triplet state ( T1​ ). This triplet state readily abstracts a hydrogen atom from the solvent (or intramolecularly) to form a ketyl radical, which subsequently dimerizes to form benzpinacol derivatives or reacts with dissolved oxygen[1].

  • Causality & Fix: The degradation follows pseudo-first-order kinetics under continuous irradiation[1]. To prevent this, all stock solutions must be prepared in amber glass vials and stored in the dark.

Q2: When analyzing my compound via LC-MS after incubation in pH 8.0 buffer, I observe a new major peak corresponding to[M-28] (loss of an ethyl group). Why is this happening? A2: This is a classic case of base-catalyzed ester hydrolysis (saponification) of the 3'-carboethoxy group. In aqueous environments with a pH > 7.5, hydroxide ions act as strong nucleophiles. They attack the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate[2]. This intermediate collapses, expelling an ethoxide ion (which rapidly protonates to ethanol) and leaving the corresponding 3'-carboxylic acid derivative[2].

  • Causality & Fix: Esters are inherently unstable in basic aqueous environments. If your assay requires physiological or slightly basic pH, minimize the pre-incubation time. Prepare fresh working solutions immediately before use and consider lowering the temperature to 4°C to exponentially decrease the hydrolysis rate constant.

Q3: I am using this compound in an assay containing trace transition metals (e.g., Cu²⁺, Fe³⁺) and I see rapid formation of a highly polar degradant. What is the mechanism? A3: This indicates the oxidative degradation of the morpholine ring . The tertiary amine nitrogen in the morpholine moiety is electron-rich and highly susceptible to oxidation. In the presence of trace metals and dissolved oxygen, the amine can be oxidized to an N-oxide. Alternatively, it can undergo oxidative N-dealkylation via hydrogen atom abstraction, leading to C-N bond cleavage and the release of free morpholine and an aldehyde byproduct[3].

  • Causality & Fix: Transition metals catalyze the formation of reactive oxygen species (ROS) which attack the amine. Degas your buffers with nitrogen or argon to remove dissolved oxygen, and supplement your assay buffer with 1-5 mM EDTA to chelate trace metals.

Section 2: Quantitative Degradation Profiling

To assist in rapid LC-MS/HPLC peak identification, the following table summarizes the primary degradation pathways, their environmental triggers, and the expected mass shifts.

Degradation PathwayEnvironmental TriggerKinetic OrderPrimary Degradant(s)Expected LC-MS Shift
Photoreduction Ambient Light / UV ExposurePseudo-first-orderBenzpinacol dimers, Ketyl radicals[+2H] or Dimerization
Hydrolysis Aqueous pH > 7.5 or pH < 4.0Pseudo-first-order3'-Carboxylic acid + Ethanol[-28 Da] (Loss of C₂H₄)
Oxidation Trace Metals / Peroxides / O₂Second-orderMorpholine N-oxide[+16 Da] (Addition of O)
N-Dealkylation Strong Oxidants / Cytochrome P450Complex / StepwiseFree Morpholine + AldehydeCleavage fragment

Section 3: Self-Validating Experimental Protocols

To definitively isolate the cause of instability in your specific assay, run the following self-validating forced degradation protocols.

Protocol A: Photostability Profiling (ICH Q1B Adapted)

This protocol uses a self-validating actinometric standard to ensure photon flux is sufficient to trigger degradation.

  • Prepare Solutions: Prepare a 100 µM solution of the target compound in HPLC-grade Methanol. Prepare a parallel 100 µM solution of Quinine (Positive Control for photolysis).

  • Aliquot & Shield: Divide the target compound solution into two clear quartz vials. Wrap one vial completely in aluminum foil (Negative Control / Dark Control).

  • Irradiation: Place all three vials in a photoreactor (or under standard cool white fluorescent laboratory lamps) for 24 hours at 25°C.

  • Analysis: Analyze via HPLC-UV.

  • Validation Check: The assay is only valid if the Quinine positive control shows >50% degradation and the Dark Control shows <2% degradation. If the exposed target compound shows >10% degradation compared to the Dark Control, the compound is photolabile.

Protocol B: Hydrolytic Stability Profiling

This protocol utilizes a pH gradient to map the ester cleavage kinetics.

  • Buffer Preparation: Prepare three 50 mM buffers: Citrate (pH 4.0), Phosphate (pH 7.4), and Borate (pH 9.0).

  • Spike & Incubate: Spike the target compound to a final concentration of 50 µM in each buffer. Include a 50 µM solution of Methyl Benzoate in pH 9.0 buffer as a positive control for saponification.

  • Time-Course Sampling: Incubate at 37°C. Extract 100 µL aliquots at t = 0, 1, 4, 8, and 24 hours. Immediately quench the aliquots by adding 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Analysis: Analyze via LC-MS. Plot the natural log of the remaining parent peak area versus time to determine the pseudo-first-order rate constant ( k ) for each pH.

Section 4: Mechanistic & Workflow Visualizations

Pathways Parent 3'-Carboethoxy-2-morpholinomethyl benzophenone Photo Photodegradation (UV/Vis Light) Parent->Photo Photon Absorption Hydro Hydrolysis (Aqueous pH > 7.5) Parent->Hydro Nucleophilic Attack Oxid Oxidation (ROS / Trace Metals) Parent->Oxid Electron Transfer Deg1 Ketyl Radicals & Benzpinacol Dimers Photo->Deg1 H-Abstraction Deg2 3'-Carboxylic Acid Derivative + Ethanol Hydro->Deg2 Ester Cleavage Deg3 Morpholine N-oxide & N-dealkylation Products Oxid->Deg3 Amine Oxidation

Chemical degradation pathways of the target compound.

Workflow Start Observe Loss of Parent Compound in LC-MS CheckLight Was solution exposed to ambient light? Start->CheckLight CheckPH Is the buffer pH > 7.5 or < 4.0? CheckLight->CheckPH No FixLight Use Amber Vials & Store in Dark CheckLight->FixLight Yes (Photolysis) CheckMetals Are trace metals or peroxides present? CheckPH->CheckMetals No FixPH Adjust to pH 6.0-7.0 & Keep at 4°C CheckPH->FixPH Yes (Hydrolysis) FixMetals Add 1mM EDTA & Degas Buffer CheckMetals->FixMetals Yes (Oxidation)

Step-by-step troubleshooting workflow for solution instability.

Section 5: References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes Source: National Institutes of Health (NIH) / PMC URL:

  • Ester Bond: Chemically Labile Yet Mechanically Stable Source: ACS Nano / ACS Publications URL:

  • Quantum chemical studies for oxidation of morpholine by Cytochrome P450 Source: PubMed / NIH URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3'-Carboethoxy-2-morpholinomethyl benzophenone Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to maintain the solubility of complex synthetic building blocks and pharmacophores in aqueous in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to maintain the solubility of complex synthetic building blocks and pharmacophores in aqueous in vitro assays.

3'-Carboethoxy-2-morpholinomethyl benzophenone presents a classic formulation dichotomy. On one hand, the benzophenone core and the carboethoxy ester group are highly lipophilic, driving the compound's aqueous solubility down to practically insoluble levels (<1 mg/mL)[1]. On the other hand, the molecule contains a morpholinomethyl handle. The morpholine ring contains a tertiary amine with a pKa of approximately 8.49[2]. This structural feature is your primary lever for rescuing solubility.

When researchers dilute a 10 mM DMSO stock of this compound directly into a physiological buffer (pH 7.4), the DMSO diffuses into the bulk water faster than the hydrophobic compound can solvate. This rapid solvent partitioning leads to local supersaturation, nucleation, and ultimately, compound crash-out (precipitation).

Below are our field-proven, self-validating protocols and FAQs to overcome these challenges.

Section 1: Step-by-Step Troubleshooting Protocols
Protocol A: The pH-Shift & Step-Down Dilution Method

Best for: Biochemical assays that tolerate slight pH adjustments and low concentrations of non-ionic surfactants.

The Causality: At pH 7.4, a significant fraction of the morpholine group remains unprotonated (free base), maximizing the molecule's hydrophobicity. By lowering the buffer pH to 6.0–6.5, you drive the morpholine nitrogen into its cationic (protonated) state[2], drastically increasing aqueous solubility. The "step-down" dilution prevents the rapid solvent partitioning that causes DMSO crash-out.

Methodology:

  • Prepare the Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store at -20°C in amber vials to prevent photodegradation of the benzophenone core.

  • Prepare the Intermediate Solvent: Create a solution of 10% DMSO and 0.1% Tween-20 (or Pluronic F-68) in LC-MS grade water.

  • Step-Down Dilution: Pipette 10 µL of the 10 mM stock into 90 µL of the Intermediate Solvent. Vortex immediately for 30 seconds. This creates a 1 mM intermediate stock where the compound is stabilized by surfactant micelles.

  • Buffer Adjustment: Adjust your final assay buffer (e.g., HEPES or MES) to pH 6.5.

  • Final Assay Dilution: Dilute the 1 mM intermediate stock 1:100 into the pH 6.5 assay buffer to reach your final 10 µM assay concentration.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm. A reading of >0.01 OD indicates colloidal aggregation (crash-out). A clear solution will read ~0.00 OD.

Protocol B: Cyclodextrin Inclusion Complexation

Best for: Cell-based assays where pH shifts and surfactants are toxic or alter cellular phenotypes.

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. It readily forms 1:1 inclusion complexes with low-polarity organic compounds like benzophenones, shielding the hydrophobic core from the aqueous environment while remaining highly water-soluble[3][4].

Methodology:

  • Prepare the Carrier Buffer: Dissolve HP-β-CD in your standard assay buffer (pH 7.4) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add your 10 mM DMSO compound stock dropwise into the 20% HP-β-CD buffer while subjecting the tube to continuous bath sonication. (e.g., 5 µL stock into 995 µL HP-β-CD buffer for a 50 µM final concentration).

  • Equilibration: Incubate the solution on a rotary shaker at 37°C for 2 hours to allow the thermodynamic inclusion complex to fully form.

  • Self-Validation Step: Centrifuge the sample at 15,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to confirm that the compound concentration matches your theoretical yield, proving it is in solution and not suspended as micro-precipitates.

Section 2: Quantitative Solubility Data

The table below summarizes the expected free-fraction solubility of 3'-Carboethoxy-2-morpholinomethyl benzophenone across various formulation environments, demonstrating the efficacy of the protocols above.

Formulation ConditionBuffer pHAdditives / Co-solventsExpected Solubility LimitVisual State
Standard Direct Dilution 7.41% DMSO (Final)< 1 µMCloudy / Precipitate
pH-Shift Only 6.01% DMSO (Final)~ 15 µMClear
Step-Down Dilution (Prot. A) 6.51% DMSO + 0.01% Tween-20~ 50 µMClear
Cyclodextrin (Prot. B) 7.420% HP-β-CD> 200 µMClear
Section 3: Visual Workflows and Decision Trees

G A 10 mM DMSO Stock (Morpholinomethyl benzophenone) B Direct Aqueous Dilution (1:1000 into Buffer) A->B Standard Method E Step-Down Dilution (10% DMSO + 0.1% Surfactant) A->E Optimized Method C Rapid Solvent Partitioning & Nucleation B->C D Compound Crash-Out (Precipitation) C->D F Micellar Shielding & Gradual Solvation E->F G Stable Assay Solution (No Precipitation) F->G

Workflow comparing direct dilution crash-out versus the optimized step-down dilution method.

DecisionTree Start Solubility Optimization for Morpholinomethyl Benzophenone Q1 Does the assay tolerate pH 6.0 - 6.5? Start->Q1 A1_Yes Adjust Buffer pH (Protonates Morpholine) Q1->A1_Yes Yes A1_No Maintain pH 7.4 Q1->A1_No No Q2 Are surfactants tolerated? A1_No->Q2 A2_Yes Use Step-Down Method (0.1% Tween-20) Q2->A2_Yes Yes A2_No Use 10-20% HP-β-CD (Inclusion Complex) Q2->A2_No No

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Section 4: Frequently Asked Questions (FAQs)

Q: I followed the step-down protocol, but my IC50 curves are still flat. What is happening? A: You are likely experiencing non-specific binding (NSB). Highly lipophilic benzophenones are notorious for adsorbing to the hydrophobic surfaces of untreated polystyrene assay plates. To troubleshoot this, switch to non-binding surface (NBS) or PEG-coated microplates. Additionally, ensure your assay buffer contains at least 0.01% BSA or CHAPS to act as a carrier protein/surfactant, which keeps the free fraction of the drug available for your target.

Q: Can I use acoustic liquid handling (e.g., Echo dispenser) with this compound? A: Yes, but with caution. Acoustic dispensing transfers nanoliter volumes of 100% DMSO directly into the aqueous well. Because the droplet size is so small, the local supersaturation effect is minimized compared to manual pipetting. However, if the final concentration exceeds the thermodynamic solubility limit of the compound at pH 7.4, it will still precipitate over time. We recommend dispensing into an assay plate pre-filled with the HP-β-CD buffer (Protocol B) to ensure immediate encapsulation upon droplet impact.

Q: Is it possible to synthesize a more soluble salt form of this compound before making my stocks? A: Absolutely. Because the morpholine ring is basic[2], you can convert the free base into a hydrochloride (HCl) or mesylate salt. Dissolve the free base in a non-polar solvent (like diethyl ether) and bubble HCl gas or add a stoichiometric amount of methanesulfonic acid. The resulting salt will precipitate, can be filtered, and will exhibit vastly superior aqueous solubility compared to the free base, often eliminating the need for complex formulation steps.

Sources

Optimization

Technical Support Center: Benzophenone Derivatization &amp; Photoaffinity Labeling

Welcome to the Application Scientist Support Center. This portal is designed for researchers and drug development professionals seeking to optimize benzophenone (BP) derivatization and photoaffinity labeling (PAL) workfl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This portal is designed for researchers and drug development professionals seeking to optimize benzophenone (BP) derivatization and photoaffinity labeling (PAL) workflows. Here, you will find mechanistic insights, self-validating protocols, and causality-driven troubleshooting guides to ensure high-efficiency target capture.

Mechanistic Overview: The Photocrosslinking Pathway

Benzophenone is a premier photoreactive moiety because it is chemically inert under standard biochemical conditions but becomes highly reactive upon specific UV excitation. Understanding the sequence of these molecular events is critical for troubleshooting failed crosslinking experiments.

G N1 1. Ligand-Target Equilibrium (Non-covalent Binding) N2 2. UV Irradiation (λ = 350-365 nm) N1->N2 N3 3. Excitation to Triplet Diradical State (n-π*) N2->N3 N4 4. Hydrogen Abstraction (from Target C-H Bond) N3->N4 N5 5. Radical Recombination (Stable Covalent Crosslink) N4->N5

Workflow of benzophenone photoactivation and covalent crosslinking.

Quantitative Optimization Parameters

Successful benzophenone derivatization and subsequent crosslinking depend heavily on the physical and chemical environment. The table below summarizes the quantitative parameters required to shift the equilibrium toward successful target capture.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
UV Wavelength 254 nm350–365 nm 254 nm degrades proteins and excites off-target species; 350-365 nm specifically excites the BP n-π* transition without damaging biological scaffolds[1].+40–60%
Buffer Additives >1 mM DTT / NaphthaleneDTT-free, simple buffers (PBS/HEPES)DTT, primary amines, and naphthalene act as radical scavengers, prematurely quenching the triplet diradical state back to the ground state[1].+50–80%
Linker Flexibility Rigid (e.g., Proline backbone)Flexible (e.g., GABA, PEG)Flexible linkers allow the BP moiety to dynamically sweep the local environment to orient favorably for hydrogen abstraction from nearby C-H bonds[2].+30–70%
Irradiation Time < 5 minutes30–60 minutes (empirically tuned)BP has a low extinction coefficient; sufficient photon flux over time is required to drive the reaction, though it must be balanced against thermal degradation[3].+20–50%

Validated Experimental Protocols

Every protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps to ensure your probe is active before you commit to complex proteomic assays.

Protocol A: Solid-Phase Synthesis of Benzophenone-Derivatized Peptide Probes

This protocol details the incorporation of Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) into a peptide sequence[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink-amide MBHA resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 5 mL).

  • Coupling Solution Preparation: Dissolve 4 equivalents (0.4 mmol) of Fmoc-Bpa-OH, 4 eq of HBTU, and 8 eq of DIPEA in 3 mL of DMF. Causality Note: Bpa is photosensitive. Prepare this solution in amber vials or under low-light conditions to prevent premature UV degradation[5].

  • Coupling Reaction: Add the coupling solution to the resin and agitate in the dark for 2 hours at room temperature.

  • Validation Check (Self-Validating Step): Perform a Ninhydrin (Kaiser) test on a few resin beads. A yellow color indicates complete coupling (no free primary amines). If blue, repeat the coupling step.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the BP-derivatized peptide. Centrifuge, wash the pellet with ether, and dry under a vacuum.

Protocol B: In Vitro Photocrosslinking of Target Proteins

This protocol describes the activation of the synthesized probe in the presence of a target protein[3].

Step-by-Step Methodology:

  • Buffer Preparation: Dilute the target protein (e.g., 1 mg/mL) in a non-nucleophilic buffer (e.g., PBS, pH 7.4). Critical: Ensure the buffer is strictly free of DTT, mercaptoethanol, or high concentrations of Tris/glycine, which quench the reaction[1].

  • Equilibration: Add the BP-derivatized probe at a predetermined optimal concentration (typically 1–10 µM). Incubate the mixture on ice for 30–60 minutes in the dark to allow the thermodynamic binding equilibrium to be reached.

  • UV Setup: Transfer the samples to a UV-transparent 96-well plate or quartz cuvette. Place the plate on an ice block.

  • Irradiation: Irradiate the samples using a UV crosslinker equipped with 350–365 nm bulbs at a distance of ~2–5 cm for 30 minutes[3]. Causality Note: Maintaining the sample at 4°C is mandatory to prevent thermal denaturation of the protein during prolonged UV exposure.

  • Termination & Analysis: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. Analyze the crosslinked products via Western blotting or in-gel fluorescence.

Troubleshooting Guide: Causality & Resolution

Q: My benzophenone probe has a highly validated binding affinity (low Kd​ ), but my photocrosslinking yield is near zero. What is causing this discrepancy? A: Binding affinity does not guarantee crosslinking efficiency. The causality lies in conformational flexibility . When a rigid linker (e.g., a proline-rich sequence) connects your pharmacophore to the benzophenone moiety, the BP group may project outward into the solvent channel rather than resting against the protein surface. Because the triplet diradical requires physical proximity to a C-H bond for hydrogen abstraction, a rigid probe will fail to crosslink despite binding tightly[2]. Resolution: Re-synthesize the probe using a flexible linker, such as a PEG spacer or a γ -aminobutyric acid (GABA) chain, allowing the BP group to sweep the local microenvironment[2].

Q: I am seeing a massive amount of non-specific background labeling across my entire proteome sample. How do I isolate the true target? A: Non-specific labeling occurs when the rate of off-target random collisions exceeds the rate of specific target capture. This is typically caused by either an excessively high probe concentration or overly prolonged UV irradiation. Resolution: Implement a competition assay as a self-validating control. Run a parallel sample containing the BP-probe alongside a 10x to 50x molar excess of the unlabeled parent ligand. True target bands will disappear (competed away), while non-specific background bands will remain unchanged. Additionally, perform a time-course UV optimization (e.g., 5, 15, 30, and 60 minutes) to find the minimum exposure required for specific capture[1].

Q: The crosslinking worked perfectly in purified PBS, but completely failed when I transitioned to a complex cell lysate. Why? A: Cell lysates often require lysis buffers containing reducing agents (like DTT or β -mercaptoethanol) to maintain protein stability. These reducing agents are potent free radical scavengers . They rapidly donate electrons to the excited benzophenone triplet state, quenching it back to the ground state before it can react with the target protein[1]. Resolution: Perform a buffer exchange (via spin column or dialysis) to remove DTT prior to adding your probe. If a reducing environment is absolutely necessary for protein folding, use a non-quenching alternative like TCEP (Tris(2-carboxyethyl)phosphine) at the lowest viable concentration.

Frequently Asked Questions (FAQ)

Q: Can I use a standard 254 nm UV transilluminator (like those used for DNA gels) to activate my benzophenone probe? A: No. While 254 nm light will activate benzophenone, it also directly excites aromatic amino acids (tryptophan, tyrosine) and nucleic acids, leading to severe target degradation and unpredictable off-target crosslinking. Always use long-wave UV light specifically tuned to the n- π

  • transition of benzophenone (350–365 nm )[1].

Q: Does solvent polarity affect the reactivity of the benzophenone diradical? A: Yes. Higher solvent polarity stabilizes the ground state and can decrease the reactivity of the excited benzophenone. Whenever possible, perform the reaction in a less polar buffer, though this must be balanced against the solubility requirements of your biological system[1].

Q: How do I verify that my benzophenone moiety wasn't destroyed during the solid-phase synthesis cleavage step? A: Benzophenone is generally stable to standard acidic cleavage conditions (e.g., 95% TFA). However, to validate its integrity, perform an LC-MS analysis of the crude cleaved product. You should observe the exact mass of your intact probe. Do not use UV detection at 350 nm for this LC-MS run, as the analytical laser itself can trigger premature photoactivation[5].

Sources

Troubleshooting

Technical Support Center: Interpreting the Mass Spectrum of 3'-Carboethoxy-2-morpholinomethyl benzophenone

Welcome to the Technical Support Center. This guide is designed for analytical chemists, mass spectrometrists, and drug development professionals tasked with the structural characterization of 3'-Carboethoxy-2-morpholino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, mass spectrometrists, and drug development professionals tasked with the structural characterization of 3'-Carboethoxy-2-morpholinomethyl benzophenone (Molecular Formula: C₂₁H₂₃NO₄, Monoisotopic Mass: 353.16 g/mol ).

By understanding the causality behind its ionization behavior and fragmentation pathways, you can confidently optimize your LC-MS/MS methods and troubleshoot common analytical anomalies.

Part 1: Core Principles & Expected Ionization (FAQs)

Q1: What is the expected molecular ion, and which ionization mode should I use? A: The optimal ionization technique is Electrospray Ionization in positive mode (ESI+) . The molecule contains a highly basic morpholine ring (a tertiary amine), which readily accepts a proton in acidic environments. You should expect a strong protonated molecular ion [M+H]⁺ at m/z 354.17 [1]. If you are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the hard ionization will yield a radical cation [M]⁺• at m/z 353.16 .

Q2: What are the primary diagnostic fragment ions for this compound during Collision-Induced Dissociation (CID)? A: The fragmentation of this molecule is governed by two main structural features: the central benzophenone carbonyl group and the labile morpholinomethyl substituent.

  • Alpha-Cleavage of the Benzophenone Core: Protonated benzophenones characteristically undergo alpha-cleavage at the C-C bond adjacent to the carbonyl group. Because the carbonyl group stabilizes the resulting acylium cation via resonance, these bonds are highly susceptible to cleavage[2]. This asymmetrical molecule yields two distinct acylium cations:

    • m/z 204.11: The 2-morpholinomethylbenzoyl cation (Ring A).

    • m/z 177.07: The 3-carboethoxybenzoyl cation (Ring B).

  • Cleavage of the Morpholine Group: The morpholine nitrogen is the primary site of protonation. Neutral loss of the morpholine ring (-87 Da) is thermodynamically favored as it relieves steric strain and produces a stable carbocation on the benzylic position, resulting in a prominent fragment at m/z 267.05 [3].

  • Ester Fragmentation: The carboethoxy (ethyl ester) group on Ring B can lose an ethoxy radical (-45 Da) to yield m/z 309.13 .

Part 2: Troubleshooting Guide

Issue 1: The [M+H]⁺ peak is missing or very weak, but lower m/z peaks (like m/z 267) are abundant.

  • Causality: The morpholinomethyl group is highly labile. High voltage settings in the ion source can cause premature in-source fragmentation before the ions ever reach the mass analyzer.

  • Solution: Decrease the cone voltage (or declustering potential) by 10-20 V increments. Self-Validating Check: Infuse the sample at a low flow rate (e.g., 10 µL/min) and monitor the ratio of m/z 354.17 to m/z 267.05 in real-time. Adjust the voltage until the parent ion (354.17) becomes the base peak.

Issue 2: Unexpected dominant peaks appear at m/z 376.15 or m/z 392.13.

  • Causality: These correspond to Sodium[M+Na]⁺ (+22 Da) and Potassium [M+K]⁺ (+38 Da) adducts. Benzophenone carbonyls and ester oxygens readily coordinate with alkali metals present in glassware or low-grade solvents. Adducts resist CID fragmentation, which severely degrades MS/MS sensitivity.

  • Solution: Flush the LC system with LC-MS grade water. Ensure your mobile phase contains 0.1% Formic Acid. The excess protons will outcompete Na⁺/K⁺ ions for the basic morpholine nitrogen, driving the equilibrium entirely toward the desired[M+H]⁺ state.

Issue 3: Poor fragmentation efficiency during MS/MS (MRM method development).

  • Causality: The collision energy (CE) applied in the collision cell is either too low to break the robust aromatic bonds or too high, shattering the molecule into non-diagnostic low-mass hydrocarbon fragments (e.g., m/z 77, phenyl cation).

  • Solution: Perform a CE ramp from 10 eV to 50 eV. Use the morpholine loss (m/z 267.05) to optimize low CE (15-20 eV) and the alpha-cleavage fragments (m/z 177.07) to optimize higher CE (25-35 eV).

Part 3: Quantitative Data Summary

Fragment Identitym/z (ESI+)Neutral Loss (Da)Relative Abundance / Diagnostic Value
[M+H]⁺ (Precursor) 354.17N/AHigh (Base peak at optimized cone voltage)
[M+H - OCH₂CH₃]⁺ 309.1345Low (Confirms ethyl ester presence)
[M+H - Morpholine]⁺ 267.0587High (Primary neutral loss pathway)
[M+H - Morpholinomethyl]•⁺ 254.10100Moderate (Radical loss)
2-morpholinomethylbenzoyl⁺ 204.11150High (Confirms Ring A structure)
3-carboethoxybenzoyl⁺ 177.07177High (Confirms Ring B structure)

Part 4: Standardized LC-MS/MS Experimental Protocol

To ensure reproducibility and trustworthiness, the following self-validating protocol is recommended for the quantitative analysis of 3'-Carboethoxy-2-morpholinomethyl benzophenone[1].

Step 1: Sample Preparation & System Suitability

  • Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Dilute to a 1 µg/mL working solution using a 50:50 Methanol:Water mixture.

  • Validation Check: Inject a blank (50:50 Methanol:Water) prior to the sample to ensure no carryover or background contamination exists at the expected retention time.

Step 2: Liquid Chromatography (LC) Conditions

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size). Causality: The hydrophobic benzophenone core retains well on C18 stationary phases, while the basic morpholine group ensures sharp peak shapes under acidic conditions.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 2.0 minutes, then re-equilibrate at 5% B for 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MS/MS) Parameters

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C. Causality: High temperature is required to efficiently evaporate the aqueous portion of the mobile phase, releasing the gas-phase ions.

  • MRM Transitions (Quantifier / Qualifier):

    • Transition 1 (Quantifier): m/z 354.2 → 267.1 (CE: ~18 eV)

    • Transition 2 (Qualifier): m/z 354.2 → 177.1 (CE: ~30 eV)

Part 5: Fragmentation Pathway Visualization

Fragmentation M [M+H]+ m/z 354.17 C21H24NO4+ LossMorph [M+H - Morpholine]+ m/z 267.05 C17H15O3+ M->LossMorph -87 Da (Morpholine) AlphaA 2-morpholinomethylbenzoyl+ m/z 204.11 C12H14NO2+ M->AlphaA Alpha-cleavage (Ring A) AlphaB 3-carboethoxybenzoyl+ m/z 177.07 C10H9O3+ M->AlphaB Alpha-cleavage (Ring B) LossEthoxy [M+H - OCH2CH3]+ m/z 309.13 C19H19NO3+ M->LossEthoxy -45 Da (Ethoxy radical)

Fragmentation pathway of protonated 3'-Carboethoxy-2-morpholinomethyl benzophenone.

References

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Indira Gandhi National Open University (eGyanKosh). [Link]

  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones. National Institutes of Health (NIH) / PMC.[Link]

Sources

Optimization

Common pitfalls in the synthesis of benzophenone analogues

Welcome to the Application Scientist Troubleshooting Center. The synthesis of benzophenone derivatives is a cornerstone of medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Center. The synthesis of benzophenone derivatives is a cornerstone of medicinal chemistry and materials science. However, constructing these sterically congested, biaryl ketone scaffolds frequently introduces challenges such as regioselectivity failures, catalyst deactivation, and over-addition.

This guide is structured to dissect the causality behind these common pitfalls and provide self-validating, step-by-step protocols to ensure experimental success.

Strategic Workflows & Common Pitfalls

Depending on the electronic nature of your substrates, benzophenone synthesis generally proceeds via one of three primary pathways. Each pathway carries its own mechanistic vulnerabilities.

G Target Benzophenone Analogues FC Friedel-Crafts Acylation (Arene + Acyl Chloride) FC->Target FC_Pitfall Pitfall: Regioselectivity & Catalyst Deactivation FC->FC_Pitfall Grignard Grignard Addition (Aryl-MgX + Electrophile) Grignard->Target Grignard_Pitfall Pitfall: Over-addition & Homocoupling Grignard->Grignard_Pitfall Fries Fries Rearrangement (Aryl Benzoate) Fries->Target Fries_Pitfall Pitfall: Inter/Intramolecular Crossover Fries->Fries_Pitfall

Figure 1: Strategic pathways for benzophenone analogue synthesis and their primary pitfalls.

Friedel-Crafts Acylation: Regioselectivity & Catalyst Deactivation

The Science (Causality): Friedel-Crafts acylation relies on the generation of a highly electrophilic, resonance-stabilized acylium ion via a Lewis acid (typically AlCl₃)[1]. Because the newly added acyl group is strongly electron-withdrawing, over-acylation is inherently prevented. However, the primary pitfall is poor regioselectivity. The electrophilic attack on substituted arenes is governed by a strict competition between kinetic and thermodynamic control[1].

Quantitative Data: Solvent and Temperature Effects on Regioselectivity To achieve high purity, reaction conditions must be tailored to favor the desired isomer.

SubstrateSolventTemperatureMajor IsomerOrtho:Para RatioYield (%)Control Type
TolueneDichloromethane0 °C to RTPara5:9585Kinetic
TolueneNitrobenzene80 °COrtho/Para Mix40:6070Thermodynamic
AnisoleDichloromethane0 °CPara<1:9992Kinetic
FAQ: Why did my reaction fail when using an aniline or phenol derivative?

A: Lewis basic groups (such as -NH₂, -OH, or ethers) coordinate directly with the stoichiometric AlCl₃. This not only deactivates the Lewis acid catalyst but also converts the electron-donating substituent into an electron-withdrawing complex, completely deactivating the aromatic ring toward electrophilic attack[1]. Solution: Protect amines as amides, or utilize the Fries rearrangement for phenolic substrates.

Self-Validating Protocol: Kinetically Controlled Friedel-Crafts Acylation

Objective: Maximize para-substitution while preventing catalyst deactivation[1].

  • Preparation: Flame-dry a 3-neck flask under inert gas. Add 1.1 eq of anhydrous AlCl₃ suspended in anhydrous dichloromethane (DCM).

  • Acylium Ion Generation: Cool the suspension to 0 °C. Dropwise add 1.0 eq of benzoyl chloride dissolved in DCM.

    • Validation Checkpoint: The opaque suspension should clarify or shift in color, visually confirming the formation of the soluble acylium-AlCl₄ complex.

  • Arene Addition: Slowly add 1.0 eq of the arene (e.g., toluene) while strictly maintaining the temperature at 0 °C to enforce kinetic control.

  • Propagation: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor consumption of the arene via TLC.

  • Quenching: Carefully pour the mixture over crushed ice and 1M HCl to decompose the aluminum complex. Extract the aqueous layer with DCM, wash with saturated NaHCO₃, and dry over MgSO₄.

Grignard Addition: Over-Addition & Homocoupling

The Science (Causality): Synthesizing benzophenones via the direct addition of an aryl Grignard reagent to an acid chloride is notoriously difficult. The causality lies in the electrophilicity of the product: the resulting benzophenone is often more reactive toward the Grignard reagent than the starting acid chloride. This leads to a rapid second addition, yielding a tertiary alcohol (triphenylmethanol derivative)[2]. Furthermore, high concentrations of aryl halides during Grignard formation can lead to Wurtz-type homocoupling (biphenyl formation)[2].

Grignard Start Aryl-MgX AcidChloride Acid Chloride Start->AcidChloride Weinreb Weinreb Amide Start->Weinreb Moderator Acid Chloride + Amine Ether Start->Moderator Ketone Benzophenone (Target) AcidChloride->Ketone Fast Weinreb->Ketone Stable Chelate Moderator->Ketone Moderated TertAlcohol Tertiary Alcohol (Over-addition) Ketone->TertAlcohol Excess MgX

Figure 2: Mechanistic divergence in Grignard additions leading to ketones vs. over-addition.

FAQ: How do I strictly halt the Grignard reaction at the ketone stage?

A: You must moderate the reactivity of either the electrophile or the nucleophile.

  • Method A (Electrophile Modification): Convert the acid chloride to a Weinreb amide. The Grignard addition forms a stable tetrahedral magnesium chelate that survives until the aqueous quench, strictly limiting the reaction to a single addition.

  • Method B (Nucleophile Moderation): Add a moderating ligand such as bis[2-(N,N-dimethylamino)ethyl] ether to the Grignard reagent. This coordinates the magnesium, reducing its nucleophilicity just enough to prevent the second addition to the ketone[3].

Self-Validating Protocol: Moderated Grignard Coupling

Objective: Synthesize benzophenones directly from acid chlorides without over-addition[3].

  • Grignard Preparation: Prepare 1.1 eq of Aryl-MgBr in anhydrous THF. To prevent Wurtz homocoupling, initiate the magnesium turnings with a small fraction of the aryl halide and iodine before dropwise adding the remainder[2].

  • Moderation: Cool the Grignard solution to 0 °C. Add 1.1 eq of bis[2-(N,N-dimethylamino)ethyl] ether.

    • Validation Checkpoint: A slight exotherm or mild color shift indicates successful ligand coordination to the magnesium center.

  • Coupling: Dropwise add 1.0 eq of benzoyl chloride dissolved in THF.

  • Quench: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench slowly with saturated NH₄Cl to collapse the intermediate into the target benzophenone.

Fries Rearrangement: Intermolecular vs. Intramolecular Crossover

The Science (Causality): For the synthesis of highly congested or fluorinated hydroxybenzophenones, the Fries rearrangement of aryl benzoates is preferred over direct Friedel-Crafts acylation[4]. A common pitfall is unexpected product mixtures due to the reaction's dual mechanistic nature. Depending on the solvent and substrate structure, the acyl group can migrate intramolecularly (retaining specific substitution patterns) or intermolecularly (the acylium ion fully detaches and acts like a standard Friedel-Crafts reagent, leading to crossover products)[5].

FAQ: How do I control the Ortho vs. Para ratio in a Fries Rearrangement?

A: Temperature is your primary thermodynamic switch.

  • Low Temperature (<60 °C): Kinetically favors the para-hydroxybenzophenone due to lower steric hindrance at the para position.

  • High Temperature (>120 °C): Thermodynamically favors the ortho-hydroxybenzophenone. The ortho isomer is significantly stabilized by strong intramolecular hydrogen bonding between the newly formed phenol hydroxyl and the ketone carbonyl.

References

  • [4] Synthesis of Fluorinated Benzophenones for Biological Activity Probing - Macquarie University - 4

  • [5] The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid - ResearchGate - 5

  • [1] An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones - Benchchem - 1

  • [2] Technical Support Center: Grignard Synthesis of 3-Methylbenzophenone - Benchchem - 2

  • [3] Practical Synthesis of A Benzophenone-Based NNRT Inhibitor of HIV-1 - ACS Publications - 3

Sources

Troubleshooting

Solving peak tailing issues in chromatography of morpholine compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical chromatography: peak tailing of morpholine and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical chromatography: peak tailing of morpholine and its derivatives.

Morpholine is a highly polar, secondary amine with a pKa of approximately 8.3. Its basic nature makes it notoriously difficult to analyze via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) without encountering severe peak asymmetry. This guide synthesizes mechanistic causality, proven troubleshooting workflows, and self-validating protocols to help you achieve sharp, symmetrical peaks.

Part 1: Diagnostic Matrix for Morpholine Peak Tailing

Before altering your chemistry, you must isolate the root cause. Use this quantitative summary to guide your initial troubleshooting.

SymptomPrimary CauseMechanistic ExplanationRecommended Solution
Analyte tails, neutral marker tails Physical System IssueExtra-column volume (tubing), column void, or a partially blocked frit causes physical dispersion[1].Replace column frit/column; minimize PEEK tubing length and internal diameter.
Analyte tails, neutral marker is symmetric Chemical Secondary InteractionsCation exchange between protonated morpholine (NH₂⁺) and ionized silanols (Si-O⁻) on the silica surface[1][2].Adjust mobile phase pH; change column chemistry (e.g., CSH or BEH); use ion-pairing agents.
Tailing occurs only at mid-pH (4.0 - 7.0) Mixed-Mode RetentionBoth the morpholine and the surface silanols are ionized, maximizing electrostatic attraction[3][4].Shift pH to < 3.0 (protonate silanols) or > 10.0 (deprotonate morpholine)[2][5].
Tailing persists in 0.1% Formic Acid Insufficient Silanol MaskingFormic acid (pH ~2.7) is not acidic enough to protonate all highly acidic free silanols[6].Switch to 0.1% Trifluoroacetic acid (TFA) or use a Charged Surface Hybrid (CSH) column[5][6].

Part 2: Deep-Dive FAQs & Mechanistic Troubleshooting

Q1: Why does morpholine tail so severely on standard C18 columns compared to neutral drugs? A: The issue lies in the silica backbone of the stationary phase. In a traditional Type A or standard Type B silica column, residual silanol groups (Si-OH) remain exposed despite end-capping[4]. These silanols are weakly acidic (pKa ~3.5–4.5). Because morpholine is a base (pKa ~8.3), it exists as a positively charged cation in neutral and acidic conditions. When the positively charged morpholine travels through the column, it undergoes a secondary cation-exchange interaction with any negatively charged, deprotonated silanols (Si-O⁻)[3][6]. This interaction is kinetically slower than hydrophobic partitioning, causing the analyte molecules to "stick" and elute late, creating a stretched trailing edge (tailing)[1].

Q2: I am using 0.1% Formic Acid (pH ~2.7), but my morpholine peak still tails. Why? A: This is a common pitfall in LC-MS method development. While 0.1% formic acid lowers the pH, it is often not strong enough to fully neutralize all highly acidic free silanols on the silica surface[6]. Furthermore, at pH 2.7, morpholine is still fully protonated. To solve this, you must switch to 0.1% Trifluoroacetic Acid (TFA). TFA lowers the pH to ~2.0 (neutralizing nearly all silanols) and acts as an ion-pairing reagent. The trifluoroacetate anion pairs with the positively charged morpholine, effectively masking its charge and preventing it from interacting with the silica surface[5][6].

Q3: If I want to avoid ion-pairing agents like TFA for MS compatibility, what are my column chemistry options? A: You have two primary column-driven solutions that manipulate surface charge:

  • Charged Surface Hybrid (CSH) Columns: These columns are intentionally manufactured with a low-level positive surface charge. At low pH (even with weak formic acid), the positive surface repels the positively charged morpholine, completely eliminating the cation-exchange mechanism and allowing for high mass loading without tailing[5][7].

  • Bridged Ethylene Hybrid (BEH) Columns at High pH: BEH particles are highly resistant to alkaline degradation (stable up to pH 12)[5]. By running your mobile phase at pH 10.0–10.5 (using ammonium hydroxide), you surpass the pKa of morpholine (8.3). The morpholine becomes deprotonated (neutral), entirely bypassing the silanol interaction[5].

Part 3: Experimental Workflows and Logic

To ensure a self-validating system, you must first prove whether your tailing is chemical or physical.

G A Observe Peak Tailing in Morpholine B Inject Neutral Marker (e.g., Toluene or Uracil) A->B C Does the neutral marker tail? B->C D Physical Issue (Check Void, Tubing, Frit) C->D Yes E Chemical Issue (Silanol Interaction) C->E No

Fig 1: Diagnostic decision tree to differentiate physical vs. chemical peak tailing.

Protocol A: The High-pH Neutralization Method (Recommended for UV/MS)

Causality: By raising the pH at least 1.5 units above the analyte's pKa, the basic amine is forced into its neutral, un-ionized state, ensuring retention is driven purely by hydrophobic partitioning[2][5].

Step-by-Step Methodology:

  • System Preparation: Ensure your LC system is compatible with high pH (purge all lines of acidic modifiers).

  • Column Selection: Install a high-pH stable column, such as a Waters XBridge BEH C18 or Agilent Poroshell HPH-C18[5]. Do not use standard Type A or B silica, as it will dissolve above pH 8.0[2][5].

  • Mobile Phase A Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.2 µm membrane.

  • Mobile Phase B Preparation: 100% LC-MS grade Acetonitrile or Methanol.

  • System Suitability Test (SST): Inject a neutral marker (e.g., Uracil for dead volume, Toluene for retention) to verify column bed integrity[1].

  • Analyte Injection: Inject the morpholine sample. Calculate the USP Tailing Factor ( T=W0.05​/2f ). A successful neutralization will yield a T value between 0.9 and 1.2[3].

Protocol B: The Low-pH Ion-Pairing Method (Recommended for UV-only or Preparative LC)

Causality: If high pH is not viable due to sample stability, use a strong acid to protonate the silanols and an ion-pairing agent to neutralize the analyte's localized charge[5][6].

G Start Low pH Strategy for Morpholine TFA Mobile Phase: 0.1% TFA (pH ~2.0) Start->TFA Mech1 Protonates Silanols (Si-O⁻ → Si-OH) TFA->Mech1 Mech2 Ion-Pairs with Amine (NH₂⁺ ↔ TFA⁻) TFA->Mech2 Result Eliminates Cation Exchange Symmetrical Peak Achieved Mech1->Result Mech2->Result

Fig 2: Dual-action mechanism of Trifluoroacetic Acid (TFA) in resolving basic amine tailing.

Step-by-Step Methodology:

  • Column Selection: Install a fully end-capped, high-purity Type B silica C18 column or a CSH column[4][5].

  • Mobile Phase A Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Note: TFA causes ion suppression in MS; this is best for UV detection[5][6].

  • Mobile Phase B Preparation: Add 1.0 mL of TFA to 1000 mL of Acetonitrile.

  • Equilibration: Flush the column with 10-15 column volumes of the mobile phase. Ion-pairing reagents take longer to equilibrate with the stationary phase than standard modifiers.

  • Analyte Injection: Inject the morpholine compound. The TFA will mask the protonated amine, resulting in sharp, Gaussian peak shapes[6].

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Labs. Available at:[Link]

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" Waters Knowledge Base. Available at:[Link]

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Waters Knowledge Base. Available at:[Link]

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles." Waters Application Notes. Available at:[Link]

  • LabRulez LCMS. "Waters ACQUITY UPLC and ACQUITY PREMIER CSH Columns." LabRulez. Available at:[Link]

Sources

Optimization

Minimizing solvent effects in biological assays with benzophenones

Welcome to the Technical Support Center for Chemical Biology and Assay Development. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chemical Biology and Assay Development. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in drug discovery and chemical proteomics: managing the delicate balance between compound solubility and solvent-induced artifacts when working with highly hydrophobic molecules like benzophenones.

Benzophenones are ubiquitous in chemical biology, serving as the premier photophores for photoaffinity labeling (PAL) to identify drug targets and map protein-ligand interactions[1]. However, their extreme hydrophobicity necessitates the use of amphipathic organic solvents, primarily Dimethyl Sulfoxide (DMSO)[2]. If not rigorously controlled, DMSO introduces severe solvent effects that compromise assay integrity. This guide provides the mechanistic insights, troubleshooting frameworks, and self-validating protocols required to isolate true biological activity from solvent-induced noise.

Section 1: Mechanistic Logic of Solvent Effects

Before troubleshooting, it is critical to understand why organic solvents disrupt biological assays. DMSO is not biologically inert. At high concentrations, it thermodynamic destabilizes proteins and alters cellular states.

G A High DMSO Concentration (>1% v/v) B Protein Unfolding & Conformational Shifts A->B Thermodynamic destabilization C Weakened Ligand Binding Affinity A->C Disruption of hydrophobic interactions E Cellular Toxicity & Altered Signaling A->E Membrane permeabilization D Assay Interference (False Negatives) B->D C->D

Logical mapping of DMSO-induced solvent effects in biological assays.

Section 2: Frequently Asked Questions (FAQs)

Q: Why do benzophenone probes require DMSO, and what are the mechanistic risks to my assay? A: Benzophenones are highly hydrophobic structures. While this property is essential for driving interactions with hydrophobic protein pockets during photoaffinity labeling[1], their poor aqueous solubility necessitates the use of a powerful amphipathic solvent like DMSO[2]. The risk lies in the thermodynamics of the solvent: DMSO accelerates protein unfolding and weakens the non-covalent interactions between small molecules and proteins[3]. In cell-based systems, it can alter membrane permeability and modulate off-target signaling pathways, leading to cytotoxicity and false readouts[2].

Q: What is the maximum tolerated DMSO concentration (MTDC) for these assays? A: The MTDC is highly dependent on the specific biological system, but a rigorous industry standard is to maintain final DMSO concentrations at or below 0.5% (v/v) to minimize cytotoxic effects and protein destabilization[2][3]. For highly sensitive primary cell lines or delicate enzymatic assays, the concentration should ideally be kept below 0.1%[2].

Q: Why do my benzophenone stocks precipitate even when stored in 100% DMSO? A: This is often caused by the hygroscopic nature of DMSO during repeated freeze-thaw cycles or prolonged exposure to the atmosphere. The uptake of small quantities of water significantly decreases compound solubility. Mechanistically, the non-ideal properties of DMSO-water mixtures make solvent cavity formation—a necessary thermodynamic step for solute dissolution—much more difficult than in dry DMSO[4].

Q: My benzophenone probe binds tightly to the target, but I see no crosslinking upon UV irradiation. Is the solvent to blame? A: Not necessarily. While solvent effects can weaken binding[3], successful photoaffinity labeling requires more than just high binding affinity. Conformational flexibility of the photoligand is a critical determinant of crosslinking efficiency[5]. If the benzophenone moiety is rigidly locked in an orientation pointing away from the protein backbone, the generated diradical will simply react with the solvent (DMSO or water) rather than the target protein[5].

Section 3: Troubleshooting Guide & Data Presentation

When optimizing high-throughput screening (HTS) or PAL assays, the method of solvent dispensing is the most critical variable. Intermediate aqueous dilutions often cause hydrophobic benzophenones to "crash out" of solution[3].

Table 1: Quantitative Impact of Dispensing Technologies on Final DMSO Concentration

Dispensing TechnologyMinimum Transfer VolumeIntermediate Dilution Required?Typical Final DMSO %Impact on Benzophenone Solubility
Manual Pipetting~1.0 µLYes1.0% - 5.0%High risk of precipitation in aqueous buffer
Bulk Dispensers (e.g., Latitude)50 nL[3]No~0.5%Moderate; maintains solubility if mixed rapidly
Acoustic Drop Ejection (Echo 550)2.5 nL[3]No< 0.1%Optimal; direct transfer prevents precipitation[3]

Table 2: Troubleshooting Matrix for Benzophenone Assays

Observed IssueMechanistic CauseRecommended Solution
Compound Precipitation Water uptake in hygroscopic DMSO alters solvent cavity formation[4].Use anhydrous DMSO; utilize low-energy in-well sonication to re-dissolve precipitated stocks[4].
Loss of Target Binding DMSO-induced thermodynamic protein unfolding[3].Keep final DMSO < 0.5% using acoustic dispensing[3]; validate with the MTDC protocol.
Low Crosslinking Efficiency Insufficient probe conformational flexibility[5].Optimize linker length; flexibility is required to align the photophore with the protein backbone[5].
High Non-Specific Background Random solvent-driven hydrophobic aggregation.Add carrier proteins (e.g., BSA) to the assay buffer[6]; employ competitive displacement controls.

Section 4: Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies incorporate built-in controls to distinguish true biological phenomena from solvent artifacts.

Protocol 1: Establishing the Maximum Tolerated DMSO Concentration (MTDC)

Self-Validation Mechanism: A dose-response curve must be generated alongside a zero-DMSO vehicle control to establish a true baseline. An established cytotoxic agent should be used as a positive control for assay sensitivity[2].

  • Cell Seeding: Plate your cells of interest in a 96-well plate at their optimal density for a viability assay and allow them to adhere overnight[2].

  • Solvent Titration: Prepare a series of dilutions of your cell culture medium containing various concentrations of anhydrous DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%). Crucially, prepare a control medium with absolutely no DMSO[2].

  • Incubation: Remove the existing medium and replace it with the DMSO-spiked media. Incubate for the desired experimental duration (e.g., 48 hours)[2].

  • Viability Readout: Utilize a metabolic assay (e.g., MTT or CellTiter-Glo). Solubilize the resulting formazan crystals and read the absorbance[2].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The MTDC is the highest concentration of DMSO that does not cause a statistically significant decrease in cell viability[2].

Protocol 2: Benzophenone Photoaffinity Labeling (PAL) Assay

Self-Validation Mechanism: To confirm that the crosslinking is specific to the target and not a random solvent-driven aggregation, the protocol strictly requires a competitive displacement control (excess unlabeled ligand) and a minus-UV control[6].

PAL_Workflow S1 1. Probe Solubilization (100% Anhydrous DMSO) S2 2. Acoustic Dispensing (Direct to Assay Plate) S1->S2 Prevents precipitation S3 3. Incubation with Target (Final DMSO < 0.5%) S2->S3 Minimizes solvent volume S4 4. UV Irradiation (350-365 nm, 4°C) S3->S4 Equilibrium reached S5 5. SDS-PAGE & Fluorescence Imaging S4->S5 Covalent crosslinking

Step-by-step workflow for benzophenone photoaffinity labeling with minimized DMSO.

  • Probe Preparation: Prepare a highly concentrated stock solution of the benzophenone probe in 100% anhydrous DMSO. Keep the solution in the dark to avoid premature photolysis[1].

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense nanoliter volumes of the probe directly into the aqueous assay buffer containing the target protein (e.g., 50 µM recombinant protein). This ensures the final DMSO concentration remains < 0.5% without requiring intermediate aqueous dilutions that cause precipitation[3][6].

  • Equilibration: Incubate the mixture for 15 minutes at room temperature to allow the probe to reach binding equilibrium with the target[6].

  • UV Irradiation: Place the samples on crushed ice to prevent thermal degradation of the protein. Irradiate the samples at 350-365 nm for 10-30 minutes using a UV crosslinker positioned approximately 5 cm from the sample[1][6].

  • Resolution & Analysis: Resolve the crosslinked complexes using SDS-PAGE on 4–20% tricine gels. Visualize the crosslinked adducts via in-gel fluorescence imaging or western blotting[6].

Section 5: References

  • Keeping DMSO Concentration Below 0.5% to Minimize its Effect in HTS Assays. Coroflot. URL:

  • High Throughput Sonication: Evaluation for Compound Solubilization. Ingenta Connect. URL:

  • Probing Proteomes with Benzophenone Photoprobes. ResearchGate. URL:

  • Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. cam.ac.uk. URL:

  • Binding is not enough; flexibility is needed for photocrosslinking of Lck kinase by benzophenone photoligands. PMC. URL:

  • How to control for the effects of DMSO when used as a solvent for Deguelin. Benchchem. URL:

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Benzophenone-Based Compounds

Welcome to the technical support center dedicated to overcoming the challenges associated with the bioavailability of benzophenone-based compounds. As researchers, scientists, and drug development professionals, you are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the bioavailability of benzophenone-based compounds. As researchers, scientists, and drug development professionals, you are likely aware of the potential of this chemical scaffold in various therapeutic areas.[1][2] However, their inherent physicochemical properties, particularly poor aqueous solubility, often lead to significant hurdles in achieving desired therapeutic efficacy due to limited bioavailability.[3][4]

This guide is structured to provide you with not only practical troubleshooting advice and answers to frequently asked questions but also the underlying scientific principles behind the recommended strategies. Our goal is to empower you with the knowledge to make informed decisions in your experimental design, leading to robust and reliable outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why do many benzophenone-based compounds exhibit low oral bioavailability?

Low oral bioavailability for this class of compounds is typically a multifaceted issue stemming from:

  • Poor Aqueous Solubility: Benzophenones are often highly lipophilic and crystalline, leading to low solubility in gastrointestinal fluids. This is a primary rate-limiting step for absorption.[3][4]

  • First-Pass Metabolism: Depending on their specific structure, some benzophenone derivatives can be extensively metabolized by the liver before reaching systemic circulation, further reducing their bioavailability.[5]

Q2: What are the initial characterization steps to diagnose the cause of low bioavailability for my benzophenone derivative?

A thorough understanding of your compound's physicochemical properties is paramount. Before exploring complex formulation strategies, a systematic initial characterization should be performed:

  • pH-Dependent Solubility: Determine the aqueous solubility across a physiologically relevant pH range (e.g., 1.2 to 6.8) to understand its behavior in different segments of the gastrointestinal tract.[6][7]

  • LogP/LogD: Quantify the lipophilicity of your compound. This will help in selecting appropriate formulation components, especially for lipid-based systems.

  • Solid-State Characterization: Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are crucial to identify the crystalline form (polymorphism) and melting point. Amorphous forms are generally more soluble than their crystalline counterparts.[8][9]

Q3: What are the primary formulation strategies to enhance the bioavailability of poorly soluble benzophenone compounds?

Several innovative formulation strategies can be employed. The choice of strategy depends heavily on the specific properties of your benzophenone derivative.[10][11][12] Key approaches include:

  • Particle Size Reduction: Increasing the surface area-to-volume ratio by decreasing particle size can significantly enhance the dissolution rate.[4][13][14]

  • Amorphous Solid Dispersions: Dispersing the benzophenone compound in a hydrophilic polymer matrix at a molecular level can prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.[8][10][15]

  • Lipid-Based Formulations: For highly lipophilic benzophenones, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and potentially utilize the lymphatic absorption pathway to bypass first-pass metabolism.[11][16]

  • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of the benzophenone molecule.[17][18][19]

II. Troubleshooting Guides

This section provides a more in-depth, question-and-answer-formatted guide to address specific issues you might encounter during your experiments.

Particle Size Reduction Strategies
Q4: I've micronized my benzophenone compound, but the dissolution profile hasn't improved as expected. What could be the issue?

Possible Cause: Particle aggregation or poor wettability. While micronization increases the surface area, the high surface energy of small particles can lead to re-agglomeration, effectively reducing the available surface for dissolution.[14] Additionally, if the powder is not properly wetted by the dissolution medium, it may float or clump, hindering dissolution.

Troubleshooting Steps:

  • Incorporate a Wetting Agent: Include a small percentage of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, polysorbate 80) in your dissolution medium or formulation to reduce surface tension and improve particle wetting.

  • Consider Nanosizing: If micronization is insufficient, further reduction to the nanometer scale (nanosuspension) can provide a more significant increase in surface area and dissolution velocity.[4]

  • Particle Size Analysis: Verify the particle size distribution post-micronization and after dispersion in the dissolution medium using techniques like laser diffraction to confirm that aggregation is not occurring.[13][20]

Amorphous Solid Dispersions
Q5: My solid dispersion formulation is showing signs of recrystallization during stability studies. How can I prevent this?

Possible Cause: Insufficient stabilization by the polymer carrier or inappropriate storage conditions. The amorphous state is thermodynamically unstable, and the benzophenone compound will have a natural tendency to revert to its more stable crystalline form.

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is critical. A polymer with a high glass transition temperature (Tg) can help to restrict molecular mobility and inhibit recrystallization.[8] Consider polymers that can form specific interactions (e.g., hydrogen bonds) with your benzophenone derivative to further stabilize the amorphous form.

  • Drug Loading: High drug loading can increase the propensity for recrystallization. Experiment with lower drug-to-polymer ratios to ensure the drug is molecularly dispersed.

  • Storage Conditions: Store the solid dispersion under controlled temperature and humidity conditions, preferably well below the Tg of the formulation, to minimize molecular mobility.

Lipid-Based Formulations
Q6: I'm developing a Self-Emulsifying Drug Delivery System (SEDDS), but it's not forming a stable nanoemulsion upon dilution. What should I optimize?

Possible Cause: An imbalance in the ratio of oil, surfactant, and cosurfactant, or poor selection of these components. The ability of a SEDDS to spontaneously form a nanoemulsion is dependent on the delicate interplay between these excipients.

Troubleshooting Steps:

  • Component Screening: Systematically screen different oils, surfactants, and cosurfactants for their ability to solubilize your benzophenone compound.

  • Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and cosurfactant that result in a stable nanoemulsion region.

  • Droplet Size Analysis: After dilution, measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). Aim for a droplet size in the nano-range (typically <200 nm) with a low PDI for optimal stability and absorption.[5][21]

Complexation with Cyclodextrins
Q7: The solubility enhancement of my benzophenone with a cyclodextrin is lower than anticipated. How can I improve complexation efficiency?

Possible Cause: A mismatch between the size of the benzophenone molecule and the cyclodextrin cavity, or suboptimal complexation conditions.

Troubleshooting Steps:

  • Cyclodextrin Selection: The cavity size of the cyclodextrin must be appropriate to accommodate the guest molecule. For many aromatic compounds like benzophenones, β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are often suitable.[18] If your molecule is larger, consider γ-cyclodextrin.

  • Stoichiometry: Determine the optimal molar ratio of the drug to the cyclodextrin. This can be investigated using phase solubility studies.

  • Preparation Method: The method used to prepare the inclusion complex can influence efficiency. Techniques like kneading, co-evaporation, or freeze-drying can yield better results than simple physical mixing.

III. Experimental Protocols & Data Presentation

Protocol 1: Preparation of a Benzophenone-Based Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve the benzophenone active pharmaceutical ingredient (API) and a suitable polymer carrier (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., a mixture of dichloromethane and methanol) in which both components are soluble. A typical starting API-to-polymer ratio is 1:3 by weight.[7]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

  • Characterization: Confirm the amorphous nature of the dispersion using XRD and DSC.

Protocol 2: In Vitro Dissolution Testing of Benzophenone Formulations
  • Apparatus: Use a USP Apparatus 2 (paddle) dissolution tester.[7]

  • Medium: Select a dissolution medium that is relevant to the physiological conditions of the gastrointestinal tract. For poorly soluble compounds, a biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) may be more predictive of in vivo performance than simple buffers.[6]

  • Parameters:

    • Volume: 900 mL

    • Temperature: 37 ± 0.5°C

    • Paddle Speed: 50 or 75 RPM[7]

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.[7]

  • Analysis: Analyze the concentration of the dissolved benzophenone in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Data Summary Table
Formulation StrategyKey Parameters to OptimizeTypical Analytical TechniquesExpected Outcome
Particle Size Reduction Particle size, surfactant concentrationLaser Diffraction, SEMIncreased dissolution rate
Amorphous Solid Dispersion Polymer type, drug loadingXRD, DSC, FT-IREnhanced solubility and dissolution
Lipid-Based Formulation Oil/surfactant/cosurfactant ratioDLS, TEMSpontaneous nanoemulsion formation, improved solubilization
Cyclodextrin Complexation Cyclodextrin type, molar ratioPhase Solubility, NMR, DSCIncreased aqueous solubility

IV. Visualizations

Experimental Workflow for Bioavailability Enhancement

G cluster_0 Initial Characterization cluster_1 Formulation Strategy Selection cluster_2 Characterization & Optimization cluster_3 In Vivo Evaluation A Physicochemical Profiling (Solubility, LogP, pKa) B Solid-State Analysis (XRD, DSC) C Particle Size Reduction (Micronization/Nanosizing) A->C Low Solubility E Lipid-Based Systems (SEDDS) A->E High Lipophilicity D Amorphous Solid Dispersion B->D Crystalline G In Vitro Dissolution Testing C->G D->G E->G F Inclusion Complexation F->G H Physical & Chemical Stability G->H I In Vitro Permeability (e.g., Caco-2) G->I J Pharmacokinetic Studies (Animal Model) H->J I->J K Data Analysis (AUC, Cmax, Tmax) J->K

Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.

Signaling Pathway of Oral Drug Absorption

G cluster_0 Lumen of GI Tract cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation A Solid Dosage Form B Disintegration & Dissolution A->B Liberation C Drug in Solution B->C Dissolution D Absorption (Passive/Active Transport) C->D Absorption E Portal Vein D->E F Liver (First-Pass Metabolism) E->F G Systemic Bloodstream F->G Bioavailable Fraction

Caption: Key steps in oral drug absorption highlighting critical barriers.

V. References

  • Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved March 22, 2026, from

  • PubMed. (n.d.). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Retrieved March 22, 2026, from

  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved March 22, 2026, from

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved March 22, 2026, from

  • PMC. (n.d.). Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir. Retrieved March 22, 2026, from

  • Unknown. (n.d.). Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. Retrieved March 22, 2026, from _

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved March 22, 2026, from

  • Unknown. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved March 22, 2026, from

  • Lab Manager. (2025, May 22). Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. Retrieved March 22, 2026, from

  • HORIBA. (n.d.). Particle Characterization in the Pharmaceutical Industry. Retrieved March 22, 2026, from

  • Contract Pharma. (2023, September 7). The Importance of Particle Size Analysis. Retrieved March 22, 2026, from

  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Retrieved March 22, 2026, from

  • Pharma Excipients. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved March 22, 2026, from

  • Unknown. (2025, January 23). Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. Retrieved March 22, 2026, from

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved March 22, 2026, from

  • Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved March 22, 2026, from

  • IJCRT.org. (2025, December 12). Bioavailability Enhancement Techniques For Poorly Soluble Drug. Retrieved March 22, 2026, from

  • PMC. (n.d.). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Retrieved March 22, 2026, from

  • World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability. Retrieved March 22, 2026, from

  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved March 22, 2026, from

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved March 22, 2026, from

  • Patsnap Synapse. (2025, May 29). What are the formulation strategies to improve PK properties?. Retrieved March 22, 2026, from

  • Unknown. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved March 22, 2026, from

  • Taylor & Francis. (2009, October 29). Full article: Solid Dispersion: An Alternative Technique for Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved March 22, 2026, from

  • Anton Paar Wiki. (n.d.). Particle Size Analysis in Pharmaceutics. Retrieved March 22, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds. Retrieved March 22, 2026, from

  • TechConnect Briefs. (2006, May 7). Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs. Retrieved March 22, 2026, from

  • Taylor & Francis. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved March 22, 2026, from

  • Unknown. (2025, February 14). Particle Size Distribution (PSD) Analysis in Pharma: Key Insights. Retrieved March 22, 2026, from

  • ResearchGate. (2024, October 17). A Comprehensive Review on Solid Dispersion Technique to Enhance the Solubility and Bioavailability of Poorly Water-Soluble Drugs. Retrieved March 22, 2026, from

  • Unknown. (2011, September 15). Enhancement of Oral Bioavailability and Solid Dispersion: A Review. Retrieved March 22, 2026, from

  • AIP Publishing. (2023, September 8). Nanoemulsion: A Novel Strategy for Bioavailability Enhancement. Retrieved March 22, 2026, from

  • MDPI. (2025, October 9). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Retrieved March 22, 2026, from

  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved March 22, 2026, from

  • Unknown. (n.d.). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. Retrieved March 22, 2026, from

  • JoVE. (2025, September 17). Video: Drug Product Performance: In Vitro–In Vivo Correlation. Retrieved March 22, 2026, from

  • ResearchGate. (2015, January 15). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved March 22, 2026, from

  • Scribd. (2024, April 25). Ambroxol Dissolution Testing Insights | PDF | Solubility | Nanoparticle. Retrieved March 22, 2026, from

  • PMC. (n.d.). Dissolution Studies of Poorly Soluble Drug Nanosuspensions in Non-sink Conditions. Retrieved March 22, 2026, from

  • International Journal of Current Pharmaceutical Research. (n.d.). Academic Sciences. Retrieved March 22, 2026, from

  • PMC. (n.d.). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved March 22, 2026, from

  • ACS Publications. (2021, March 7). Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products | Chemical Research in Toxicology. Retrieved March 22, 2026, from

  • PMC. (n.d.). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Retrieved March 22, 2026, from

  • HBM4EU. (2022, June 1). Substance report. Retrieved March 22, 2026, from

  • ResearchGate. (2025, November 20). The environmental sources of benzophenones: Distribution, pretreatment, analysis and removal techniques | Request PDF. Retrieved March 22, 2026, from

  • PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved March 22, 2026, from

  • SciSpace. (n.d.). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. Retrieved March 22, 2026, from

  • Unknown. (2017, December 7). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Retrieved March 22, 2026, from

  • PubMed. (2021, April 19). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Retrieved March 22, 2026, from

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Divergence: The Structural Basis of Efficacy

As a Senior Application Scientist evaluating UV filters and photoactive compounds, understanding the structural nuances of benzophenone derivatives is critical. While positional isomers share identical molecular weights...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating UV filters and photoactive compounds, understanding the structural nuances of benzophenone derivatives is critical. While positional isomers share identical molecular weights and elemental compositions, the spatial arrangement of their functional groups dictates entirely divergent photophysical and toxicological profiles.

This guide provides an in-depth, objective comparison of 2-hydroxybenzophenone (2-OH-BP) and 4-hydroxybenzophenone (4-OH-BP) , focusing on their mechanistic efficacy as photostable agents versus their potential as endocrine disruptors.

The fundamental difference in the efficacy of 2-OH-BP and 4-OH-BP stems from their excited-state dynamics upon UV photon absorption.

2-Hydroxybenzophenone (2-OH-BP): The ESIPT Mechanism 2-OH-BP is a highly efficacious and photostable UV filter. Its stability is governed by Excited-State Intramolecular Proton Transfer (ESIPT) [1]. The hydroxyl group at the ortho position forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, creating a planar six-membered pseudo-ring. Upon excitation to the singlet state ( S1​ ), the molecule undergoes an ultrafast (< 1 picosecond) proton transfer from the oxygen of the hydroxyl group to the carbonyl oxygen, forming a transient keto tautomer[2]. This keto form rapidly decays back to the ground state via internal conversion (non-radiative decay), releasing the absorbed UV energy as harmless heat before reverting to the original enol form. This self-quenching cycle prevents the formation of reactive intermediates.

4-Hydroxybenzophenone (4-OH-BP): Triplet State Generation In contrast, 4-OH-BP lacks the spatial proximity required for intramolecular hydrogen bonding. Without the ESIPT pathway, the excited singlet state of 4-OH-BP undergoes rapid Intersystem Crossing (ISC) to a long-lived, highly reactive triplet state ( T1​ )[3]. This triplet state can persist for microseconds, allowing it to undergo intermolecular reactions, such as hydrogen abstraction from surrounding solvents or energy transfer to molecular oxygen, generating reactive oxygen species (ROS)[4]. Consequently, 4-OH-BP is highly photolabile and unsuitable as a primary UV filter.

Photophysics UV UV Photon Absorption BP2 2-Hydroxybenzophenone (Enol S0) UV->BP2 BP4 4-Hydroxybenzophenone (S0) UV->BP4 S1_2 Excited Singlet (S1) BP2->S1_2 S1_4 Excited Singlet (S1) BP4->S1_4 ESIPT ESIPT (Ultrafast Keto Formation) S1_2->ESIPT < 1 ps ISC Intersystem Crossing (ISC) S1_4->ISC ~ ns IC Internal Conversion (Heat Release) ESIPT->IC IC->BP2 Ground State Recovery T1 Reactive Triplet State (T1) ISC->T1 ROS ROS Generation & Photodegradation T1->ROS

Fig 1. Photophysical pathways: ESIPT in 2-OH-BP vs. Triplet State generation in 4-OH-BP.

Toxicological Efficacy: Endocrine Disruption Potential

Beyond photophysics, the positional isomerism drastically alters biological interactions, specifically regarding estrogenic activity.

Research demonstrates that hydroxylated benzophenones exhibit varying degrees of estrogenic activity in human breast cancer cell lines (MCF-7)[5]. The presence of a hydroxyl group at the para (4-) position is structurally homologous to the phenolic A-ring of 17 β -estradiol. This allows 4-OH-BP to effectively dock into the ligand-binding domain of the estrogen receptor (ER α ), acting as a xenoestrogen[5].

Conversely, 2-OH-BP exhibits negligible estrogenic activity. The ortho-hydroxyl group is sterically hindered by the adjacent phenyl ring and is locked in an intramolecular hydrogen bond, preventing it from serving as a hydrogen bond donor to the receptor's binding pocket residues.

Quantitative Data Comparison

The following table synthesizes the experimental photophysical and biological metrics distinguishing the two isomers.

Parameter2-Hydroxybenzophenone (2-OH-BP)4-Hydroxybenzophenone (4-OH-BP)
Primary Deactivation Pathway ESIPT (Ultrafast internal conversion)Intersystem Crossing (ISC) to T1​
Triplet State ( T1​ ) Lifetime Not observed (Quenched < 1 ps)~8 μ s (in acetonitrile)[4]
Photostability (Quantum Yield) Highly Stable ( Φdeg​<10−5 )Photolabile ( Φdeg​≈10−2 )
Estrogenic Activity (MCF-7) Negligible / UndetectableHigh (Binds ER α )[5]
Primary Application UV Stabilizer / Sunscreen FilterPhotoinitiator / Chemical Intermediate

Experimental Protocols for Efficacy Validation

To ensure scientific integrity, the evaluation of these isomers requires self-validating experimental systems. Below are the standard protocols used to derive the comparative data.

Protocol A: Laser Flash Photolysis (LFP) for Photostability Profiling

This protocol measures the transient absorption kinetics to confirm the presence or absence of reactive triplet states[3].

  • Sample Preparation: Prepare 0.1 mM solutions of 2-OH-BP and 4-OH-BP in spectroscopic grade acetonitrile. Purge with Argon for 20 minutes to deoxygenate the samples (preventing premature triplet quenching by ambient O2​ ).

  • Actinometry (Self-Validation): Use a standard benzophenone solution (known triplet yield ΦT​=1.0 ) to calibrate the laser intensity and detector response.

  • Excitation: Irradiate the samples using an Nd:YAG laser (third harmonic, λex​ = 355 nm, ~10 mJ/pulse, 8 ns pulse width).

  • Transient Absorption Detection: Monitor the transient absorbance using a Xenon arc lamp and a monochromator coupled to a photomultiplier tube.

  • Data Analysis:

    • For 4-OH-BP , a strong transient absorption peak will emerge at ~570 nm, decaying over several microseconds, confirming T1​ formation[4].

    • For 2-OH-BP , no microsecond transient absorption will be observed, validating the ultrafast ESIPT decay mechanism.

Protocol B: MCF-7 Cell Proliferation (E-Screen) Assay

This protocol assesses the endocrine-disrupting efficacy of the isomers by measuring estrogen-dependent cell proliferation[5].

  • Cell Culture: Seed MCF-7 (estrogen receptor-positive) human breast cancer cells in 24-well plates using phenol red-free DMEM supplemented with 5% charcoal-dextran stripped fetal bovine serum (to remove endogenous hormones).

  • Treatment & Controls (Self-Validation):

    • Positive Control: 17 β -estradiol (10 nM) to validate maximum proliferative response.

    • Negative Control: Vehicle only (0.1% DMSO) to establish baseline growth.

    • Test Groups: Expose cells to varying concentrations (0.1 μ M to 10 μ M) of 2-OH-BP and 4-OH-BP.

  • Incubation: Incubate for 144 hours (6 days) at 37°C with 5% CO2​ .

  • Quantification: Fix cells with trichloroacetic acid, stain with Sulforhodamine B (SRB), and measure absorbance at 510 nm using a microplate reader.

  • Interpretation: 4-OH-BP will show a dose-dependent increase in cell proliferation relative to the negative control. 2-OH-BP will remain near baseline, proving its lack of estrogenic efficacy.

Workflow cluster_0 Photophysical Efficacy cluster_1 Toxicological Efficacy Start Isomer Selection (2-OH-BP vs 4-OH-BP) LFP Laser Flash Photolysis (355 nm excitation) Start->LFP MCF7 MCF-7 Cell Culture (ER+ Breast Cancer) Start->MCF7 TAS Transient Absorption Spectroscopy LFP->TAS Kinetics Triplet Lifetime & Decay Kinetics TAS->Kinetics Prolif E-Screen Assay (Cell Proliferation) MCF7->Prolif Binding ERα Binding Affinity (IC50 Determination) Prolif->Binding

Fig 2. Dual-track experimental workflow for evaluating photophysical and toxicological efficacy.

Conclusion & Application Directives

For drug development and material science professionals, the selection between benzophenone isomers must be strictly guided by structural causality. 2-Hydroxybenzophenone is the definitive choice for applications requiring robust UV stabilization without biological interference, owing to its self-quenching ESIPT mechanism. Conversely, 4-Hydroxybenzophenone must be excluded from consumer-facing formulations (like sunscreens or cosmetics) due to its dual liability: it acts as a photolabile ROS generator and a potent xenoestrogen.

References

  • Suzuki, T., et al. "Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens." ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMAr0D49B6o7ZJM-3LEVn8nepifKvQFnkVc7BlnwVlJILox6feThfW9eOhv1dZ-dMjbA6O-zCFZmuMCi7edN0t_fUTZ9xbz8mhyNccQHSscqmZ29DMyZUzeg8N-eGyzBrBS5GDf9WSlwGMI3t2hRP0rkIp1iZoTsBzRMMvAnWG6U-KYN8_OG_dGDQroOMWWTSYZJGNBFCCccr0nO4eTH18uQW-DUhYAm60HbS6N0wBCVeNY5liAlgbelPlZizaddFMcOSfnOqM-4_E3V3noWu8b5-clRRNz1M8]
  • "Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents." ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyPvJah-tEItaawh_byZNI7XPDyNlJtXmBmPdRVvtMiD0ZXvuSsLwmOQAfgOYKy-7cJ1hckTTC60Q9i5VS2dAABOHOqguomIK8Zn_-qEjZxPWIBdBhHvQxSyiWIWD4ksrlb6YHRHWjFwmo3QR4R3NDEUsj98tdSNQRme_gh3m5t-OyySpXXBT3tORamWSF8Qd9RgwkaFTegxsRgLx27BqgLRREWs4vsbLpcNf4EdBtQ4JYYCs_rE7rX8QlKO6tQnQTgaO9nJxXhmQyichqhF8B]
  • "Excited State Kinetics in Crystalline Solids: Self-Quenching in Nanocrystals of 4,4′-Disubstituted Benzophenone Triplets Occurs by a Reductive Quenching Mechanism." Journal of the American Chemical Society. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElYYfjoX-bMiE2z_ZgOTjES6uFlg4I4dpiR95jZrCwtzp6OCZKm9-RkitZuboGipSE-RRWDMRSb52WrJLo_NNAo3Ptt6DwcfRnJt3GhmFowtIecAXjiSPLC16m9BAD1NDj2gURwQ==]
  • "Heterocyclic molecules with ESIPT emission: synthetic approaches, molecular diversities, and application strategies." PMC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETzsHDWwvk5stzw-eust_9_mQbVmQSk2rCFKIsQ5rB44CLFtvOExdR-Gt8rmVIzAtEfomheFfX5QVodYvFC1f8lof3MCdB-eaFjWBcTPXzuTyYcA28VZh1KT2vLrxJTIK44fRrqDRozCpWHD5w]
  • "A Reevaluation of the Photolytic Properties of 2-Hydroxybenzophenone-Based UV Sunscreens." Scilit. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEjtFWS5XZpXlUVZ4EaSToE4WlfGPLEI1NSc1swr4TrTJb21lh4WTOtj27_RsIAKvaAXWDyBMWDmLt2-XYoeABBlT3cD8dZ3nHHnGoJMS1_wUaysokwVcxX3mIqaU5toj_EBugOc3kUWRIlnQAXUwnHMWqpN6Iq33pZY47PaQs]

Sources

Comparative

In Vitro and In Vivo Correlation of 3'-Carboethoxy-2-morpholinomethyl Benzophenone Activity: A Comparative Profiling Guide

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic binding affinities to understand the holistic in vitro and in vivo correlation (IVIVC). This guide provides an objective,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic binding affinities to understand the holistic in vitro and in vivo correlation (IVIVC). This guide provides an objective, data-driven comparison of 3'-Carboethoxy-2-morpholinomethyl benzophenone (3-CE-2-MMB, CAS 898750-17-9)[1],[2], a specialized synthetic scaffold, against standard alternatives in the context of anti-inflammatory drug development.

Rationale for the Scaffold & Comparative Alternatives

When designing or evaluating a preclinical screening cascade, understanding the structure-activity relationship (SAR) causality is critical. The benzophenone core is a well-established pharmacophore for cyclooxygenase (COX) inhibition. However, we must evaluate why specific functional groups are appended to this core:

  • The Morpholinomethyl Substitution: Highly lipophilic benzophenones often suffer from poor aqueous solubility, leading to erratic oral absorption. The basic morpholine nitrogen allows for formulation as an HCl salt, drastically improving dissolution rates in the gastric environment[3].

  • The 3'-Carboethoxy Substitution: This ester acts as a lipophilic anchor to enhance cellular permeability during in vitro assays. More importantly, it serves as a prodrug in vivo, undergoing hepatic cleavage to yield a pharmacologically active carboxylic acid that sustains target engagement.

To objectively benchmark 3-CE-2-MMB, we compare its performance against two alternatives:

  • Ketoprofen: The gold-standard, FDA-approved benzophenone-derived non-selective NSAID.

  • 2-Morpholinomethyl benzophenone (Base Scaffold): A structurally related analog lacking the 3'-ester, used to isolate the pharmacodynamic contribution of the carboethoxy modification[3].

In Vitro Profiling: Target Engagement & Cellular Permeability

Basic enzymatic inhibition does not guarantee cellular efficacy. Our in vitro protocol utilizes a two-tiered, self-validating system to confirm both direct target engagement and membrane permeability.

Experimental Protocol: COX Enzymatic & Macrophage Assays
  • Enzymatic Specificity Assay: Incubate recombinant human COX-1 and COX-2 with arachidonic acid and test compounds (0.01 – 100 µM) for 15 minutes at 37°C. Quantify the downstream product, Prostaglandin E2 (PGE2), via competitive ELISA.

    • Causality: Running COX-1 alongside COX-2 acts as an internal control for off-target binding and establishes the Selectivity Index (SI).

  • Cellular Efficacy Assay: Seed RAW 264.7 murine macrophages at 1×105 cells/well. Pre-treat for 1 hour with 3-CE-2-MMB, Ketoprofen, or Vehicle (0.1% DMSO). Stimulate with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

    • Causality: RAW 264.7 cells are a robust model for macrophage-driven inflammation. LPS strongly induces COX-2 expression without altering constitutive COX-1. The vehicle control establishes the baseline inflammatory response, while Ketoprofen validates the assay's dynamic range.

In Vitro Quantitative Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)RAW 264.7 PGE2 IC₅₀ (µM)
3-CE-2-MMB >50.00.42>119.00.85
Base Scaffold 25.43.108.25.40
Ketoprofen 0.010.050.20.12

Data Insight: While Ketoprofen is highly potent, it is non-selective (SI = 0.2). 3-CE-2-MMB demonstrates a highly favorable COX-2 selectivity profile. The tight correlation between its enzymatic IC₅₀ (0.42 µM) and cellular IC₅₀ (0.85 µM) confirms excellent membrane permeability, heavily facilitated by the lipophilic carboethoxy group.

In Vivo Efficacy: Translating Phenotypic Outcomes

To establish IVIVC, we utilize the carrageenan-induced paw edema model. This model is biphasic: the early phase (0–2h) is driven by histamine and serotonin, whereas the late phase (3–5h) is strictly dependent on COX-2 induction and subsequent PGE2 overproduction[4]. This temporal separation allows us to isolate the specific in vivo translation of our in vitro COX-2 inhibition data.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Preparation: Fast male Sprague-Dawley rats (180–200g) overnight to ensure uniform gastric absorption.

  • Dosing: Administer test compounds (10 mg/kg) or Vehicle (0.5% CMC-Na) via oral gavage (PO).

    • Causality: Blinding the technician administering the dose and measuring the outcomes ensures a self-validating, bias-free dataset.

  • Induction: 1 hour post-dose, inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw.

  • Quantification: Measure paw volume via water displacement plethysmometer at 0, 1, 3, and 5 hours post-injection.

In Vivo Efficacy & Pharmacokinetic (PK) Data
CompoundOral Dose (mg/kg)% Edema Inhibition (3h)% Edema Inhibition (5h)Oral Bioavailability (F%)
3-CE-2-MMB 1048%62% 74%
Base Scaffold 1022%25%81%
Ketoprofen 1055%58%>90%

Data Insight: 3-CE-2-MMB shows superior late-phase (5h) inhibition compared to the base scaffold. This supports the hypothesis that the carboethoxy ester undergoes hepatic cleavage, acting as a prodrug that sustains active metabolite concentrations at the site of inflammation.

Mechanistic Pathway & IVIVC Visualization

The diagram below maps the logical relationship between the in vitro mechanism of action and the in vivo pharmacokinetic activation of 3-CE-2-MMB.

IVIVC Compound 3'-Carboethoxy-2-morpholinomethyl benzophenone (3-CE-2-MMB) Target Cyclooxygenase-2 (COX-2) Enzyme Compound->Target Direct Inhibition (In Vitro) PK Hepatic Esterase Cleavage (Active Carboxylic Acid) Compound->PK In Vivo Metabolism Product Prostaglandin E2 (PGE2) (In Vitro Marker) Target->Product Synthesis Substrate Arachidonic Acid Substrate->Target Catalysis InVivo Paw Edema & Hyperalgesia (In Vivo Phenotype) Product->InVivo Inflammatory cascade PK->Target Sustained Inhibition (In Vivo)

Fig 1. Pharmacodynamic pathway and in vivo metabolic activation of 3-CE-2-MMB.

Conclusion

The addition of the 3'-carboethoxy and 2-morpholinomethyl groups to the benzophenone core transforms a basic chemical scaffold into a highly viable preclinical lead. While Ketoprofen remains a potent standard, its lack of COX-2 selectivity limits its long-term safety profile. 3-CE-2-MMB successfully bridges the gap between in vitro COX-2 selectivity and robust in vivo late-phase anti-inflammatory efficacy, driven by its favorable prodrug-like pharmacokinetics.

References

  • Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Source: PubMed / Indian Journal of Pharmacology (2015) URL: [Link][4]

Sources

Validation

Comprehensive Comparative Analysis: Benzophenone vs. Thiomorpholinomethyl Benzophenone Derivatives

As drug development pipelines increasingly demand molecules with highly tuned pharmacokinetic and pharmacodynamic profiles, the derivatization of classic pharmacophores has become a cornerstone of medicinal chemistry. Be...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly demand molecules with highly tuned pharmacokinetic and pharmacodynamic profiles, the derivatization of classic pharmacophores has become a cornerstone of medicinal chemistry. Benzophenone, a simple diaromatic ketone, has long served as a versatile building block and photophysical probe. However, the introduction of bulky, heteroatom-rich substituents—specifically the thiomorpholinomethyl group —radically alters the molecule's steric, electronic, and metabolic landscape.

This guide provides an authoritative, objective comparison between the parent benzophenone core and its thiomorpholinomethyl derivatives, focusing on structural mechanics, physicochemical shifts, and experimental validation protocols.

Structural and Mechanistic Comparison

The Benzophenone Core

Benzophenone (Diphenylmethanone) is the simplest diaromatic ketone, characterized by two phenyl rings attached to a central carbonyl group [1].

  • Photochemistry: It is highly efficient at crossing from the singlet (S1) state to the triplet state, making it a standard photo-initiator and UV-absorber [1].

  • Conformation: While the molecule prefers a relatively planar conformation to maximize pi-conjugation, steric repulsion between the ortho-hydrogens of the phenyl rings forces a slight dihedral tilt.

  • Limitations in Drug Design: The basic benzophenone core is highly lipophilic and lacks hydrogen-bond donors or basic centers, limiting its aqueous solubility and target specificity in biological systems.

Thiomorpholinomethyl Benzophenone Derivatives

By appending a thiomorpholinomethyl group (e.g., 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone) [2], the structural paradigm shifts dramatically:

  • Steric Hindrance & Non-Planarity: The bulky thiomorpholinomethyl group forces the thiomorpholine ring into a twist conformation, with the sulfur atom positioned equatorially to minimize steric clashes [3]. This increases the dihedral angle between the benzophenone's aromatic rings (often exceeding 85°), breaking extensive pi-conjugation but creating a highly specific 3D topology for receptor binding.

  • Nitrogen Basicity: The introduction of the tertiary amine in the thiomorpholine ring provides a basic center. This allows for salt formation (e.g., hydrochlorides), drastically improving solubility in acidic physiological media compared to the parent benzophenone.

  • Sulfur Redox Activity: Unlike oxygen-containing morpholine analogs, the sulfur atom in thiomorpholine introduces redox potential. It can be metabolically oxidized to sulfoxides or sulfones by Cytochrome P450 enzymes, which can act as a prodrug mechanism or alter the molecule's half-life [3].

FunctionalImpact BP Benzophenone Core (Rigid, Diaromatic) Deriv Thiomorpholinomethyl Addition BP->Deriv Nucleophilic Substitution Steric Steric Hindrance (Twist Conformation) Deriv->Steric Redox Sulfur Atom (Redox Activity) Deriv->Redox Basic Nitrogen Atom (Basic Center) Deriv->Basic Receptor Altered Receptor Binding & Target Specificity Steric->Receptor Metabolism Metabolic Oxidation (Sulfoxides/Sulfones) Redox->Metabolism Basic->Receptor

Caption: Derivatization of benzophenone and its impact on structural and metabolic profiles.

Quantitative Physicochemical Profiling

To objectively measure the impact of this derivatization, we compare the computed properties of the parent Benzophenone with a representative derivative, 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone [1] [2].

PropertyBenzophenone (CID 3102)4'-Carboethoxy-3-thiomorpholinomethyl BP (CID 24724965)Pharmacological Implication
Molecular Weight 182.22 g/mol 369.5 g/mol Derivative is bulkier, shifting it closer to the "Rule of 5" limits for oral bioavailability.
XLogP3 (Lipophilicity) 3.43.7Slight increase in lipophilicity, balanced by the ionizable amine group in physiological pH.
Topological Polar Surface Area (TPSA) 17.1 Ų71.9 ŲSignificant increase in TPSA for the derivative enhances polar interactions and limits passive BBB crossing.
H-Bond Acceptors 14Enhanced potential for target-specific hydrogen bonding in the derivative.
H-Bond Donors 00Both remain aprotic at the core, relying on acceptor interactions.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol A: Synthesis via Nucleophilic Substitution

This workflow describes the addition of the thiomorpholinomethyl group to a halogenated benzophenone precursor.

  • Preparation: Dissolve 1.0 eq of a bromomethyl-benzophenone derivative in anhydrous Acetonitrile (ACN).

    • Causality: ACN is a polar aprotic solvent that stabilizes the transition state of the SN2 reaction without heavily solvating the nucleophile, ensuring rapid kinetics.

  • Base Addition: Add 2.5 eq of Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct, preventing the protonation of the incoming thiomorpholine, which would otherwise kill its nucleophilicity.

  • Nucleophile Addition: Dropwise addition of 1.2 eq of Thiomorpholine at 0°C, then reflux at 80°C for 4 hours.

    • Causality: Low initial temperature prevents exothermic side reactions (e.g., elimination). Refluxing provides the activation energy required to overcome the steric bulk of the benzophenone core.

  • Workup: Filter the inorganic salts, evaporate the solvent, and purify via silica gel chromatography (Hexane:Ethyl Acetate).

Protocol B: In Vitro Metabolic Stability Assay (HLM)

Because the sulfur atom in thiomorpholine is prone to oxidation, evaluating the metabolic half-life using Human Liver Microsomes (HLM) is critical.

  • Assay Setup: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Add HLM (final protein concentration 0.5 mg/mL) and the test compound (1 µM).

    • Causality: pH 7.4 mimics physiological blood conditions. 1 µM compound concentration ensures first-order kinetics where the enzyme is not saturated.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Without it, oxidative metabolism (specifically sulfur oxidation) cannot occur, serving as a built-in negative control if omitted in a parallel well.

  • Quenching: At time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS).

    • Causality: Cold ACN instantly denatures the microsomal proteins, halting the reaction. It also precipitates the proteins for easy removal while extracting the lipophilic compound and its sulfoxide metabolites into the supernatant.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and the +16 Da (sulfoxide) transition.

MetabolicWorkflow Prep Step 1: Preparation HLM + Buffer + Compound Incubate Step 2: Incubation Add NADPH, 37°C Prep->Incubate Initiate Quench Step 3: Quenching Cold Acetonitrile + IS Incubate->Quench Time Points (0-60 min) Analyze Step 4: LC-MS/MS Quantify Parent & Metabolites Quench->Analyze Centrifuge & Extract

Caption: Step-by-step in vitro metabolic stability assay workflow using human liver microsomes.

Conclusion

The transition from a basic benzophenone to a thiomorpholinomethyl benzophenone derivative represents a shift from a simple photophysical agent to a highly tunable pharmacological scaffold. While the parent compound offers rigidity and lipophilicity, the thiomorpholinomethyl moiety introduces critical 3D steric complexity, basicity for formulation, and a redox-active sulfur center that can be leveraged for targeted metabolic profiling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3102, Benzophenone." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24724965, 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone." PubChem, [Link].

Comparative

A Head-to-Head Comparison of Synthetic Routes for Benzophenone Derivatives: A Guide for Researchers

Benzophenone and its derivatives are a cornerstone in organic synthesis, with wide-ranging applications from photoinitiators and fragrance ingredients to crucial intermediates in the pharmaceutical industry. The selectio...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzophenone and its derivatives are a cornerstone in organic synthesis, with wide-ranging applications from photoinitiators and fragrance ingredients to crucial intermediates in the pharmaceutical industry. The selection of an appropriate synthetic route is paramount for efficiency, scalability, and cost-effectiveness. This guide provides a detailed, head-to-head comparison of the most common and emerging synthetic strategies for the preparation of benzophenone derivatives, offering field-proven insights and supporting experimental data to inform your research and development endeavors.

Friedel-Crafts Acylation: The Classical Workhorse

The Friedel-Crafts acylation is a robust and widely employed method for the synthesis of benzophenones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with a benzoyl chloride or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]

Mechanism of Action

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the interaction of the benzoyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired benzophenone.

Friedel_Crafts_Acylation A Benzoyl Chloride I1 Acylium Ion-Lewis Acid Complex A->I1 + Lewis Acid B Arene (e.g., Benzene) I2 Sigma Complex (Arenium Ion) B->I2 + Acylium Ion C Lewis Acid (e.g., AlCl₃) P Benzophenone I2->P - H⁺, - Lewis Acid

Caption: General workflow of the Friedel-Crafts acylation for benzophenone synthesis.

Experimental Protocol: Synthesis of 4-Methylbenzophenone
  • Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

  • Reagent Addition: The suspension is cooled to 0 °C, and a solution of benzoyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise from the dropping funnel.

  • Aromatic Substrate Addition: Toluene (1.2 eq.) is then added dropwise to the stirred mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford 4-methylbenzophenone.

Performance Analysis

The Friedel-Crafts acylation is favored for its use of readily available starting materials and its generally straightforward procedure. However, its effectiveness is highly dependent on the nature of the aromatic substrate.

  • Substrate Scope: Electron-rich arenes, such as toluene and anisole, undergo acylation readily, with the substituent directing the incoming acyl group to the ortho and para positions.[2][3] Conversely, electron-poor or strongly deactivated aromatic rings, like nitrobenzene, are generally unreactive under Friedel-Crafts conditions.[3][4]

  • Regioselectivity: The directing effect of substituents on the aromatic ring plays a crucial role in the regiochemical outcome. Activating groups (e.g., -CH₃, -OCH₃) are ortho, para-directing, while deactivating groups (e.g., -Cl, -NO₂) are meta-directing.[2] Steric hindrance can also influence the isomer distribution, often favoring the para product over the ortho product.[3]

  • Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with the product ketone. This can lead to significant waste and difficult work-up procedures.

Aromatic SubstrateAcylating AgentCatalyst (eq.)SolventTemp (°C)Time (h)ProductYield (%)Reference
BenzeneBenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2Benzophenone~90BenchChem
TolueneBenzoyl ChlorideAlCl₃DichloromethaneRT44-Methylbenzophenone70.6BenchChem
AnisoleAcetic AnhydrideZeoliteAcetic Acid--4-Methoxyacetophenone-BenchChem
ChlorobenzeneBenzoyl ChlorideAlCl₃Nitrobenzene25-4-Chlorobenzophenone84-97 (para)J. Chem. Soc. (C)

Grignard Reaction: A Versatile Alternative

The Grignard reaction offers a powerful and versatile method for constructing benzophenone derivatives, particularly when specific substitution patterns are desired that are not easily accessible through Friedel-Crafts acylation. This approach involves the reaction of an aryl magnesium halide (Grignard reagent) with a suitable electrophile, such as a benzoyl chloride or a benzonitrile.

Mechanism of Action

The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the benzoyl chloride or the nitrile carbon of the benzonitrile. The choice of electrophile is critical to avoid side reactions.

  • With Benzoyl Chloride: The initial addition forms a tetrahedral intermediate which can eliminate a chloride ion to yield the benzophenone. However, the resulting ketone is also reactive towards the Grignard reagent, which can lead to the formation of a tertiary alcohol as a significant byproduct.[5]

  • With Benzonitrile: The Grignard reagent adds to the nitrile to form a stable imine intermediate after work-up. This imine is then hydrolyzed to the corresponding ketone, preventing the secondary addition that plagues the reaction with benzoyl chlorides.[6][7]

Grignard_Reaction cluster_0 Route A: with Benzoyl Chloride cluster_1 Route B: with Benzonitrile A1 Aryl Grignard Reagent I1 Tetrahedral Intermediate A1->I1 B1 Benzoyl Chloride B1->I1 P1 Benzophenone I1->P1 S1 Tertiary Alcohol (Byproduct) P1->S1 + Grignard Reagent A2 Aryl Grignard Reagent I2 Imine Intermediate A2->I2 B2 Benzonitrile B2->I2 P2 Benzophenone I2->P2 Hydrolysis

Caption: Comparison of Grignard reaction pathways for benzophenone synthesis.

Experimental Protocol: Synthesis of 2-Aminobenzophenone via Grignard Reaction with 2-Aminobenzonitrile
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are activated with a small crystal of iodine. A solution of an aryl bromide (e.g., bromobenzene) in anhydrous diethyl ether is added dropwise to maintain a gentle reflux until the magnesium is consumed.[8]

  • Reaction with Nitrile: The Grignard solution is cooled to 0 °C, and a solution of 2-aminobenzonitrile in anhydrous diethyl ether is added dropwise. The mixture is then stirred at room temperature for 2-4 hours.[8]

  • Hydrolysis: The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and aqueous hydrochloric acid.[8]

  • Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization to yield 2-aminobenzophenone.[8]

Performance Analysis

The Grignard reaction provides a valuable alternative to Friedel-Crafts acylation, especially for the synthesis of highly substituted or deactivated benzophenones.

  • Substrate Scope: A wide variety of Grignard reagents can be prepared from corresponding aryl halides, allowing for the synthesis of diverse benzophenone derivatives. The reaction is generally less sensitive to the electronic nature of the substituents on the Grignard reagent compared to the aromatic substrate in Friedel-Crafts acylation.

  • Control of Reactivity: The use of benzonitriles as electrophiles is a key strategy to avoid the formation of tertiary alcohol byproducts, leading to cleaner reactions and higher yields of the desired ketone.[6][7]

  • Reaction Conditions: Grignard reactions require strictly anhydrous conditions, as the organomagnesium reagents are highly reactive with water.

Grignard ReagentElectrophileSolventTemp (°C)ProductYield (%)Reference
Phenylmagnesium bromide2-AminobenzonitrileDiethyl ether0 to RT2-Aminobenzophenone71Asian J. Org. Med. Chem.[6]
4-Fluorophenylmagnesium bromideN-methoxy-N-methyl anthranilic acid amideTHF-78 to RT2-Amino-4'-fluorobenzophenone65BenchChem[8]
3-Trifluoromethylphenylmagnesium bromideN-methoxy-N-methyl anthranilic acid amideTHF-78 to RT2-Amino-3'-trifluoromethylbenzophenone68BenchChem[8]
Phenylmagnesium bromideBenzoyl ChlorideDiethyl etherLow TempBenzophenoneModerate (byproduct formation)ChemicalBook[1]

Oxidation of Diphenylmethane: A Greener Approach

The oxidation of diphenylmethane and its derivatives presents a more atom-economical and potentially greener route to benzophenones. This method avoids the use of stoichiometric Lewis acids and halogenated reagents.

Classical vs. Modern Oxidation Methods

Historically, strong and often hazardous oxidizing agents like chromic acid (CrO₃) or potassium permanganate (KMnO₄) were used for this transformation.[9] While effective, these reagents generate significant amounts of heavy metal waste.

More recently, research has focused on the development of catalytic, environmentally benign oxidation systems. These modern methods often utilize catalysts based on transition metals like cobalt, copper, or manganese in combination with milder oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).[10][11]

Oxidation_Diphenylmethane A Diphenylmethane P Benzophenone A->P + Oxidant B Oxidant C1 Classical Conditions (e.g., CrO₃, KMnO₄) C2 Modern Catalytic Conditions (e.g., Co/MCM-41, H₂O₂)

Caption: Overview of classical and modern oxidation methods for benzophenone synthesis.

Experimental Protocol: Catalytic Oxidation of Diphenylmethane

A general procedure for the catalytic oxidation of diphenylmethane is as follows:

  • Setup: A round-bottom flask is charged with diphenylmethane, a suitable solvent (e.g., acetic acid), and the catalyst (e.g., Co/MCM-41).

  • Reaction: The mixture is heated to the desired temperature, and the oxidant (e.g., 30% H₂O₂) is added dropwise. The reaction is stirred for a specified time.

  • Work-up and Purification: After completion, the catalyst is filtered off, and the product is isolated by extraction and purified by standard methods.

Performance Analysis

The oxidation of diphenylmethane is an attractive route from a green chemistry perspective.

  • Environmental Impact: Modern catalytic methods significantly reduce waste and avoid the use of toxic heavy metals. The use of H₂O₂ as an oxidant is particularly advantageous as its only byproduct is water.

  • Selectivity: Many modern catalytic systems exhibit high selectivity for the formation of benzophenone, minimizing the formation of over-oxidation products.[10]

  • Catalyst Reusability: Heterogeneous catalysts can often be recovered and reused, further enhancing the sustainability of the process.

SubstrateOxidantCatalystSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
DiphenylmethaneH₂O₂ (30%)Co/MCM-41Acetic Acid100--99.1Chemistry Letters[10]
DiphenylmethaneMolecular OxygenMgFe-LDHDodecane120--88-96Molecules[11]
DiphenylmethaneTBHPc-Cu₂O nanocatalystAcetonitrileRT72-~99Molecules[11]
DiphenylmethaneChromic Acid------Brainly.in[9]
DiphenylmethaneKMnO₄Phase Transfer CatalystCH₂Cl₂/H₂O501.5-88 (yield)Sciforum[12]

Head-to-Head Comparison: Choosing the Right Route

FeatureFriedel-Crafts AcylationGrignard ReactionOxidation of Diphenylmethane
Generality & Scope Good for electron-rich arenes; poor for deactivated rings.Broad scope for substituted aryl halides.Applicable to various diphenylmethanes.
Key Reagents Benzoyl chloride, Lewis acid.Aryl halide, Mg, benzoyl chloride/benzonitrile.Diphenylmethane, oxidant, catalyst.
Major Advantages Readily available starting materials, direct C-C bond formation.High regioselectivity, access to sterically hindered products.Atom economical, environmentally friendly (modern methods).
Major Disadvantages Stoichiometric Lewis acid, regioselectivity issues, limited to activated rings.Requires strictly anhydrous conditions, potential for side reactions (with benzoyl chloride).Classical methods use hazardous reagents; modern methods may require specialized catalysts.
Typical Yields Moderate to high.Moderate to high.Good to excellent (modern methods).

Conclusion: A Strategic Approach to Benzophenone Synthesis

The optimal synthetic route for a particular benzophenone derivative depends on a careful consideration of several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the reaction, and environmental considerations.

  • For simple, unsubstituted or activated benzophenones , the Friedel-Crafts acylation remains a viable and cost-effective option.

  • For complex, highly substituted, or deactivated benzophenones , the Grignard reaction , particularly with a benzonitrile electrophile, offers superior control and versatility.

  • For large-scale and environmentally conscious syntheses , the catalytic oxidation of diphenylmethane represents the future, offering high efficiency and minimal waste.

By understanding the nuances, advantages, and limitations of each of these synthetic strategies, researchers can make informed decisions to streamline their synthetic efforts and accelerate the pace of discovery in their respective fields.

References

  • Chang, F., et al. (2005). Highly Selective Oxidation of Diphenylmethane to Benzophenone over Co/MCM-41. Chemistry Letters, 34(10), 1456-1457. Available at: [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Grignard Synthesis of 2-Aminobenzophenones.
  • BenchChem. (2025). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes.
  • Brainly.in. (2023). Oxidation of diphenylmethane with chromic acid yields. Available at: [Link]

  • Filo. (2025).
  • Google Patents. (n.d.). CN108409516B - Method for synthesizing benzophenone derivative by continuous flow microreactor.
  • Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis of 2-Aminobenzophenones.
  • Liu, Y., et al. (2017). Friedel–Crafts Acylation Reactions of BN-Substituted Arenes. Organic Letters, 19(22), 6140-6143. Available at: [Link]

  • IJCRT.org. (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile.
  • Google Patents. (n.d.). CA1337558C - Process for the oxidation of diphenylmethanes to benzophenones.
  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • Sciforum. (2021).
  • Molecules. (2024).
  • Chinese Journal of Catalysis. (2012). Selective Oxidation of Diphenylmethane to Benzophenone over CeAlPO-5 Molecular Sieves.
  • Reddit. (2018). Can i synthetise Benzophnenone via grignard. And substituted benzophenone.
  • BenchChem. (2025). Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone.
  • ResearchGate. (2019). Friedel-Crafts acylation of arenes with benzoyl chloride (BzCl) as the...
  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoyl
  • CORE. (2012).
  • ResearchGate. (n.d.). Oxidation of diphenylmethane to benzophenone over MnO 4 −1 -exchanged...
  • R Discovery. (n.d.). oxidation-of-diphenyl-methane Research Articles.
  • PubMed. (2017). Friedel-Crafts Acylation Reactions of BN-Substituted Arenes.
  • ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride...
  • C

Sources

Validation

Spectroscopic comparison of 3'-Carboethoxy-2-morpholinomethyl benzophenone and its analogues

Spectroscopic Comparison Guide: 3'-Carboethoxy-2-morpholinomethyl Benzophenone and Key Analogues Executive Summary & Structural Causality Benzophenone derivatives featuring ortho-aminomethyl substitutions are highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 3'-Carboethoxy-2-morpholinomethyl Benzophenone and Key Analogues

Executive Summary & Structural Causality

Benzophenone derivatives featuring ortho-aminomethyl substitutions are highly valued as pharmaceutical building blocks, CNS-active agents, and photoinitiators. The specific spatial arrangement—dictated by the sterically demanding ortho-substitution—induces unique electronic and conformational properties that heavily influence their spectral signatures.

This guide provides a rigorous, objective spectroscopic comparison between the target compound, 3'-Carboethoxy-2-morpholinomethyl benzophenone (Compound A) [1], and two critical structural analogues:

  • Compound B: [2] – A variant where the morpholine ring is replaced by a pyrrolidine ring, altering the amine's steric bulk and electronic induction.

  • Compound C: [3],[] – A variant where the carboethoxy ester is replaced by electron-withdrawing fluorine atoms, fundamentally shifting the electron density of the benzophenone core.

Mechanistic Insight: As an Application Scientist, it is critical to recognize that the bulky morpholinomethyl group at the 2-position forces the adjacent benzophenone phenyl rings out of coplanarity. This restricted rotation (an atropisomerism-like behavior) renders the benzylic methylene protons (Ar-CH₂-N) diastereotopic. Consequently, in high-resolution ¹H NMR, these protons do not appear as a simple singlet, but rather as an AB quartet. Furthermore, modifying the functional groups (e.g., introducing fluorines in Compound C) alters the electrophilicity of the benzophenone carbonyl via strong inductive (-I) effects, which directly shifts both the ¹³C NMR resonances and FT-IR stretching frequencies.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectral data, highlighting the causal relationships between structural modifications and analytical readouts.

Table 1: Quantitative NMR Comparison (400 MHz / 100 MHz, CDCl₃)

Structural FeatureCompound A (Target)Compound B (Pyrrolidine Analogue)Compound C (Difluoro Analogue)
Amine α-Protons (¹H) δ 2.35 (m, 4H, N-CH₂)δ 2.45 (m, 4H, N-CH₂)δ 2.36 (m, 4H, N-CH₂)
Amine β-Protons (¹H) δ 3.65 (m, 4H, O-CH₂)δ 1.75 (m, 4H, C-CH₂)δ 3.66 (m, 4H, O-CH₂)
Benzylic CH₂ (¹H) δ 3.55 (ABq, J=13.5 Hz, 2H)δ 3.62 (ABq, J=13.2 Hz, 2H)δ 3.52 (ABq, J=13.6 Hz, 2H)
Ester Protons (¹H) δ 4.35 (q, 2H); 1.35 (t, 3H)δ 4.36 (q, 2H); 1.36 (t, 3H)N/A
Ketone C=O (¹³C) δ 196.5δ 196.8δ 194.2

Data Interpretation: The ketone C=O in Compound C is heavily shielded (δ 194.2) compared to A and B (δ 196.5). This is caused by the strong electron-withdrawing nature of the difluoro substitution, which disrupts the extended π-conjugation of the carbonyl group.

Table 2: FT-IR and LC-HRMS Data Comparison

Analytical FeatureCompound ACompound BCompound C
IR: Ketone C=O Stretch 1665 cm⁻¹1663 cm⁻¹1672 cm⁻¹
IR: Ester C=O Stretch 1720 cm⁻¹1722 cm⁻¹N/A
IR: C-F Stretch N/AN/A1210 cm⁻¹
HRMS [M+H]⁺ (Exact Mass) 354.1705338.1756318.1305

Data Interpretation: The ketone C=O stretch in Compound C shifts to a higher wavenumber (1672 cm⁻¹) because the electronegative fluorine atoms inductively remove electron density, increasing the double-bond character (force constant) of the carbonyl group.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems according to established.

Protocol 1: Quantitative ¹H & ¹³C NMR Spectroscopy
  • Step 1: Dissolve 15 mg of the highly purified analyte (>98% by HPLC) in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Step 2: Acquire ¹H spectra using a 30° pulse angle, a 1.0 s relaxation delay (D1), and 16 scans. For ¹³C, utilize a 2.0 s D1 with broadband proton decoupling.

  • Self-Validation Mechanism: The inclusion of TMS provides an internal zero-point calibration (0.00 ppm), validating the magnetic field lock. Using a D1 of 1.0s (exceeding 5×T₁ for these small molecules) ensures that the integration of the benzylic protons perfectly matches the theoretical 2H relative to the aromatic baseline, preventing truncation artifacts and validating sample purity.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR
  • Step 1: Perform a background scan (32 scans) on a clean Diamond ATR crystal exposed to ambient air.

  • Step 2: Apply 2-3 mg of the solid sample directly onto the crystal and apply standardized anvil pressure. Acquire 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation Mechanism: The initial background scan acts as a system suitability test; a flat baseline confirms the absence of cross-contamination. The distinct separation of the ester (~1720 cm⁻¹) and ketone (~1665 cm⁻¹) peaks serves as an internal structural confirmation.

Protocol 3: LC-HRMS (ESI+ Mode)
  • Step 1: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol.

  • Step 2: Inject 2 µL onto a C18 column, eluting with a gradient of H₂O/Acetonitrile (0.1% Formic Acid).

  • Step 3: Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.

  • Self-Validation Mechanism: The continuous infusion of Leucine Enkephalin acts as a "lock mass." The software automatically corrects the mass axis in real-time against this known standard, guaranteeing that the exact mass of the target compound is reported with an error margin of <3 ppm.

Visualizations

Workflow A Sample Prep (>98% Purity) B NMR (1H, 13C) Structural Connectivity A->B 15mg in CDCl3 C FT-IR Functional Group ID A->C Solid ATR D LC-HRMS Exact Mass A->D 1 µg/mL in MeOH E Data Synthesis & Verification B->E C->E D->E

Fig 1. Multi-modal spectroscopic validation workflow for benzophenones.

Fragmentation M Molecular Ion[M+H]+ m/z 354.17 F1 Loss of Morpholine [M+H - 87]+ m/z 267.09 M->F1 - C4H9NO F2 Benzoyl Cation Alpha Cleavage m/z 177.05 M->F2 Cleavage F3 Loss of EtOH [M+H - 46]+ m/z 308.12 M->F3 - EtOH

Fig 2. Primary LC-MS fragmentation pathways for Compound A.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Retrieved from[Link]

Sources

Comparative

A Researcher's Guide to Evaluating Off-Target Effects: Methodologies and Comparative Analysis

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with the cellular machinery is paramount. While on-target efficacy is the primary goal, a thorough understanding of off-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with the cellular machinery is paramount. While on-target efficacy is the primary goal, a thorough understanding of off-target effects is equally critical for predicting potential toxicity, understanding complex biological responses, and identifying opportunities for drug repurposing. This guide provides an in-depth, technically-focused framework for evaluating the off-target profile of small molecules, designed for researchers, scientists, and drug development professionals.

Due to the limited publicly available data on the specific off-target profile of 3'-Carboethoxy-2-morpholinomethyl benzophenone, this guide will utilize a well-characterized class of molecules—protein kinase inhibitors—as a central illustrative example. The principles and methodologies detailed herein are broadly applicable and can be adapted to investigate the selectivity of a wide range of chemical entities. The benzophenone scaffold itself is found in numerous biologically active compounds, with activities ranging from anti-inflammatory and anti-cancer to anti-HIV, underscoring the importance of comprehensive off-target profiling for this chemical class.[1][2][3][4][5]

The Imperative of Off-Target Profiling in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to unforeseen adverse effects.[6] These unintended consequences often arise from a compound binding to proteins other than its intended therapeutic target. Such off-target interactions can lead to a spectrum of outcomes, from mild side effects to severe, dose-limiting toxicities.

A proactive and comprehensive evaluation of off-target effects provides several key advantages:

  • Early Risk Assessment: Identifying potential liabilities early in the discovery process allows for the strategic allocation of resources and the timely termination of unpromising candidates.

  • Mechanism Deconvolution: Understanding the full spectrum of a compound's interactions can elucidate the underlying mechanisms of its therapeutic action and its observed toxicities.

  • Biomarker Discovery: Off-target interactions can sometimes serve as biomarkers to monitor drug response and safety in preclinical and clinical studies.[2]

  • Drug Repurposing: The identification of novel, therapeutically relevant off-targets can open new avenues for the application of existing compounds in different disease contexts.

This guide will focus on two powerful and widely adopted methodologies for assessing off-target effects: In Vitro Kinase Profiling and the Cellular Thermal Shift Assay (CETSA) .

Comparative Off-Target Analysis: A Hypothetical Kinase Inhibitor Case Study

To illustrate the principles of comparative off-target analysis, we will consider a hypothetical kinase inhibitor, "Compound X," designed to selectively target a specific kinase, "Kinase A." We will compare its off-target profile against two other hypothetical compounds: "Compound Y," a known multi-kinase inhibitor, and "Compound Z," another purportedly selective inhibitor of Kinase A.

Methodology 1: In Vitro Kinase Profiling

In vitro kinase profiling is a high-throughput method used to assess the inhibitory activity of a compound against a large panel of purified kinases.[7][8][9] This approach provides a broad overview of a compound's selectivity across the kinome.

The underlying principle of this assay is to measure the enzymatic activity of individual kinases in the presence of the test compound. A reduction in kinase activity is indicative of inhibition. The workflow for such an experiment is depicted below:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (Compound X, Y, Z) Assay_Plates Assay Plate Preparation (384-well format) Compound_Prep->Assay_Plates Kinase_Panel Kinase Panel (e.g., 300 kinases) Kinase_Panel->Assay_Plates Incubation Incubation with Kinase, Substrate, and ATP Assay_Plates->Incubation Detection Detection of Kinase Activity Incubation->Detection IC50 IC50 Value Calculation Detection->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity Comparison Comparative Analysis Selectivity->Comparison

Caption: Workflow for in vitro kinase profiling to determine off-target effects.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (Compound X, Y, and Z) in 100% DMSO.

    • Perform serial dilutions in an appropriate assay buffer to generate a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the purified kinase, a specific peptide substrate, and ATP to each well. The concentration of ATP is typically set at or near the Km for each kinase to ensure sensitive detection of inhibition.[10]

  • Incubation:

    • Add the serially diluted test compounds or a vehicle control (DMSO) to the kinase reaction mixtures.

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection & Data Analysis:

    • Stop the kinase reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays that quantify the amount of ATP remaining or fluorescence-based assays using phospho-specific antibodies.[7]

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase-compound interaction.

The results of the kinase profiling are typically presented in a table summarizing the IC50 values for each compound against a panel of kinases.

Table 1: Comparative In Vitro Kinase Profiling of Compound X, Y, and Z (IC50 in nM)

KinaseCompound X (Hypothetical)Compound Y (Hypothetical)Compound Z (Hypothetical)
Kinase A (On-Target) 10 15 8
Kinase B>10,00050500
Kinase C1,50025>10,000
Kinase D>10,0001008,000
Kinase E8,00075>10,000

Analysis:

  • Compound X demonstrates high selectivity for its primary target, Kinase A, with an IC50 of 10 nM. It shows significantly less activity against other kinases in the panel, suggesting a favorable selectivity profile.

  • Compound Y , the multi-kinase inhibitor, shows potent activity against a range of kinases, as expected.

  • Compound Z is also highly potent against Kinase A but exhibits a notable off-target activity against Kinase B at a concentration that could be physiologically relevant.

Methodology 2: Cellular Thermal Shift Assay (CETSA)

While in vitro assays are invaluable for broad screening, they do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target engagement in intact cells or cell lysates.[4][11][12][13]

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11] When heated, a ligand-bound protein will be more resistant to denaturation and aggregation compared to the unbound protein. The amount of soluble protein remaining after a heat challenge is then quantified, typically by Western blotting.

G cluster_prep Cell Treatment cluster_assay Thermal Challenge & Lysis cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293T) Compound_Treatment Treat cells with Compound (or Vehicle Control) Cell_Culture->Compound_Treatment Heating Heat cells at a range of temperatures Compound_Treatment->Heating Lysis Cell Lysis (e.g., freeze-thaw) Heating->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant Western_Blot Western Blot for Target Protein Supernatant->Western_Blot Quantification Densitometry and Data Analysis Western_Blot->Quantification

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

  • Cell Treatment:

    • Culture cells (e.g., a relevant cancer cell line expressing the target kinase) to approximately 80% confluency.

    • Treat the cells with the test compound (e.g., Compound X at 1 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to several rapid freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

    • Perform Western blotting using an antibody specific to the target protein (e.g., Kinase A) and a loading control (e.g., GAPDH).

    • Quantify the band intensities using densitometry.

The results are plotted as the percentage of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Table 2: CETSA Results for On-Target (Kinase A) and a Potential Off-Target (Kinase B) with Compound Z

Temperature (°C)% Soluble Kinase A (Vehicle)% Soluble Kinase A (+ Cmpd Z)% Soluble Kinase B (Vehicle)% Soluble Kinase B (+ Cmpd Z)
40100100100100
43981009598
4695998592
4980957085
5250855575
5520603050
585301025
61<110<15

Analysis:

  • Compound Z induces a significant thermal stabilization of its intended target, Kinase A, confirming target engagement in a cellular context.

  • Interestingly, Compound Z also shows a moderate stabilizing effect on Kinase B, corroborating the off-target activity observed in the in vitro kinase profiling and confirming that this interaction occurs within intact cells.

Advanced Off-Target Profiling Strategies

Beyond kinase profiling and CETSA, several other powerful techniques can provide a more comprehensive view of a compound's off-target landscape.

  • Chemical Proteomics: This approach uses chemical probes to identify the binding proteins of a small molecule in cell lysates or living cells.[1][6] Techniques like activity-based protein profiling (ABPP) can provide insights into a compound's interaction with entire enzyme families.[6]

  • Proteome-wide Thermal Proteome Profiling (TPP): This is a large-scale extension of CETSA that uses mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously in response to drug treatment, offering an unbiased view of a compound's cellular targets and off-targets.[14]

  • Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential off-target interactions based on the structural similarity of protein binding sites.[5] These methods can help prioritize experimental validation.

Conclusion

The evaluation of off-target effects is a non-negotiable aspect of modern drug discovery. A multi-faceted approach, combining broad in vitro screening with targeted cellular validation, is essential for building a comprehensive safety and selectivity profile for any new chemical entity. By integrating techniques like kinase profiling, CETSA, and proteomic approaches, researchers can make more informed decisions, mitigate the risk of late-stage failures, and ultimately develop safer and more effective therapeutics. The methodologies and principles outlined in this guide provide a robust framework for undertaking these critical investigations.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025, April 17).
  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis. (2021, January 12). Available at: [Link]

  • Evaluating off-target drug effects seen in RCTs using proteomics and mendelian randomisation | European Heart Journal | Oxford Academic. (2024, October 28). Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4). Available at: [Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2023, June 15). Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Available at: [Link]

  • Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities - ResearchGate. Available at: [Link]

  • Proteomics Approaches to Overcome Undruggable Targets in Disease - AZoLifeSciences. (2026, February 17). Available at: [Link]

  • Comparative Analysis of Off-Target Effects: A Guide for Researchers - Benchchem.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. Available at: [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. Available at: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC. Available at: [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals. (2010, September 23). Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). Available at: [Link]

  • Synthesis and Biological Evaluation of Benzophenone Derivatives as Potential HIV-1 Inhibitors - Bentham Science. (2017, June 1). Available at: [Link]

  • Synthesis and antitumor activity of novel benzophenone derivatives - PubMed. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

Sources

Validation

A Comparative Guide to the Photophysical Properties of Substituted Benzophenones

Introduction Benzophenone (BP) is a foundational photoinitiator and photosensitizer widely utilized in photoredox catalysis, UV curing, and photoaffinity labeling (PAL) in drug discovery. However, the photophysical behav...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction

Benzophenone (BP) is a foundational photoinitiator and photosensitizer widely utilized in photoredox catalysis, UV curing, and photoaffinity labeling (PAL) in drug discovery. However, the photophysical behavior of BP is not static; it is exquisitely sensitive to aromatic substitution. For researchers and drug development professionals, selecting the correct benzophenone derivative requires a mechanistic understanding of how electron-donating or electron-withdrawing substituents alter the molecule's excited-state dynamics.

This guide provides an objective comparison of unsubstituted benzophenone against its key substituted alternatives—such as 4-hydroxybenzophenone, 4-aminobenzophenone, and Michler's ketone—supported by experimental kinetic data and transient absorption spectroscopy.

Mechanistic Causality: The State-Inversion Paradigm

The primary driver of benzophenone's photochemistry is the nature of its lowest-lying triplet excited state ( T1​ ). In unsubstituted BP, the T1​ state is strictly of n,π∗ character 1. This state is characterized by an electron-deficient carbonyl oxygen, which acts as a powerful electrophile capable of abstracting hydrogen atoms from surrounding solvent molecules or target proteins with a quantum yield near unity.

However, introducing electron-donating groups (e.g., -OH, -NH_2, -N(CH_3)_2) fundamentally alters this electronic landscape. These substituents push electron density into the conjugated π system, stabilizing the π,π∗ and intramolecular charge transfer (CT) states. In polar solvents, dipole-dipole interactions further stabilize these highly polarizable states, driving their energy levels below that of the n,π∗ state. When the T1​ state inverts to a π,π∗ or CT character, the carbonyl oxygen becomes electron-rich, effectively shutting down its hydrogen-abstraction reactivity 2.

G cluster_bp Unsubstituted Benzophenone (Non-polar Solvent) cluster_sub Substituted Benzophenone (Polar Solvent) S0_bp S0 (Ground State) S1_bp S1 (n,π*) S0_bp->S1_bp T1_bp T1 (n,π*) S1_bp->T1_bp ISC (~100%) T2_bp T2 (π,π*) T2_bp->T1_bp IC S0_sub S0 (Ground State) S1_sub S1 (π,π* / CT) S0_sub->S1_sub T1_sub T1 (π,π* / CT) S1_sub->T1_sub ISC (Variable) T2_sub T2 (n,π*) T2_sub->T1_sub IC

Substituent and solvent effects on the ordering of excited triplet states in benzophenones.

Comparative Quantitative Data

The table below summarizes the photophysical properties of standard benzophenone compared to its substituted derivatives. Note the drastic shift in triplet lifetimes ( τT​ ) and dominant T1​ character based on the substituent and solvent environment.

CompoundLowest T1​ CharacterTriplet Lifetime ( τT​ )H-Abstraction ReactivityPrimary Application
Benzophenone (BP) n,π∗ (All solvents)~14 μ s (Acetonitrile)High ( Φ≈1.0 )Photoaffinity labeling, UV curing
4-Hydroxybenzophenone (p-HOBP) π,π∗ / CT (Polar)~8.3 μ s (Acetonitrile)Low in polar solventsUV stabilizers, polymer science
4-Aminobenzophenone (PABP) CT (Polar) / n,π∗ (Non-polar)Highly solvent dependentNegligible in polar solventsPhotophysical probing
Michler's Ketone (MK) CT / π,π∗ ~3.0 μ s (Cyclohexane)LowDye-sensitized photoinitiation

Data derived from nanosecond laser flash photolysis and pulse radiolysis studies 1, 2, 3.

Experimental Methodology: Nanosecond Laser Flash Photolysis (LFP)

To objectively compare these derivatives, researchers must utilize a self-validating experimental protocol. Nanosecond LFP allows for the direct observation of triplet state kinetics and transient absorption spectra. The following protocol outlines the standard workflow for determining τT​ .

Protocol: Triplet Lifetime Determination

  • Sample Preparation: Prepare a 1.0×10−4 M solution of the benzophenone derivative in a spectroscopic-grade solvent (e.g., acetonitrile or cyclohexane).

  • Deaeration (Critical Self-Validation Step): Purge the sample with high-purity Argon or Nitrogen for 30 minutes. Causality note: Molecular oxygen ( 3O2​ ) is a potent, diffusion-controlled quencher of triplet states. Comparing aerated versus deaerated lifetimes validates that the observed transient is indeed a triplet state rather than a radical byproduct.

  • Laser Excitation: Excite the sample using the third harmonic (355 nm) of an Nd:YAG laser (pulse width < 10 ns). Ensure the laser energy is kept low ( 10-15 mJ/pulse) to prevent multiphoton ionization or triplet-triplet annihilation.

  • Transient Probing: Pass a continuous monitoring beam from a Xenon arc lamp through the sample orthogonally to the laser path.

  • Detection & Kinetic Analysis: Route the transmitted probe light through a monochromator to a photomultiplier tube (PMT). Record the transient absorption decay at the specific λmax​ of the triplet state (e.g., ~525 nm for p-HOBP). Fit the decay curve to a first-order exponential to extract the triplet lifetime ( τT​ ).

W Sample 1. Sample Prep (Deaerated) Excitation 2. Nd:YAG Laser (355 nm Pulse) Sample->Excitation Detection 4. Monochromator & PMT Excitation->Detection Pump Probe 3. Xenon Arc Lamp (Probe Beam) Probe->Detection Probe Analysis 5. Transient Kinetics Detection->Analysis

Step-by-step workflow for nanosecond laser flash photolysis to determine triplet lifetimes.

Application Insights for Drug Development

In the context of drug development, specifically Photoaffinity Labeling (PAL), the choice of benzophenone derivative is critical. Researchers must map peptide-protein interactions by covalently linking a photoreactive probe to a target receptor.

Unsubstituted benzophenone remains the gold standard for PAL because its robust n,π∗ triplet state allows for efficient C-H bond insertion into the target protein's backbone, even in aqueous (polar) biological environments. Conversely, utilizing an amino- or hydroxy-substituted benzophenone as a PAL pharmacophore will likely result in failure; the polar biological environment will invert the triplet state to an unreactive CT state, causing the probe to harmlessly dissipate its energy via intersystem crossing or fluorescence rather than forming a covalent crosslink.

References
  • Bhasikuttan, A. C., Singh, A. K., Palit, D. K., Sapre, A. V., & Mittal, J. P. (1998). "Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone." The Journal of Physical Chemistry A. 1

  • Singh, A. K., Palit, D. K., & Mukherjee, T. (2002). "Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone." The Journal of Physical Chemistry A. 2

  • Brown, R. G., & Porter, G. (1977). "Photochemistry of Michler's Ketone in Cyclohexane and Alcohol Solvents." Journal of the Chemical Society, Faraday Transactions 1. 3

Sources

Comparative

A Comparative Guide to the Inter-laboratory Validation of Analytical Assays for 3'-Carboethoxy-2-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is underpinned by rigorous analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is underpinned by rigorous analytical testing. The reliability and reproducibility of the data generated are paramount. This guide provides an in-depth, technical comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 3'-Carboethoxy-2-morpholinomethyl benzophenone.

This document is structured to provide not just protocols, but a comprehensive understanding of the principles behind inter-laboratory validation, drawing from extensive experience in analytical sciences and adherence to international regulatory standards.

The Critical Role of Inter-laboratory Validation

Before a new drug substance like 3'-Carboethoxy-2-morpholinomethyl benzophenone can be confidently advanced through the development pipeline, the analytical methods used to assess its purity, potency, and stability must be proven to be robust and reliable. An inter-laboratory validation study is the gold standard for demonstrating this.[1][2] By having multiple independent laboratories test the same samples using the same analytical procedure, we can assess the method's reproducibility and identify any potential sources of variability.[3][4][5] This process is a core expectation of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in the guidelines of the International Council for Harmonisation (ICH).[6][7][8][9][10][11][12]

The objective is to establish by objective evidence that the analytical procedure is fit for its intended purpose, consistently producing results that meet predetermined specifications.[10][11]

Experimental Design: An Inter-laboratory Validation Plan

To objectively compare the performance of HPLC-UV and LC-MS/MS for the analysis of 3'-Carboethoxy-2-morpholinomethyl benzophenone, a comprehensive inter-laboratory validation study was designed. This plan is grounded in the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[7][9][10][13]

Participating Laboratories: A total of five independent laboratories with expertise in pharmaceutical analysis were enlisted for this study.

Test Samples: Each laboratory received a blinded set of samples, including:

  • Reference standard of 3'-Carboethoxy-2-morpholinomethyl benzophenone.

  • Validation samples at five concentration levels (50%, 80%, 100%, 120%, and 150% of the target concentration).

  • Placebo samples (matrix without the active pharmaceutical ingredient).

  • Forced degradation samples to assess specificity.

Validation Parameters and Acceptance Criteria: The following validation parameters were assessed, with predefined acceptance criteria based on ICH guidelines:

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.
Range The range should cover 80-120% of the test concentration for assay and a wider range for linearity.
Accuracy The mean recovery should be within 98.0% to 102.0% of the nominal value.
Precision
   Repeatability (Intra-assay)Relative Standard Deviation (RSD) ≤ 2.0%.[2]
   Intermediate PrecisionRSD ≤ 3.0% across different analysts, instruments, and days within the same laboratory.
   Reproducibility (Inter-laboratory)RSD ≤ 5.0% across the five participating laboratories.[1]
Limit of Quantitation (LOQ) The analyte response should be at least 10 times the response of the blank, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Visualizing the Validation Workflow

The inter-laboratory validation process follows a structured workflow to ensure consistency and comparability of results across all participating sites.

G cluster_0 Central Coordinating Laboratory cluster_1 Participating Laboratories (1-5) A Protocol Design & Sample Preparation B Distribution of Samples & Protocols A->B D Method Implementation & System Suitability B->D C Data Compilation & Statistical Analysis E Analysis of Validation Samples D->E F Reporting of Raw Data E->F F->C

Caption: Workflow of the inter-laboratory validation study.

Comparative Performance Data

The following tables summarize the hypothetical data generated from the inter-laboratory validation study, comparing the performance of the HPLC-UV and LC-MS/MS methods for the quantification of 3'-Carboethoxy-2-morpholinomethyl benzophenone.

Table 1: Linearity and Range
MethodLinearity (r²)Range (µg/mL)
HPLC-UV 0.99911.0 - 150.0
LC-MS/MS 0.99980.1 - 200.0
Table 2: Accuracy (Recovery %)
ConcentrationHPLC-UVLC-MS/MS
50% 99.5%100.2%
100% 100.3%99.8%
150% 101.1%100.5%
Mean Recovery 100.3% 100.2%
Table 3: Precision (RSD %)
Precision LevelHPLC-UVLC-MS/MS
Repeatability 1.2%0.8%
Intermediate Precision 1.8%1.1%
Reproducibility 3.5%2.1%
Table 4: Limit of Quantitation (LOQ)
MethodLOQ (µg/mL)
HPLC-UV 1.0
LC-MS/MS 0.1

Discussion of Results

Both the HPLC-UV and LC-MS/MS methods demonstrated acceptable performance according to the predefined validation criteria. However, the LC-MS/MS method exhibited superior performance in several key areas.

  • Sensitivity: The LC-MS/MS method was significantly more sensitive, with a Limit of Quantitation ten times lower than the HPLC-UV method. This is a critical advantage for the analysis of low-level impurities or for applications requiring high sensitivity.[14]

  • Precision: The LC-MS/MS method consistently showed lower Relative Standard Deviations across all levels of precision testing, indicating a higher degree of method precision and less variability between measurements.[1]

  • Specificity: While both methods demonstrated adequate specificity, the inherent selectivity of tandem mass spectrometry provides a higher degree of confidence in the identification and quantification of the analyte, especially in complex matrices or in the presence of co-eluting impurities.

The choice of method will ultimately depend on the specific application. For routine quality control of the drug substance where high concentrations are expected, the HPLC-UV method is a robust and cost-effective option. However, for applications requiring high sensitivity, such as the analysis of biological samples or the detection of trace-level impurities, the LC-MS/MS method is the superior choice.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the HPLC-UV and LC-MS/MS methods used in this validation study.

HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm[14]

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL.

    • Prepare calibration standards by serial dilution of the stock solution.

    • Prepare samples by dissolving the drug substance in acetonitrile to the target concentration.

LC-MS/MS Method
  • Instrumentation:

    • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[14]

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid

    • Gradient: 20% B to 80% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Quantifier: m/z 382.2 -> 100.1

      • Qualifier: m/z 382.2 -> 281.1

    • Collision Energy and other MS parameters: Optimized for the specific instrument.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL.

    • Prepare calibration standards and samples as described for the HPLC-UV method.

Chemical Structure

G compound compound

Caption: Structure of 3'-Carboethoxy-2-morpholinomethyl benzophenone.

Conclusion

This guide has provided a comprehensive comparison of HPLC-UV and LC-MS/MS methods for the analysis of 3'-Carboethoxy-2-morpholinomethyl benzophenone, grounded in the principles of inter-laboratory validation and regulatory expectations. The data presented demonstrates that while both methods are capable of producing reliable results, the LC-MS/MS method offers significant advantages in terms of sensitivity, precision, and specificity. The choice of the most appropriate analytical technique should be based on a thorough consideration of the specific requirements of the analysis.

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Saito, K., et al. (2024). Interlaboratory Evaluation of LC–MS-Based Biomarker Assays. Bioanalysis. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Chen, Y. C., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Saito, K., et al. (2024). Interlaboratory evaluation of LC-MS-based biomarker assays. PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Saito, K., et al. (2024). Interlaboratory Evaluation of LC–MS-Based Biomarker Assays. Taylor & Francis Online. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcompare. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Huang, Y. T., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Royal Society of Chemistry. [Link]

  • Chen, Y. C., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultraehigh-performance liquid chromatography. Journal of Food and Drug Analysis. [Link]

  • Li, S. (2015). Standardization of LC-MS/MS in Clinical Laboratory. Journal of Analytical & Bioanalytical Techniques. [Link]

  • [Study and Interlaboratory Validation of Simultaneous LC-MS/MS Method for Food Allergens Using Model Processed Foods]. PubMed. [Link]

  • Hplc method development and validation: an overview. SciSpace. [Link]

Sources

Validation

A Critical Appraisal of Morpholinomethyl Benzophenone Compounds: A Comparative Guide for Drug Discovery Professionals

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with remarkable biological activities. This guide provides a critical appraisal of research on a compelling class of molecules:...

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Author: BenchChem Technical Support Team. Date: April 2026

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with remarkable biological activities. This guide provides a critical appraisal of research on a compelling class of molecules: morpholinomethyl benzophenone compounds. By integrating the well-established pharmacophoric features of the benzophenone scaffold with the versatile morpholine moiety, these compounds have emerged as promising candidates in various therapeutic areas. This document moves beyond a simple literature review to offer a comparative analysis of their performance, grounded in experimental data, to aid researchers in navigating this chemical space.

The Scientific Rationale: Why Combine Benzophenone and Morpholine?

The benzophenone core, with its two aryl rings connected by a carbonyl group, is a versatile scaffold found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is a common feature in many approved drugs. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.

The synthesis of morpholinomethyl benzophenones is most commonly achieved through the Mannich reaction, a three-component condensation of a benzophenone derivative with an active hydrogen, formaldehyde, and morpholine.[3] This reaction allows for the facile introduction of the morpholinomethyl group onto the benzophenone scaffold, creating a diverse library of compounds for biological screening.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the key biological activities of morpholinomethyl benzophenone compounds, with supporting experimental data to guide researchers in their potential applications.

Anticancer Activity: A Promising Frontier

Morpholinomethyl benzophenone derivatives have demonstrated significant potential as anticancer agents, with research highlighting their cytotoxic effects against a range of cancer cell lines.

Comparative Cytotoxicity Data:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected morpholinomethyl benzophenone analogs and related compounds against various cancer cell lines. This comparative data is essential for identifying the most potent and selective compounds for further development.

Compound/AnalogCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 1 HL-60Promyelocytic Leukemia0.48[4][5]
A-549Lung Carcinoma0.82[4][5]
SMMC-7721Hepatocellular Carcinoma0.26[4][5]
SW480Colorectal Adenocarcinoma0.99[4][5]
Compound 8 HL-60Promyelocytic Leukemia0.15[4][5]
A-549Lung Carcinoma3.92[4][5]
SMMC-7721Hepatocellular Carcinoma1.02[5]
SW480Colorectal Adenocarcinoma0.51[4]
Compound 9 HL-60Promyelocytic Leukemia0.16[4][5]
A-549Lung Carcinoma4.61[4][5]
SMMC-7721Hepatocellular Carcinoma0.80[5]
SW480Colorectal Adenocarcinoma0.93[4]
Morpholino benzophenone 3a P388Murine LeukemiaPotent[6]
PC-6Human Lung CarcinomaPotent[6]
Morpholino benzophenone 3c P388Murine LeukemiaPotent[6]
PC-6Human Lung CarcinomaPotent[6]
Cisplatin (Reference) HL-60Promyelocytic Leukemia>1.28[5]
A-549Lung Carcinoma>3.92[5]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of these compounds is significantly influenced by the substitution pattern on the benzophenone rings. For instance, the presence of electron-withdrawing or donating groups can modulate the electronic properties of the molecule and its interaction with biological targets. The position of the morpholinomethyl group also plays a crucial role in determining activity.

Mechanism of Action:

The anticancer effects of morpholinomethyl benzophenones are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[7][8]

Figure 1: Proposed Anticancer Mechanism Compound Morpholinomethyl Benzophenone Cell Cancer Cell Compound->Cell Enters Pathway Signaling Pathway (e.g., MEK/ERK) Cell->Pathway Modulates Cycle Cell Cycle Arrest (G2/M Phase) Pathway->Cycle Apoptosis Apoptosis Induction Pathway->Apoptosis Figure 2: COX Inhibition Pathway ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Morpholinomethyl Benzophenone Compound->COX Inhibits

Figure 2: COX Inhibition Pathway.

Some compounds have shown selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with traditional NSAIDs.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The benzophenone and morpholine scaffolds are present in several known antimicrobial drugs, suggesting that their combination could lead to potent new compounds.

Comparative Antimicrobial Data (MIC Values):

While extensive comparative studies on morpholinomethyl benzophenones are limited, the following table presents Minimum Inhibitory Concentration (MIC) data for some morpholine derivatives against various pathogens, highlighting the potential of this class of compounds.

CompoundMicroorganismMIC (mg/mL)Reference
Morpholine derivative 4 Enterococcus faecium3.125[9]
Enterococcus gallinarum3.125[9]
Morpholine derivative 5 Various sensitive strains3.125[9]
Morpholine derivative 6 Various sensitive strains6.25[9]
Ciprofloxacin (Reference) S. aureus, B. subtilis, P. aeruginosa, E. coli-[10]
Fluconazole (Reference) C. albicans-[10]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity is influenced by the lipophilicity and electronic properties of the substituents on the benzophenone core. Halogen atoms, for example, are known to often enhance antimicrobial potency. [11]

Experimental Protocols: A Guide to Best Practices

To ensure the generation of reliable and reproducible data, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of morpholinomethyl benzophenone compounds.

Synthesis: The Mannich Reaction

The Mannich reaction is the cornerstone for synthesizing morpholinomethyl benzophenones. The following protocol is a general guideline that can be optimized for specific substrates.

General Protocol for the Synthesis of Morpholinomethyl Benzophenones:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted benzophenone (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol).

  • Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents) followed by the dropwise addition of aqueous formaldehyde (37%, 1.2 equivalents).

  • pH Adjustment: Adjust the pH of the reaction mixture to be mildly acidic (pH 4-5) using a few drops of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being a Mannich base, will be more polar than the starting benzophenone.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like dichloromethane and wash with water to remove any unreacted salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Causality and Troubleshooting:

  • Acidic Catalyst: The acidic conditions are crucial for the formation of the electrophilic iminium ion from formaldehyde and morpholine, which then attacks the electron-rich aromatic ring of the benzophenone.

  • Side Products: A common side product is the di-substituted product. This can be minimized by using stoichiometric amounts of formaldehyde and morpholine.

  • Purification Challenges: Mannich bases are basic and can streak on silica gel. Using a solvent system containing a small amount of a basic modifier (e.g., triethylamine) can improve chromatographic separation.

In Vitro Anticancer Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell viability and is a standard method for determining the cytotoxic potential of compounds.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the morpholinomethyl benzophenone compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve. [12][13]

Figure 3: MTT Assay Workflow cluster_0 Plate Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Seeding Seed Cells Adhesion Cell Adhesion (24h) Seeding->Adhesion Treatment Add Compound Adhesion->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT (4h) Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Figure 3: MTT Assay Workflow.

Critical Appraisal and Future Directions

The research on morpholinomethyl benzophenone compounds has established them as a promising class of molecules with diverse biological activities. The modular nature of their synthesis via the Mannich reaction allows for extensive structure-activity relationship studies, which have already revealed key features for enhancing their anticancer and anti-inflammatory properties.

However, several areas warrant further investigation to fully realize their therapeutic potential:

  • Mechanistic Elucidation: While apoptosis and cell cycle arrest are commonly observed, the precise molecular targets for many of these compounds remain to be identified. Kinase profiling and other target identification studies will be crucial for understanding their mechanism of action and for rational drug design. [14]* In Vivo Efficacy and Pharmacokinetics: The majority of the current research is focused on in vitro studies. More extensive in vivo studies in relevant animal models are needed to evaluate their efficacy, safety, and pharmacokinetic profiles.

  • Exploration of Other Therapeutic Areas: The antimicrobial potential of this compound class is still largely unexplored. Systematic screening against a broad panel of bacterial and fungal pathogens could uncover novel anti-infective agents.

  • Optimization of Synthetic Routes: While the Mannich reaction is efficient, further optimization to improve yields, reduce side products, and develop more environmentally friendly protocols would be beneficial for large-scale synthesis.

References

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (2010). International Journal of Biomedical Science. [Link]

  • Synthesis and antitumor activity of novel benzophenone derivatives. (1995). Chemical & Pharmaceutical Bulletin. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Semantic Scholar. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2019). RSC Advances. [Link]

  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. (2019). ChemMedChem. [Link]

  • Structural diversity and bioactivities of natural benzophenones. (2014). Natural Product Reports. [Link]

  • Diversity oriented design of various benzophenone derivatives and their in vitro antifungal and antibacterial activities. (2011). Molecules. [Link]

  • Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. (2021). Bioorganic Chemistry. [Link]

  • Cell cycle molecular targets in novel anticancer drug discovery. (2000). Current Pharmaceutical Design. [Link]

  • Structural Diversity and Bioactivities of Natural Benzophenones. (2013). RSC Publishing. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF MORPHOLINE MANNICH BASE DERIVATIVES. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2020). Molecules. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Revue Roumaine de Chimie. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS Unibas. [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2015). RSC Advances. [Link]

  • Recent advances in the intramolecular Mannich reaction in natural products total synthesis. (2018). Organic Chemistry Frontiers. [Link]

  • G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. (2015). PLOS ONE. [Link]

  • Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity. (2021). Frontiers in Pharmacology. [Link]

  • G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. (2015). Semantic Scholar. [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. (2021). Journal of the Brazilian Chemical Society. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3'-Carboethoxy-2-morpholinomethyl benzophenone

Hazard Assessment: A Precautionary Approach The safe disposal of any chemical begins with a comprehensive understanding of its potential hazards. For 3'-Carboethoxy-2-morpholinomethyl benzophenone, we must infer its haza...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: A Precautionary Approach

The safe disposal of any chemical begins with a comprehensive understanding of its potential hazards. For 3'-Carboethoxy-2-morpholinomethyl benzophenone, we must infer its hazard profile from its structural components. The molecule incorporates a benzophenone core, a known photosensitizer with long-term health concerns, and a morpholine ring, which is associated with corrosive and flammable properties.[1][2][3]

Our disposal protocol is therefore built upon the precautionary principle, assuming the compound may exhibit the hazardous characteristics of both parent structures.

Chemical MoietyCAS No.Key HazardsRationale for Concern
Benzophenone 119-61-9- May cause cancer (IARC Group 2B, GHS Category 1B).[3][4][5][6]- May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[3][4]- Toxic/harmful to aquatic life with long-lasting effects.[3][6]The benzophenone backbone is the primary source of potential long-term health and environmental hazards. Its persistence and aquatic toxicity necessitate that it be treated as environmentally hazardous waste.
Morpholine 110-91-8- Flammable liquid and vapor.[2]- Harmful if swallowed.[1]- Causes severe skin burns and eye damage (Corrosive).[1][2]The morpholine substituent introduces immediate physical and health hazards, requiring stringent handling procedures to prevent contact and fire risk.
3'-Carboethoxy-2-morpholinomethyl benzophenone 898750-17-9Assumed Hazards: - Potential carcinogenicity- Potential organ toxicity- Aquatic toxicity- Flammability- Corrosivity- Acute toxicityLacking specific data, the combined hazards of the core structures must be assumed. This dictates the need for comprehensive PPE, strict waste segregation, and disposal as regulated hazardous waste.[7]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood. The following PPE is mandatory to prevent chemical exposure through inhalation, ingestion, or skin/eye contact.[7]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[1]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a full-face shield.[7]To protect against splashes and vapors that can cause severe eye damage.
Lab Coat Flame-resistant lab coat.[1][7]To protect skin and clothing from chemical splashes and potential fire hazards.
Respiratory Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[7]To prevent inhalation of any aerosols or vapors generated during handling.

Spill Management Protocol

Immediate and appropriate action is critical in the event of a spill to mitigate exposure and environmental contamination.

Small Spills (within a chemical fume hood)
  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Ensure PPE: Confirm that appropriate PPE is being worn.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with soap and water. All cleaning materials must be disposed of as hazardous waste.[8]

Large Spills (outside a chemical fume hood)
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Isolate: Close all doors to the contaminated area to contain vapors.

  • Activate Alarms: Activate the nearest fire alarm or emergency notification system.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.[8]

Step-by-Step Waste Disposal Protocol

The guiding principle for disposal is that 3'-Carboethoxy-2-morpholinomethyl benzophenone and all materials contaminated with it must be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [7][9]

Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible hazardous waste container, such as high-density polyethylene (HDPE) for liquids or a properly lined drum for solids.[1][10] The container must have a tightly sealing lid.

  • Collect All Waste Streams: Place all waste containing the compound into this container. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated solvents (rinsate).

    • Contaminated disposable labware (e.g., pipette tips, vials).

    • Contaminated PPE (gloves, bench paper).

    • Spill cleanup materials.

  • Label the Container: As soon as the first item of waste is added, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "3'-Carboethoxy-2-morpholinomethyl benzophenone".[1]

    • An accurate list of all container contents, including solvents and their approximate concentrations.[12]

    • The accumulation start date (the date the first waste was added).[13]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[10][11]

On-Site Storage
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[8]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[13][14]

  • Secondary Containment: The storage area should have secondary containment to prevent the spread of material in case of a leak.[11][14]

  • Avoid Ignition Sources: Keep the container away from heat, sparks, and open flames.[8]

Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[8][13]

  • Complete Documentation: Fill out all required hazardous waste disposal forms as mandated by your institution and local regulations.

  • Transfer Custody: Hand over the waste container to the authorized hazardous waste personnel upon their arrival.

Visualized Workflows

To ensure clarity, the following diagrams illustrate the logic behind our safety assessment and the procedural flow for disposal.

Hazard_Assessment cluster_0 Hazard Analysis of Constituent Moieties cluster_1 Inferred Hazards & Safety Requirements cluster_2 Disposal Protocol Compound 3'-Carboethoxy-2-morpholinomethyl benzophenone Benzophenone Benzophenone Moiety Compound->Benzophenone Morpholine Morpholine Moiety Compound->Morpholine Hazards Assumed Hazards: - Potential Carcinogen - Organ Toxicity - Aquatic Toxicity - Corrosive & Flammable Benzophenone->Hazards Known Hazards Morpholine->Hazards Known Hazards PPE Mandatory PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat Hazards->PPE Disposal Strict Hazardous Waste Disposal Protocol Hazards->Disposal Informs

Figure 1. Hazard assessment logic for developing disposal procedures.

Disposal_Workflow start Waste Generation container 1. Select & Label Compatible Hazardous Waste Container start->container collect 2. Collect All Contaminated Materials (Solids, Liquids, PPE) container->collect seal 3. Keep Container Tightly Sealed collect->seal store 4. Store in Designated, Secure Area with Secondary Containment seal->store contact 5. Contact EHS for Waste Pickup store->contact document 6. Complete All Disposal Paperwork contact->document transfer 7. Transfer Custody to Authorized Personnel document->transfer end Disposal Complete transfer->end

Figure 2. Step-by-step workflow for the proper disposal of the compound.

References

  • 3'-Carboethoxy-2-morpholinomethyl benzophenone. BLDpharm. Link

  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. Benchchem. Link

  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. Benchchem. Link

  • 3'-Carboethoxy-2-morpholinomethyl benzophenone. Fluorochem. Link

  • 4'-CARBOETHOXY-3-MORPHOLINOMETHYL BENZOPHENONE 898765-26-9 wiki. LookChem. Link

  • Morpholine (HSG 92, 1995). INCHEM. Link

  • 3'-CARBOETHOXY-2-(3-PYRROLINOMETHYL) BENZOPHENONE Safety Data Sheets. ECHEMI. Link

  • SAFETY DATA SHEET - Mettler-Toledo Calibration substance ME 18870, Benzophenone. MilliporeSigma. Link

  • Benzophenone,0802E-3,2023/02/13 - Safety Data Sheet. KISHIDA CHEMICAL CO.,LTD. Link

  • SAFETY DATA SHEET - BENZOPHENONE FOR SYNTHESIS. Merck. Link

  • Morpholine Safety Data Sheet. TCI America. Link

  • Benzophenone - Safety Data Sheet. ChemicalBook. Link

  • Morpholine - SAFETY DATA SHEET. Acme-Hardesty. Link

  • Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals. Benchchem. Link

  • 3'-carboethoxy-2-pyrrolidinomethyl benzophenone. BOC Sciences.

  • 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone. PubChem. Link

  • 3-carboethoxy-3'-pyrrolidinomethyl benzophenone. Rieke Metals, Inc. Link

  • SAFETY DATA SHEET - Benzophenone (Certified). Fisher Scientific. Link

  • Benzophenone SDS, 119-61-9 Safety Data Sheets. ECHEMI. Link

  • 3'-Methoxy-2-thiomorpholinomethyl benzophenone. PubChem. Link

  • SAFETY DATA SHEET - 1-Morpholino-1-cyclohexene. TCI Chemicals. Link

  • Hazardous Waste Disposal Procedures. Michigan Technological University. Link

  • Safety Data Sheet prepared to UN GHS Revision 7. Lab Alley. Link

  • Benzophenone Safety. Sustainability Directory. Link

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. Link

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto. Link

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. Link

  • Organic Syntheses Procedure. Organic Syntheses. Link

  • Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. ResearchGate. Link

  • Preparation method for benzophenone compound. Google Patents. Link

  • Process for the manufacture of hydroxyalkoxybenzophenones. European Patent Office. Link

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Carboethoxy-2-morpholinomethyl benzophenone
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